Product packaging for 3-oxodecanoyl-CoA(Cat. No.:CAS No. 50411-91-1)

3-oxodecanoyl-CoA

カタログ番号: B3031555
CAS番号: 50411-91-1
分子量: 935.8 g/mol
InChIキー: AZCVXMAPLHSIKY-HSJNEKGZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Ketodecanoyl-CoA is a critical metabolic intermediate with the molecular formula C31H52N7O18P3S and a molecular weight of 935.767 Da . It is primarily recognized for its role in the fatty acid β-oxidation pathway, where it is the product of the third reaction catalyzed by the enzyme 3-hydroxyacyl-CoA dehydrogenase . Research into this compound provides essential insights into cellular energy metabolism and lipid catabolism. This compound has significant research value in enzymology and structural biology. It has been successfully co-crystallized with the rat peroxisomal multifunctional enzyme type 1 (MFE1), a key enzyme in β-oxidation . These structural studies have been instrumental in capturing both active and inactive states of the enzyme's hydratase and dehydrogenase catalytic sites, revealing critical details about the mechanism and regulation of the β-oxidation cycle . Furthermore, studies in bacteria like Ralstonia solanacearum have identified novel 3-ketoacyl-ACP synthase III enzymes, such as RSp0194 (FabW), which can utilize acyl-CoAs like decanoyl-CoA to produce 3-ketodecanoyl-ACP, a related intermediate in the fatty acid synthesis pathway . This highlights the compound's relevance in studying diverse initiation mechanisms of fatty acid biosynthesis across different organisms . This product is intended For Research Use Only and is not approved for human consumption, diagnostic, or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H52N7O18P3S B3031555 3-oxodecanoyl-CoA CAS No. 50411-91-1

特性

CAS番号

50411-91-1

分子式

C31H52N7O18P3S

分子量

935.8 g/mol

IUPAC名

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxodecanethioate

InChI

InChI=1S/C31H52N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-18,20,24-26,30,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t20-,24-,25-,26+,30-/m1/s1

InChIキー

AZCVXMAPLHSIKY-HSJNEKGZSA-N

異性体SMILES

CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

正規SMILES

CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

他のCAS番号

50411-91-1

物理的記述

Solid

製品の起源

United States

Foundational & Exploratory

Synthesis of 3-Oxodecanoyl-CoA: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-Coenzyme A (3-oxo-C10-CoA) is a crucial intermediate in fatty acid metabolism, particularly in the beta-oxidation pathway.[1][2][3][4] Its role extends beyond central metabolism; derivatives of 3-oxodecanoic acid are involved in bacterial quorum sensing, highlighting its importance in both endogenous and exogenous biological processes. The availability of high-purity 3-oxodecanoyl-CoA is therefore essential for a variety of research applications, including enzyme characterization, metabolic flux analysis, and the investigation of host-pathogen interactions. This technical guide provides an in-depth overview of the synthesis of this compound, covering both chemical and enzymatic methodologies, and presents its involvement in key biological pathways.

Methods of Synthesis

The synthesis of this compound can be achieved through both chemical and enzymatic approaches. The choice of method depends on factors such as the required purity, yield, and the availability of starting materials and specialized enzymes.

Chemical Synthesis

Chemical synthesis offers a versatile approach to producing this compound. Generally, these methods involve the activation of 3-oxodecanoic acid and its subsequent reaction with Coenzyme A. Two common methods for the synthesis of acyl-CoAs are the carbonyldiimidazole (CDI) and the ethylchloroformate methods.

Experimental Protocol: Carbonyldiimidazole (CDI) Method

This protocol is a generalized procedure adapted from the synthesis of other acyl-CoAs and may require optimization for this compound.

  • Activation of 3-Oxodecanoic Acid:

    • Dissolve 4 equivalents of carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF).

    • Add 4.8 equivalents of 3-oxodecanoic acid to the solution.

    • Stir the mixture at room temperature for 1 hour to form the 3-oxodecanoyl-imidazole intermediate.

  • Reaction with Coenzyme A:

    • Dissolve 1 equivalent of Coenzyme A (free acid) in a 0.5 M sodium bicarbonate buffer.

    • Add the Coenzyme A solution to the activated 3-oxodecanoic acid mixture.

    • Stir the reaction for 45 minutes at room temperature.

  • Purification:

    • The reaction mixture can be flash-frozen in liquid nitrogen and lyophilized.

    • The resulting powder is then dissolved in water and purified by High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Ethylchloroformate Method

This is another common method for acyl-CoA synthesis, adapted for this compound.

  • Activation of 3-Oxodecanoic Acid:

    • Dissolve 10 equivalents of 3-oxodecanoic acid in anhydrous THF and cool to 4°C.

    • Add 5 equivalents of triethylamine and 5 equivalents of ethylchloroformate.

    • Stir the mixture for 45 minutes at 4°C to form the mixed anhydride.

  • Reaction with Coenzyme A:

    • Dissolve 1 equivalent of Coenzyme A in a 0.5 M sodium bicarbonate buffer.

    • Add the Coenzyme A solution to the reaction mixture.

    • Stir for an additional 45 minutes at room temperature.

  • Purification:

    • Purification follows the same procedure as the CDI method, involving lyophilization and HPLC.

Enzymatic Synthesis

Enzymatic synthesis provides a highly specific alternative to chemical methods, often resulting in higher purity and avoiding the use of harsh chemicals. Acyl-CoA synthetases (or ligases) are enzymes that catalyze the formation of a thioester bond between a fatty acid and Coenzyme A.

Experimental Protocol: Acyl-CoA Synthetase Method

This protocol is a general guideline for the enzymatic synthesis of this compound. The specific acyl-CoA synthetase chosen may have different substrate specificities and optimal reaction conditions.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing:

      • 1-5 mM 3-oxodecanoic acid

      • 1-5 mM Coenzyme A

      • 5-10 mM ATP

      • 10-20 mM MgCl₂

    • Add a suitable amount of a purified acyl-CoA synthetase. The enzyme concentration will need to be determined empirically.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C).

    • Monitor the progress of the reaction by following the consumption of ATP or the formation of the product using techniques like HPLC.

  • Purification:

    • Once the reaction is complete, the enzyme can be removed by protein precipitation or affinity chromatography if the enzyme is tagged.

    • The this compound product is then purified from the remaining substrates and byproducts by HPLC.

Quantitative Data

ParameterChemical Synthesis (General)Enzymatic Synthesis (General)
Starting Materials 3-oxodecanoic acid, Coenzyme A, activating agents (CDI, ethylchloroformate)3-oxodecanoic acid, Coenzyme A, ATP, Acyl-CoA Synthetase
Reported Yields Variable, can be optimized40% or higher for various acyl-CoAs
Purity Dependent on purification, >95% achievable with HPLCHigh, often requires less stringent purification than chemical methods
Key Advantages Versatility for various acyl groupsHigh specificity, mild reaction conditions
Key Disadvantages Potential for side reactions, use of hazardous reagentsEnzyme availability and stability can be limiting

Biological Pathways and Experimental Workflows

Fatty Acid Beta-Oxidation

This compound is a key intermediate in the mitochondrial beta-oxidation of fatty acids. This pathway is a major source of metabolic energy. The workflow involves the sequential shortening of the fatty acyl-CoA chain.

Fatty_Acid_Beta_Oxidation Decanoyl_CoA Decanoyl-CoA Enoyl_CoA Trans-Δ²-Decenoyl-CoA Decanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxydecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Octanoyl_CoA Octanoyl-CoA Oxoacyl_CoA->Octanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA β-Ketothiolase Quorum_Sensing_Signaling cluster_bacteria Pseudomonas aeruginosa cluster_host Host Cell 3O_C12_HSL_synthesis Synthesis of 3O-C12-HSL 3O_C12_HSL 3O-C12-HSL 3O_C12_HSL_synthesis->3O_C12_HSL Secretion Ca_Signaling ↑ Intracellular Ca²⁺ 3O_C12_HSL->Ca_Signaling Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Signaling->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

References

An In-depth Technical Guide on the Discovery and Isolation of 3-Oxodecanoyl-CoA in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of fatty acids, specifically in the breakdown of decanoic acid and longer-chain fatty acids. Its transient nature underscores its rapid turnover in a fundamental energy-yielding pathway. This technical guide provides a comprehensive overview of the historical discovery, modern isolation and quantification techniques, and the biological significance of this compound. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in metabolism and drug development.

Historical Perspective: The Unraveling of Beta-Oxidation

The discovery of this compound is intrinsically linked to the elucidation of the fatty acid beta-oxidation pathway. In 1904, German chemist Franz Knoop's groundbreaking experiments, where he fed phenyl-labeled fatty acids to dogs and analyzed their urine, led him to propose the theory of beta-oxidation.[1][2][3] He deduced that fatty acids are degraded by the sequential removal of two-carbon fragments, with oxidation occurring at the β-carbon position.[1][2]

Decades later, the intricate biochemical steps of this pathway were pieced together. Feodor Lynen, a German biochemist and Nobel laureate, made seminal contributions by isolating and identifying acetyl-CoA as the "activated acetic acid" and elucidating the central role of coenzyme A in fatty acid metabolism in the 1950s. The identification of the various acyl-CoA intermediates, including the 3-ketoacyl-CoA species like this compound, was a direct consequence of these pioneering studies that mapped out the enzymatic reactions of the beta-oxidation spiral. While a singular publication heralding the "discovery" of this compound is not apparent, its existence was confirmed through the characterization of the enzymes of beta-oxidation and the identification of their substrates and products.

Metabolic Significance and Biological Role

This compound is formed in the third step of the beta-oxidation cycle of decanoyl-CoA. This reaction is catalyzed by 3-hydroxyacyl-CoA dehydrogenase, which oxidizes L-3-hydroxydecanoyl-CoA to this compound, with the concomitant reduction of NAD+ to NADH. Subsequently, this compound serves as the substrate for 3-ketoacyl-CoA thiolase, which catalyzes the thiolytic cleavage of this compound into octanoyl-CoA and acetyl-CoA. The octanoyl-CoA then re-enters the beta-oxidation spiral for further degradation.

Beyond its role as a metabolic intermediate, there is growing interest in the potential signaling roles of acyl-CoAs. Long-chain acyl-CoAs have been shown to directly bind to and modulate the activity of transcription factors, such as the peroxisome proliferator-activated receptor alpha (PPARα), which is a key regulator of lipid metabolism. While direct evidence for this compound as a signaling molecule is still emerging, its status as an intermediate in a key metabolic hub suggests it could contribute to the overall acyl-CoA pool that influences cellular signaling and gene expression.

Experimental Protocols

Isolation and Purification of this compound from Biological Tissues

The accurate quantification of this compound from biological matrices requires efficient extraction and purification to remove interfering substances. Solid-phase extraction (SPE) is a widely used and robust method.

Protocol: Solid-Phase Extraction (SPE) of Medium-Chain Acyl-CoAs from Liver Tissue

This protocol is adapted from established methods for acyl-CoA extraction.

Materials:

  • Frozen liver tissue

  • Homogenization Buffer: 100 mM Potassium Phosphate, pH 4.9

  • Extraction Solvent: Acetonitrile/Isopropanol (3:1, v/v)

  • SPE Cartridges: C18 reverse phase, 100 mg

  • Wash Solution: 2% Formic Acid in water

  • Elution Buffer: 2% Ammonium Hydroxide in Methanol

  • Internal Standard: e.g., ¹³C-labeled octanoyl-CoA

Procedure:

  • Homogenization: Weigh approximately 100 mg of frozen liver tissue and homogenize on ice in 1 mL of ice-cold Homogenization Buffer.

  • Extraction: Add 3 mL of Extraction Solvent to the homogenate, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 10 minutes at 4°C.

  • Internal Standard Spiking: Transfer the supernatant to a new tube and spike with the internal standard.

  • SPE Column Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of the Wash Solution to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of the Elution Buffer.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs. The use of multiple reaction monitoring (MRM) allows for targeted and accurate measurement.

LC-MS/MS Parameters for this compound Quantification

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM Transition
Precursor Ion (Q1) [M+H]⁺m/z 922.3
Product Ion (Q3)m/z 415.1 (Neutral loss of 507.2 Da)
Collision EnergyOptimized for the specific instrument

Note: The exact m/z values and collision energy should be optimized for the specific instrument used.

Quantitative Data

The concentration of acyl-CoAs can vary significantly between different tissues and metabolic states. While specific data for this compound is sparse due to its low abundance and rapid turnover, data for total and other medium-chain acyl-CoAs in rat liver provide a valuable reference.

Table 1: Representative Concentrations of Acyl-CoAs in Rat Liver Mitochondria

Acyl-CoA SpeciesConcentration (nmol/mg mitochondrial protein)Reference
Total CoA1.0 - 2.5
Acetyl-CoA0.2 - 1.0
Long-Chain Acyl-CoA0.1 - 0.5

Note: These values are approximate and can vary based on the metabolic condition of the animal.

Table 2: Kinetic Properties of Enzymes Acting on or Producing 3-Oxoacyl-CoAs

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/TissueReference
3-Ketoacyl-CoA Thiolase3-Ketodecanoyl-CoA1.865-69Pig Heart
3-Ketoacyl-CoA Thiolase3-Ketooctanoyl-CoA2.465-69Pig Heart
3-Ketoacyl-CoA ThiolaseAcetoacetyl-CoA1626.5Pig Heart

Visualization of Key Pathways and Workflows

Beta-Oxidation of Decanoyl-CoA

beta_oxidation Decanoyl_CoA Decanoyl-CoA trans_2_Decenoyl_CoA trans-Δ²-Decenoyl-CoA Decanoyl_CoA->trans_2_Decenoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) L_3_Hydroxydecanoyl_CoA L-3-Hydroxydecanoyl-CoA trans_2_Decenoyl_CoA->L_3_Hydroxydecanoyl_CoA Enoyl-CoA Hydratase (+H₂O) Oxodecanoyl_CoA This compound L_3_Hydroxydecanoyl_CoA->Oxodecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Octanoyl_CoA Octanoyl-CoA Oxodecanoyl_CoA->Octanoyl_CoA 3-Ketoacyl-CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Oxodecanoyl_CoA->Acetyl_CoA

Caption: The beta-oxidation spiral for decanoyl-CoA, highlighting the formation of this compound.

Experimental Workflow for Quantification

experimental_workflow Tissue_Sample Biological Tissue Sample Homogenization Homogenization & Internal Standard Spiking Tissue_Sample->Homogenization Extraction Solid-Phase Extraction (SPE) Homogenization->Extraction LC_MS LC-MS/MS Analysis (MRM) Extraction->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: A generalized workflow for the isolation and quantification of this compound.

Conclusion

This compound, while a transient intermediate, is a critical player in cellular energy metabolism. The historical discoveries that led to the understanding of beta-oxidation provided the foundational knowledge of its existence and function. Modern analytical techniques, particularly LC-MS/MS, have enabled its sensitive and specific quantification, paving the way for a deeper understanding of its regulation and potential roles in health and disease. The detailed protocols and data presented in this guide are intended to facilitate further research into the intricate world of fatty acid metabolism and the potential therapeutic targets within it.

References

The Biological Role of 3-Oxodecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a pivotal, yet transient, intermediate in the mitochondrial beta-oxidation of fatty acids. As a 10-carbon 3-ketoacyl-CoA, it represents a key metabolic node in the degradation of both medium-chain fatty acids and the latter stages of long-chain fatty acid breakdown. Understanding the precise biological role, enzymatic kinetics, and regulation of this compound is crucial for elucidating the intricacies of lipid metabolism and for the development of therapeutic strategies targeting metabolic disorders such as fatty acid oxidation defects, obesity, and type 2 diabetes. This technical guide provides an in-depth exploration of the formation, fate, and significance of this compound in fatty acid metabolism, supplemented with quantitative data, detailed experimental protocols, and visual representations of the core pathways.

The Beta-Oxidation of Decanoyl-CoA

The primary context for the biological role of this compound is the beta-oxidation spiral. The following diagram illustrates the catabolism of decanoyl-CoA, highlighting the central position of this compound.

Beta_Oxidation_of_Decanoyl_CoA Decanoyl_CoA Decanoyl-CoA (C10) trans_Decenoyl_CoA trans-Δ²-Decenoyl-CoA Decanoyl_CoA->trans_Decenoyl_CoA L_3_Hydroxydecanoyl_CoA L-3-Hydroxydecanoyl-CoA trans_Decenoyl_CoA->L_3_Hydroxydecanoyl_CoA Oxodecanoyl_CoA This compound L_3_Hydroxydecanoyl_CoA->Oxodecanoyl_CoA Octanoyl_CoA Octanoyl-CoA (C8) Oxodecanoyl_CoA->Octanoyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA (C2) Oxodecanoyl_CoA->Acetyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Ketoacyl_CoA_Thiolase 3-Ketoacyl-CoA Thiolase

Beta-oxidation of decanoyl-CoA, highlighting this compound.

Formation of this compound

This compound is synthesized in the third step of the beta-oxidation cycle from L-3-hydroxydecanoyl-CoA. This reaction is an NAD+-dependent oxidation catalyzed by the enzyme 3-hydroxyacyl-CoA dehydrogenase (HAD).

Enzymatic Reaction

L-3-Hydroxydecanoyl-CoA + NAD⁺ ⇌ this compound + NADH + H⁺

This reversible reaction is crucial for preparing the acyl-CoA for thiolytic cleavage. The equilibrium of this reaction is influenced by the cellular NADH/NAD⁺ ratio.

Quantitative Data
Enzyme SourceSubstrateKm (µM)Vmax (U/mg)Reference
Pig Heart3-Hydroxyoctanoyl-CoA12Not Reported[1]
Pig Heart3-Hydroxydodecanoyl-CoA10Not Reported[1]

Note: The provided data is for related substrates and should be considered indicative.

Experimental Protocol: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH.

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase

  • L-3-hydroxydecanoyl-CoA (substrate)

  • NAD⁺ (cofactor)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 850 µL of 100 mM Tris-HCl buffer (pH 8.0)

    • 100 µL of 10 mM NAD⁺ solution

    • A small, non-limiting amount of purified 3-hydroxyacyl-CoA dehydrogenase.

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of 1 mM L-3-hydroxydecanoyl-CoA solution.

  • Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes. The rate of increase in absorbance is directly proportional to the rate of NADH formation.

  • Calculate the enzyme activity using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

Cleavage of this compound

In the final step of the beta-oxidation cycle, this compound undergoes thiolytic cleavage catalyzed by 3-ketoacyl-CoA thiolase. This reaction yields acetyl-CoA and an acyl-CoA that is two carbons shorter, in this case, octanoyl-CoA.

Enzymatic Reaction

This compound + CoA-SH ⇌ Octanoyl-CoA + Acetyl-CoA

This reaction is critical for the production of acetyl-CoA, which can then enter the citric acid cycle for complete oxidation, and for the regeneration of a shortened acyl-CoA that can undergo further rounds of beta-oxidation.

Quantitative Data

Similar to its preceding enzyme, specific kinetic data for 3-ketoacyl-CoA thiolase with this compound is scarce. However, data for related medium-chain substrates are available and provide a useful reference.

Enzyme SourceSubstrateKm (µM)Vmax (U/mg)Reference
Ralstonia eutrophaAcetoacetyl-CoA15832[2]
Pig Liver3-Oxohexanoyl-CoA~20Not Reported[3]

Note: The provided data is for related substrates and should be considered indicative.

Experimental Protocol: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol outlines a method to determine the activity of 3-ketoacyl-CoA thiolase by monitoring the cleavage of the substrate.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • This compound (substrate)

  • Coenzyme A (CoA-SH)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture containing:

    • 900 µL of 50 mM potassium phosphate buffer (pH 7.4)

    • 50 µL of 10 mM this compound solution

    • A non-limiting amount of purified 3-ketoacyl-CoA thiolase.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of 10 mM CoA-SH solution.

  • At various time points (e.g., 0, 1, 2, 5, and 10 minutes), take an aliquot of the reaction mixture and add it to a solution containing DTNB.

  • The free thiol group of the released CoA will react with DTNB to produce a yellow-colored product.

  • Measure the absorbance of the product at 412 nm.

  • The rate of product formation is proportional to the enzyme activity.

Regulation of this compound Metabolism

The flux through the beta-oxidation pathway, and thus the metabolism of this compound, is tightly regulated at multiple levels to meet the energetic demands of the cell.

Regulation_of_Beta_Oxidation cluster_transcriptional Transcriptional Regulation cluster_allosteric Allosteric Regulation PPARs PPARs Beta_Oxidation_Genes β-Oxidation Genes (including HAD and Thiolase) PPARs->Beta_Oxidation_Genes Upregulation PGC1a PGC-1α PGC1a->PPARs Coactivation NADH_NAD_ratio High NADH/NAD⁺ Ratio HAD 3-Hydroxyacyl-CoA Dehydrogenase NADH_NAD_ratio->HAD Inhibition AcetylCoA_CoA_ratio High Acetyl-CoA/CoA Ratio Thiolase 3-Ketoacyl-CoA Thiolase AcetylCoA_CoA_ratio->Thiolase Inhibition

Regulatory mechanisms of beta-oxidation.

Transcriptional Regulation: The expression of genes encoding the enzymes of beta-oxidation, including 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase, is upregulated by the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[4] The transcriptional coactivator PGC-1α plays a crucial role in this process by enhancing the activity of PPARs.

Allosteric Regulation: The activity of the beta-oxidation pathway is sensitive to the energy state of the cell.

  • A high NADH/NAD⁺ ratio inhibits 3-hydroxyacyl-CoA dehydrogenase, slowing down the formation of this compound.

  • A high acetyl-CoA/CoA ratio provides feedback inhibition on 3-ketoacyl-CoA thiolase, reducing the cleavage of this compound.

Experimental Workflow for Investigating this compound Metabolism

The following diagram outlines a logical workflow for researchers investigating the metabolism of this compound.

Experimental_Workflow start Start: Hypothesis on this compound Metabolism sample_prep Sample Preparation (e.g., Mitochondrial Isolation, Enzyme Purification) start->sample_prep assay_dev Enzyme Assay Development (HAD and Thiolase) sample_prep->assay_dev quant_analysis Quantitative Analysis of Metabolites (LC-MS/MS of Acyl-CoAs) sample_prep->quant_analysis kinetic_analysis Kinetic Analysis (Determination of Km and Vmax) assay_dev->kinetic_analysis data_integration Data Integration and Modeling kinetic_analysis->data_integration quant_analysis->data_integration conclusion Conclusion and Further Hypothesis Generation data_integration->conclusion

A logical workflow for studying this compound metabolism.

Conclusion

This compound is a critical intermediate at the crossroads of medium- and long-chain fatty acid beta-oxidation. Its formation and cleavage are tightly regulated to ensure cellular energy homeostasis. For researchers and drug development professionals, a thorough understanding of the enzymes that metabolize this compound, their kinetics, and their regulation provides a foundation for identifying novel therapeutic targets for a range of metabolic diseases. The experimental protocols and workflows outlined in this guide offer a practical framework for further investigation into the precise and multifaceted role of this key metabolic intermediate.

References

3-Oxodecanoyl-CoA: A Key Intermediate in Mitochondrial Beta-Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial beta-oxidation is a critical catabolic process responsible for the degradation of fatty acids to produce acetyl-CoA, a primary substrate for the citric acid cycle and subsequent ATP generation. This technical guide focuses on the pivotal role of 3-oxodecanoyl-CoA, a ten-carbon 3-ketoacyl-CoA intermediate, within this metabolic pathway. We will delve into the enzymatic reactions centered around this molecule, present quantitative data on enzyme kinetics, detail relevant experimental protocols for its study, and illustrate the intricate signaling pathways that regulate its flux. This document is intended to serve as a comprehensive resource for professionals in biomedical research and drug development seeking to understand and manipulate fatty acid metabolism.

The Role of this compound in the Beta-Oxidation Spiral

The beta-oxidation of a saturated fatty acid, such as decanoic acid, involves a recurring sequence of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons. This compound is the substrate for the final reaction in the fourth cycle of beta-oxidation of a ten-carbon fatty acyl-CoA.

The four core reactions of mitochondrial beta-oxidation are:

  • Dehydrogenation by acyl-CoA dehydrogenase, introducing a double bond between the alpha and beta carbons.

  • Hydration by enoyl-CoA hydratase, adding a hydroxyl group to the beta-carbon.

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group, thus forming the 3-ketoacyl-CoA intermediate.

  • Thiolytic cleavage by 3-ketoacyl-CoA thiolase, which releases acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

In the context of decanoyl-CoA metabolism, this compound is formed in the third step and is then acted upon by 3-ketoacyl-CoA thiolase to yield octanoyl-CoA and acetyl-CoA.[1] This cycle continues until the fatty acid is completely broken down into acetyl-CoA units.

Quantitative Data

The catalytic efficiency of the enzymes involved in beta-oxidation is crucial for maintaining metabolic homeostasis. While specific kinetic data for this compound is not always readily available in literature, we can infer typical values from studies on 3-ketoacyl-CoA thiolases with varying substrate specificities. These enzymes are known to be promiscuous, acting on a range of 3-oxoacyl-CoA chain lengths.[2][3][4]

Table 1: Illustrative Kinetic Parameters of Mitochondrial 3-Ketoacyl-CoA Thiolase

SubstrateKm (µM)Vmax (µmol/min/mg protein)Source
3-Oxoacyl-CoA (C4)5 - 2010 - 50Illustrative
3-Oxoacyl-CoA (C8)2 - 1515 - 70Illustrative
This compound (C10) 1 - 10 20 - 80 Illustrative
3-Oxoacyl-CoA (C12)2 - 1515 - 70Illustrative
3-Oxoacyl-CoA (C16)5 - 255 - 30Illustrative
Note: These values are illustrative and can vary significantly depending on the specific thiolase isoform, tissue source, and experimental conditions. They are provided to give a general sense of the enzyme's affinity and catalytic rate.

Table 2: Estimated Intramitochondrial Concentrations of Beta-Oxidation Intermediates

IntermediateConcentration Range (µM)Physiological StateSource
Long-chain acyl-CoAs15 - 100FedIllustrative
Medium-chain acyl-CoAs5 - 50FedIllustrative
This compound < 1 - 5 Fasting/High Fat Diet Illustrative
Acetyl-CoA200 - 1000Active RespirationIllustrative
Free Coenzyme A (CoASH)50 - 200Active RespirationIllustrative
Note: Intramitochondrial concentrations of beta-oxidation intermediates are highly dynamic and depend on the metabolic state of the cell. The concentration of this compound is generally kept low due to the high activity of 3-ketoacyl-CoA thiolase.

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

A prerequisite for in vitro studies of beta-oxidation is the isolation of functional mitochondria.

Protocol:

  • Cell Harvesting: Grow cells to 80-90% confluency. Harvest cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in ice-cold mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4). Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized for the cell type to ensure cell disruption with minimal mitochondrial damage.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

  • Protein Quantification: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer. Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 0.2 mM Coenzyme A (CoASH), and the 3-ketoacyl-CoA substrate (e.g., 50 µM this compound).

  • Enzyme Addition: Add the isolated mitochondria or purified enzyme to the reaction mixture to initiate the reaction.

  • Measurement: The reaction can be monitored in two ways:

    • Disappearance of the 3-ketoacyl-CoA: The magnesium-complexed 3-ketoacyl-CoA has a characteristic absorbance at 303 nm. The decrease in absorbance is monitored over time.

    • Coupled Assay: The product, acetyl-CoA, can be used in a coupled reaction with citrate synthase and malate dehydrogenase, where the production of NADH is monitored by the increase in absorbance at 340 nm.

  • Calculation: Calculate the specific activity based on the rate of change in absorbance and the protein concentration.

Analysis of Beta-Oxidation Intermediates by Tandem Mass Spectrometry (MS/MS)

This method allows for the sensitive and specific quantification of acylcarnitines, which are esterified forms of acyl-CoAs and serve as biomarkers for defects in beta-oxidation.

Protocol:

  • Sample Preparation: Incubate isolated mitochondria or whole cells with a fatty acid substrate (e.g., decanoic acid). After the incubation period, quench the reaction and extract the metabolites.

  • Derivatization: Acylcarnitines are often derivatized (e.g., to butyl esters) to improve their ionization efficiency in the mass spectrometer.

  • MS/MS Analysis: Analyze the derivatized samples using a tandem mass spectrometer operating in precursor ion scanning or multiple reaction monitoring (MRM) mode. This allows for the specific detection of different acylcarnitine species based on their mass-to-charge ratios.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification of each acylcarnitine species.

Signaling Pathways and Regulation

The flux through the beta-oxidation pathway, including the step involving this compound, is tightly regulated by a complex network of signaling pathways that respond to the energy status of the cell.

Transcriptional Regulation

The expression of genes encoding beta-oxidation enzymes is primarily controlled by the peroxisome proliferator-activated receptor alpha (PPARα) in conjunction with its coactivator PGC-1α.[5] During periods of fasting or high-fat feeding, the levels of free fatty acids rise, which act as ligands for PPARα. This activation leads to the increased transcription of genes for the entire beta-oxidation pathway, including the 3-ketoacyl-CoA thiolase.

Transcriptional_Regulation cluster_0 Cellular Signals cluster_1 Transcription Factors cluster_2 Gene Expression cluster_3 Metabolic Effect Fasting Fasting PPARa PPARa Fasting->PPARa High Fat Diet High Fat Diet High Fat Diet->PPARa Beta-Oxidation Genes Beta-Oxidation Genes PPARa->Beta-Oxidation Genes Activates PGC-1a PGC-1a PGC-1a->PPARa Coactivates Increased Beta-Oxidation Increased Beta-Oxidation Beta-Oxidation Genes->Increased Beta-Oxidation

Transcriptional control of beta-oxidation.
Allosteric Regulation

The activity of the beta-oxidation enzymes is also subject to allosteric regulation by the intramitochondrial ratios of key metabolites, reflecting the immediate energy needs of the cell.

  • [NADH]/[NAD⁺] Ratio: A high [NADH]/[NAD⁺] ratio, indicative of a high energy state, inhibits the 3-hydroxyacyl-CoA dehydrogenase, leading to a backup of intermediates, including this compound.

  • [Acetyl-CoA]/[CoASH] Ratio: A high [acetyl-CoA]/[CoASH] ratio directly inhibits the 3-ketoacyl-CoA thiolase. This is a form of product inhibition that slows down beta-oxidation when the citric acid cycle is saturated with acetyl-CoA.

Allosteric_Regulation cluster_0 Beta-Oxidation Pathway cluster_1 Regulatory Ratios 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA This compound This compound 3-Hydroxyacyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase Octanoyl-CoA + Acetyl-CoA Octanoyl-CoA + Acetyl-CoA This compound->Octanoyl-CoA + Acetyl-CoA 3-Ketoacyl-CoA Thiolase High [NADH]/[NAD+] High [NADH]/[NAD+] 3-Hydroxyacyl-CoA\nDehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase High [NADH]/[NAD+]->3-Hydroxyacyl-CoA\nDehydrogenase Inhibits High [Acetyl-CoA]/[CoASH] High [Acetyl-CoA]/[CoASH] 3-Ketoacyl-CoA\nThiolase 3-Ketoacyl-CoA Thiolase High [Acetyl-CoA]/[CoASH]->3-Ketoacyl-CoA\nThiolase Inhibits

Allosteric regulation of the final steps of beta-oxidation.
Experimental Workflow for Studying Regulation

A typical workflow to investigate the regulation of the beta-oxidation step involving this compound would involve the following steps:

Experimental_Workflow Cell Culture/Tissue Sample Cell Culture/Tissue Sample Mitochondrial Isolation Mitochondrial Isolation Cell Culture/Tissue Sample->Mitochondrial Isolation Incubation with Substrates +/- Regulators Incubation with Substrates +/- Regulators Mitochondrial Isolation->Incubation with Substrates +/- Regulators Enzyme Activity Assays Enzyme Activity Assays Incubation with Substrates +/- Regulators->Enzyme Activity Assays Metabolite Profiling (MS/MS) Metabolite Profiling (MS/MS) Incubation with Substrates +/- Regulators->Metabolite Profiling (MS/MS) Data Analysis and Interpretation Data Analysis and Interpretation Enzyme Activity Assays->Data Analysis and Interpretation Metabolite Profiling (MS/MS)->Data Analysis and Interpretation

Workflow for investigating beta-oxidation regulation.

Conclusion

This compound represents a crucial, albeit transient, intermediate in the mitochondrial beta-oxidation of ten-carbon fatty acids. The enzyme responsible for its conversion, 3-ketoacyl-CoA thiolase, is a key regulatory point in the pathway, being sensitive to both transcriptional control and allosteric feedback inhibition. A thorough understanding of the factors governing the flux through this step is essential for researchers and drug development professionals aiming to modulate fatty acid metabolism in various physiological and pathological contexts. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for further investigation into this important area of cellular metabolism.

References

The Dual Identity of 3-Oxodecanoyl-CoA: A Metabolic Intermediate with Latent Signaling Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxodecanoyl-CoA is a pivotal, yet often overlooked, intermediate in cellular fatty acid metabolism. Primarily recognized for its role in the mitochondrial β-oxidation spiral, this medium-chain acyl-CoA is central to energy homeostasis. However, emerging concepts in cellular signaling are beginning to shed light on the potential for metabolic intermediates to act as regulatory molecules. This technical guide provides a comprehensive overview of the established metabolic functions of this compound, alongside a forward-looking exploration of its hypothetical roles in cellular signaling pathways. We will delve into its biosynthesis and degradation, its established enzymatic interactions, and propose experimental frameworks to investigate its potential as a signaling molecule. This guide aims to equip researchers with the foundational knowledge and technical protocols to explore the untapped therapeutic potential of modulating this compound metabolism and its putative signaling functions.

The Established Metabolic Function of this compound

This compound is a transient but essential intermediate in the catabolism of fatty acids. Its primary functions are deeply rooted in the mitochondrial matrix and, for very-long-chain fatty acids, the peroxisome.

Biosynthesis and Degradation

This compound is synthesized from (S)-3-hydroxydecanoyl-CoA through the action of 3-hydroxyacyl-CoA dehydrogenase, a step in the β-oxidation pathway that generates NADH. Conversely, its degradation is a key energy-yielding step. The enzyme medium-chain specific 3-ketoacyl-CoA thiolase catalyzes the cleavage of this compound into acetyl-CoA and octanoyl-CoA. The acetyl-CoA molecule then enters the citric acid cycle to generate ATP, while the shorter octanoyl-CoA re-enters the β-oxidation spiral for further catabolism.[1]

The metabolic pathways involving this compound are tightly regulated by the energy state of the cell. High levels of NADH or acetyl-CoA can inhibit the β-oxidation spiral, leading to fluctuations in the concentration of intermediates like this compound.

Decanoyl_CoA Decanoyl-CoA Enoyl_CoA trans-Δ2-Decenoyl-CoA Decanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxydecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Octanoyl_CoA Octanoyl-CoA Oxoacyl_CoA->Octanoyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle cluster_nucleus Nucleus PPAR PPARα/RXR PPRE PPRE PPAR->PPRE Binds to Target_Genes Target Genes (e.g., β-oxidation enzymes) PPRE->Target_Genes Regulates Transcription Transcription Target_Genes->Transcription Oxoacyl_CoA This compound Oxoacyl_CoA->PPAR Hypothetical Modulation Oxoacyl_CoA This compound Acyltransferase Acyltransferase (Putative) Oxoacyl_CoA->Acyltransferase Protein Target Protein Protein->Acyltransferase Acylated_Protein Acylated Protein (Altered Function) Acyltransferase->Acylated_Protein Decanoylation Sample Cell/Tissue Sample Extraction Extraction with Internal Standard Sample->Extraction LC Liquid Chromatography Separation Extraction->LC MS Tandem Mass Spectrometry (MRM) LC->MS Quantification Quantification MS->Quantification Lysate Cell Lysate IP Immunoprecipitation with Target Antibody Lysate->IP Capture Capture with Protein A/G Beads IP->Capture Wash Washing Steps Capture->Wash Elution Elution Wash->Elution Analysis SDS-PAGE and Western Blot Elution->Analysis

References

3-oxodecanoyl-CoA as a potential biomarker for metabolic disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic disorders, including fatty acid oxidation defects, obesity, and type 2 diabetes, represent a significant global health challenge. The identification of sensitive and specific biomarkers is paramount for early diagnosis, patient stratification, and the development of novel therapeutic interventions. Acyl-Coenzyme A (acyl-CoA) species are central intermediates in cellular metabolism, and their dysregulation is increasingly recognized as a hallmark of metabolic diseases. This technical guide focuses on 3-oxodecanoyl-CoA, a medium-chain 3-ketoacyl-CoA, as a potential, albeit under-investigated, biomarker for metabolic disorders. While direct quantitative data for this compound in disease states is limited, its crucial position in the mitochondrial beta-oxidation pathway suggests that its cellular levels are likely altered in conditions of metabolic stress. This document provides a comprehensive overview of the metabolism of this compound, detailed experimental protocols for its analysis, and a discussion of its potential clinical relevance.

Introduction to this compound and its Metabolic Context

This compound, also known as 3-ketodecanoyl-CoA, is a ten-carbon acyl-CoA intermediate in the mitochondrial beta-oxidation of fatty acids.[1] It is formed from its precursor, 3-hydroxydecanoyl-CoA, through the action of 3-hydroxyacyl-CoA dehydrogenase. Subsequently, this compound is cleaved by 3-ketoacyl-CoA thiolase into octanoyl-CoA and acetyl-CoA, which can then enter the citric acid cycle for energy production.[2]

The metabolism of acyl-CoAs is a tightly regulated process, and disruptions in this pathway are associated with a range of metabolic disorders.[3] In fatty acid oxidation disorders (FAODs), such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the enzymatic steps of beta-oxidation are impaired, leading to the accumulation of specific acyl-CoA intermediates.[4] While the primary diagnostic markers for MCAD deficiency are elevated levels of octanoylcarnitine (C8) and other medium-chain acylcarnitines in blood and urine, the direct measurement of acyl-CoA profiles in tissues can provide a more proximal readout of the metabolic block.[5]

Furthermore, alterations in acyl-CoA metabolism have been implicated in the pathophysiology of obesity and type 2 diabetes. In these conditions, an oversupply of fatty acids can lead to an accumulation of intracellular acyl-CoAs, contributing to lipotoxicity, insulin resistance, and mitochondrial dysfunction.

This compound in Metabolic Disorders: Quantitative Insights

Direct quantitative measurements of this compound in human plasma or tissues from patients with metabolic disorders are not extensively reported in the scientific literature. The inherent instability and low abundance of acyl-CoAs in biological matrices make their quantification challenging. However, acyl-CoA profiling studies in animal models and human tissues have demonstrated significant alterations in the broader acyl-CoA pool in various metabolic diseases.

Table 1: Alterations in Acyl-CoA and Related Metabolite Profiles in Metabolic Disorders

Disease StateSample TypeKey FindingsReference(s)
MCAD Deficiency Blood SpotElevated C6, C8, C10, and C10:1 acylcarnitines.
UrineElevated hexanoylglycine, suberylglycine, and other dicarboxylic acids.
Liver (mouse model)Significant increase in butyryl-CoA (C4) in SCAD deficiency, and modest accumulation of medium-chain species, including 3-hydroxyacyl-CoAs in SCHAD deficiency.
Obesity & Type 2 Diabetes Adipose TissueDownregulation of the acetyl-CoA metabolic network.
MuscleElevated malonyl-CoA levels and decreased fatty acid oxidation.
Liver (rodent models)Increased hepatic acetyl-CoA associated with insulin resistance.

Experimental Protocols for the Analysis of this compound

The analysis of this compound and other medium-chain acyl-CoAs is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections provide a detailed overview of the key steps involved.

Sample Preparation: Extraction of Acyl-CoAs from Tissues and Cells

Objective: To efficiently extract acyl-CoAs from biological matrices while minimizing degradation.

Materials:

  • Frozen tissue (~50-100 mg) or cultured cells

  • Cold methanol

  • Cold 50 mM ammonium acetate (pH 6.8)

  • Acetonitrile

  • Internal standards (e.g., [¹³C₈]octanoyl-CoA)

  • Homogenizer

  • Centrifuge

Protocol for Tissue Extraction:

  • Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.

  • Add a known amount of internal standard.

  • Add 1 mL of cold methanol and homogenize the tissue on ice.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 30-50 µL of 50 mM ammonium acetate (pH 6.8) for short- to medium-chain acyl-CoA analysis, or in the same buffer with 20% acetonitrile for a broader range of acyl-CoAs.

Protocol for Cell Extraction:

  • Aspirate the culture medium and wash the cells with cold PBS.

  • Add 1 mL of cold methanol per 1-5 million cells and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and proceed with evaporation and reconstitution as described for tissue extracts.

LC-MS/MS Analysis of this compound

Objective: To separate and quantify this compound using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

Liquid Chromatography Conditions for Medium-Chain Acyl-CoAs:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 5 mM ammonium acetate in water, pH 6.8.

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from low to high organic phase (methanol) is used to elute the acyl-CoAs. A typical gradient might start at 2% B, increase to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantification on a triple quadrupole mass spectrometer. For this compound, the precursor ion ([M+H]⁺) would be selected, and a specific fragment ion would be monitored. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.

  • High-Resolution Mass Spectrometry: On instruments like an Orbitrap or Q-TOF, full scan data can be acquired with high mass accuracy, allowing for the identification and quantification of a broad range of acyl-CoAs.

Signaling Pathways and Cellular Effects

Currently, there is limited evidence to suggest that this compound functions as a direct signaling molecule. Its primary role is as a metabolic intermediate in the beta-oxidation pathway. However, the accumulation of this compound and other acyl-CoAs can have significant downstream cellular consequences.

4.1. Mitochondrial Beta-Oxidation Pathway

The mitochondrial beta-oxidation spiral is the central pathway for the degradation of fatty acids. This compound is a key intermediate in the breakdown of decanoyl-CoA and longer-chain fatty acids.

Beta_Oxidation_of_Decanoyl_CoA Decanoyl_CoA Decanoyl-CoA ACADM ACADM Decanoyl_CoA->ACADM FAD -> FADH₂ trans_2_Decenoyl_CoA trans-Δ²-Decenoyl-CoA ECHS1 ECHS1 trans_2_Decenoyl_CoA->ECHS1 H₂O L_3_Hydroxydecanoyl_CoA L-3-Hydroxydecanoyl-CoA HADH HADH L_3_Hydroxydecanoyl_CoA->HADH NAD⁺ -> NADH + H⁺ Oxodecanoyl_CoA This compound Thiolase Thiolase Oxodecanoyl_CoA->Thiolase CoA-SH Octanoyl_CoA Octanoyl-CoA Acetyl_CoA Acetyl-CoA ACADM->trans_2_Decenoyl_CoA ECHS1->L_3_Hydroxydecanoyl_CoA HADH->Oxodecanoyl_CoA Thiolase->Octanoyl_CoA Thiolase->Acetyl_CoA

Caption: Mitochondrial beta-oxidation of decanoyl-CoA.

4.2. Experimental Workflow for Acyl-CoA Profiling

The following diagram illustrates a typical workflow for the analysis of acyl-CoAs from biological samples.

Acyl_CoA_Workflow Sample Tissue or Cell Sample Extraction Acyl-CoA Extraction (Methanol, Internal Standards) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in LC-MS Buffer Evaporation->Reconstitution LC_MS LC-MS/MS Analysis (Reversed-Phase Separation) Reconstitution->LC_MS Data_Analysis Data Analysis (Quantification & Identification) LC_MS->Data_Analysis Biomarker Potential Biomarker Identification Data_Analysis->Biomarker

Caption: Experimental workflow for acyl-CoA profiling.

4.3. Logical Relationship in MCAD Deficiency

In MCAD deficiency, a blockage in the beta-oxidation pathway leads to the accumulation of upstream metabolites.

MCAD_Deficiency_Logic MCAD_Deficiency MCAD Deficiency (ACADM gene mutation) Enzyme_Block ↓ ACADM Enzyme Activity MCAD_Deficiency->Enzyme_Block Metabolite_Accumulation ↑ Medium-Chain Acyl-CoAs (e.g., Octanoyl-CoA) Enzyme_Block->Metabolite_Accumulation Alternative_Pathways Shunting to Alternative Metabolic Pathways Metabolite_Accumulation->Alternative_Pathways Clinical_Manifestations Hypoketotic Hypoglycemia, Lethargy, Vomiting Metabolite_Accumulation->Clinical_Manifestations Biomarker_Formation ↑ Acylcarnitines (e.g., C8) ↑ Acylglycines Alternative_Pathways->Biomarker_Formation Biomarker_Formation->Clinical_Manifestations

Caption: Pathophysiological cascade in MCAD deficiency.

Future Perspectives and Conclusion

This compound represents a metabolite of interest in the study of metabolic disorders due to its integral role in fatty acid beta-oxidation. While direct evidence for its utility as a standalone biomarker is currently lacking, the advancement of acyl-CoA profiling technologies presents an opportunity to investigate its concentration changes in various disease states more thoroughly. Future research should focus on:

  • Developing highly sensitive and robust analytical methods for the routine quantification of this compound in clinical samples such as plasma and urine.

  • Conducting comprehensive acyl-CoA profiling studies in large patient cohorts with metabolic disorders to establish reference ranges and disease-specific alterations for this compound and other acyl-CoAs.

  • Investigating the potential downstream signaling effects of this compound accumulation in cellular and animal models of metabolic disease.

References

The Pivotal Role of 3-Oxodecanoyl-CoA in Bacterial Quorum Sensing and Virulence: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Oxodecanoyl-CoA is a critical intermediate metabolite situated at the crossroads of fatty acid metabolism and bacterial chemical communication. As the direct precursor to the acyl-homoserine lactone (AHL) signaling molecule, N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL), it plays a foundational role in the quorum sensing (QS) systems of several pathogenic Gram-negative bacteria. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its conversion to 3-oxo-C10-HSL, the subsequent activation of virulence gene expression, and its impact on host-pathogen interactions. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and the development of novel anti-virulence strategies.

Introduction: The Intersection of Metabolism and Communication

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression. In many Gram-negative bacteria, this process is mediated by the production and detection of AHLs. The specificity of these signals is largely determined by the length and modification of the acyl side chain, which is derived from the cell's fatty acid biosynthesis pathway. This compound, a 10-carbon, 3-oxo-functionalized fatty acyl-CoA, serves as a key precursor for the synthesis of 3-oxo-C10-HSL, a signaling molecule utilized by pathogens such as the fish pathogen Vibrio anguillarum and the human enteropathogen Yersinia enterocolitica. Understanding the synthesis and function of this precursor is paramount for developing strategies to disrupt bacterial communication and attenuate virulence.

Biosynthesis of this compound and 3-oxo-C10-HSL

The synthesis of this compound is intrinsically linked to the type II fatty acid synthesis (FASII) pathway. The process begins with acetyl-CoA and involves a cycle of condensation, reduction, and dehydration reactions.

dot

acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA carboxylase acetoacetyl_acp Acetoacetyl-ACP acetyl_coa->acetoacetyl_acp β-ketoacyl-ACP synthase III (FabH) malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp Malonyl-CoA:ACP transacylase (FabD) fab_cycle Fatty Acid Synthesis Cycle (4 iterations) malonyl_acp->fab_cycle acetoacetyl_acp->fab_cycle β-ketoacyl-ACP synthase I/II (FabB/F) oxodecanoyl_acp 3-Oxodecanoyl-ACP fab_cycle->oxodecanoyl_acp Reduction (FabG) Dehydration (FabZ/A) Reduction (FabI) oxodecanoyl_coa This compound oxodecanoyl_acp->oxodecanoyl_coa Acyl-ACP: CoA transacylase (potential step) hsl 3-Oxo-C10-HSL oxodecanoyl_acp->hsl AHL Synthase (e.g., VanI, YenI) oxodecanoyl_coa->hsl AHL Synthase (substrate flexibility) sam S-adenosyl methionine (SAM) sam->hsl cluster_cell Bacterial Cell Oxodecanoyl_CoA This compound VanI VanI/YenI (AHL Synthase) Oxodecanoyl_CoA->VanI SAM SAM SAM->VanI Oxo_C10_HSL_in 3-Oxo-C10-HSL VanI->Oxo_C10_HSL_in VanR VanR/YenR (Inactive) Oxo_C10_HSL_in->VanR Oxo_C10_HSL_out 3-Oxo-C10-HSL (Extracellular) Oxo_C10_HSL_in->Oxo_C10_HSL_out Diffusion VanR_active Active VanR Complex VanR->VanR_active Virulence_Genes Virulence Genes (e.g., empA, motility) VanR_active->Virulence_Genes Binds Promoter (Activation) Virulence_Factors Virulence Factors Virulence_Genes->Virulence_Factors Oxo_C10_HSL_out->Oxo_C10_HSL_in Diffusion (High Density) start Bacterial Culture (Late exponential/stationary phase) centrifuge Centrifuge to pellet cells (e.g., 10,000 x g, 10 min, 4°C) start->centrifuge supernatant Collect Cell-Free Supernatant centrifuge->supernatant extract Liquid-Liquid Extraction (2x with equal volume of ethyl acetate) supernatant->extract dry Dry organic phase (e.g., over anhydrous MgSO4) extract->dry evaporate Evaporate solvent to dryness (Rotary evaporator or N2 stream) dry->evaporate resuspend Resuspend dried extract in a precise volume of acetonitrile evaporate->resuspend end Sample ready for analysis (LC-MS/MS, Bioassay) resuspend->end

exploring the enzymatic regulation of 3-oxodecanoyl-CoA levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxodecanoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of medium-chain fatty acids. Its cellular concentration is tightly controlled by a series of enzymatic reactions, ensuring an efficient energy supply while preventing the accumulation of potentially toxic intermediates. This technical guide provides an in-depth exploration of the enzymatic regulation of this compound levels, detailing the key enzymes, their kinetics, and the overarching signaling pathways that govern this metabolic nexus. Detailed experimental protocols for the assessment of enzyme activity and metabolite quantification are provided, alongside visual representations of the regulatory networks to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

The catabolism of fatty acids through β-oxidation is a fundamental process for cellular energy homeostasis. This compound emerges as a key intermediate during the breakdown of decanoyl-CoA, a 10-carbon fatty acyl-CoA. The regulation of its levels is paramount, as imbalances can signify metabolic dysfunction. This guide delineates the enzymatic landscape controlling the synthesis and degradation of this compound, offering a technical resource for the scientific community.

The Core Pathway: β-Oxidation of Decanoyl-CoA

The concentration of this compound is a direct consequence of the flux through the latter stages of the β-oxidation spiral for a C10 fatty acid. Four key enzymes are involved in the direct production and consumption of this intermediate.

Formation of this compound

The synthesis of this compound from its precursor, 3-hydroxydecanoyl-CoA, is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HADH) . This NAD+-dependent oxidation is a crucial step in the β-oxidation pathway.[1][2]

Degradation of this compound

The subsequent and final step of this β-oxidation cycle is the thiolytic cleavage of this compound by 3-ketoacyl-CoA thiolase (KAT) . This reaction yields acetyl-CoA and octanoyl-CoA, the latter of which proceeds through further rounds of β-oxidation.[3][4][5]

Quantitative Analysis of Enzyme Kinetics

Understanding the kinetic parameters of the enzymes that metabolize this compound and its precursors is fundamental to appreciating the regulation of its cellular levels. While specific kinetic data for this compound is sparse in the literature, data for medium-chain substrates provide valuable insights.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/TissueReference
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA551400 min⁻¹ (activity)Pig Kidney
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)3-Hydroxydecanoyl-CoA~5-10*Most active with medium-chain substratesPig Heart
3-Ketoacyl-CoA Thiolase (KAT)Acetoacetyl-CoA15832 mM min⁻¹ (activity)Ralstonia eutropha

Major Regulatory Signaling Pathways

The enzymatic machinery of β-oxidation is under the control of complex signaling networks that respond to the energetic state of the cell.

PPARα: The Master Transcriptional Regulator

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that, upon activation by fatty acids or their derivatives, heterodimerizes with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating the expression of enzymes involved in fatty acid uptake and β-oxidation.

PPAR_alpha_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty Acids Fatty Acids PPARa PPARα Fatty Acids->PPARa Activation PPARa/RXR Complex PPARα/RXR Heterodimer PPARa->PPARa/RXR Complex RXR RXR RXR->PPARa/RXR Complex PPRE PPRE PPARa/RXR Complex->PPRE Binding Co-activators Co-activators Co-activators->PPARa/RXR Complex Target Genes β-oxidation Enzyme Genes PPRE->Target Genes Transcription mRNA mRNA Target Genes->mRNA β-oxidation Enzymes β-oxidation Enzymes mRNA->β-oxidation Enzymes Translation

Figure 1: PPARα Signaling Pathway.
AMPK: The Cellular Energy Sensor

AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated under conditions of low ATP. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for producing malonyl-CoA. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates fatty acid entry into the mitochondria. By inhibiting ACC, AMPK relieves this inhibition on CPT1, thereby promoting fatty acid oxidation.

AMPK_Signaling cluster_cellular_state Cellular State cluster_signaling Signaling Cascade cluster_metabolism Metabolic Effect High AMP/ATP ratio High AMP/ATP AMPK AMPK High AMP/ATP ratio->AMPK Activation ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylation (Inhibition) p-ACC (inactive) p-ACC (inactive) ACC->p-ACC (inactive) Malonyl-CoA Malonyl-CoA p-ACC (inactive)->Malonyl-CoA ↓ Synthesis CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) Malonyl-CoA->CPT1 Inhibition Fatty Acid Oxidation ↑ Fatty Acid Oxidation CPT1->Fatty Acid Oxidation

Figure 2: AMPK Signaling Pathway.
SIRT3: The Mitochondrial Deacetylase

Sirtuin 3 (SIRT3) is a major NAD+-dependent deacetylase located in the mitochondria. It plays a critical role in regulating the activity of several mitochondrial enzymes, including those involved in β-oxidation. SIRT3 can deacetylate and activate key enzymes, thereby enhancing the overall flux through the fatty acid oxidation pathway, particularly during periods of caloric restriction.

SIRT3_Regulation cluster_stimulus Stimulus cluster_regulation Mitochondrial Regulation cluster_outcome Metabolic Outcome Caloric Restriction Caloric Restriction High NAD+/NADH High NAD+/NADH Caloric Restriction->High NAD+/NADH SIRT3 SIRT3 High NAD+/NADH->SIRT3 Activation β-oxidation Enzymes (acetylated, inactive) β-oxidation Enzymes (acetylated, inactive) SIRT3->β-oxidation Enzymes (acetylated, inactive) Deacetylation β-oxidation Enzymes (deacetylated, active) β-oxidation Enzymes (deacetylated, active) β-oxidation Enzymes (acetylated, inactive)->β-oxidation Enzymes (deacetylated, active) Increased β-oxidation ↑ Fatty Acid β-oxidation β-oxidation Enzymes (deacetylated, active)->Increased β-oxidation

Figure 3: SIRT3 Regulation of β-oxidation.

Experimental Protocols

Assay for Acyl-CoA Dehydrogenase Activity (Ferricenium-based)

This spectrophotometric assay measures the activity of acyl-CoA dehydrogenases by using ferricenium hexafluorophosphate as an artificial electron acceptor.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.6)

  • Ferricenium hexafluorophosphate solution (in acetonitrile)

  • Decanoyl-CoA (substrate)

  • Cell or tissue homogenate, or purified enzyme

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and ferricenium hexafluorophosphate in a cuvette.

  • Add the cell/tissue homogenate or purified enzyme to the reaction mixture and incubate for 2-3 minutes at 25°C to record the background rate of ferricenium reduction.

  • Initiate the reaction by adding decanoyl-CoA.

  • Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of ferricenium.

Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry.

Materials:

  • Internal standard (e.g., [¹³C₄]-octanoyl-CoA)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Ammonium acetate

  • Biological sample (e.g., liver tissue)

Procedure:

  • Sample Preparation:

    • Homogenize the tissue sample in a cold extraction solvent (e.g., 80% methanol) containing the internal standard.

    • Centrifuge the homogenate to pellet proteins and debris.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Inject the extracted sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases consisting of ammonium acetate in water and acetonitrile to separate the acyl-CoAs.

  • MS/MS Detection:

    • Utilize a triple quadrupole mass spectrometer in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample Homogenization Homogenization (with Internal Standard) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (C18 column) Supernatant->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (MRM) MS->MSMS Quantification Quantification MSMS->Quantification

Figure 4: LC-MS/MS Workflow for this compound.
PPARα Transcription Factor Activity Assay

This protocol describes a cell-based assay to measure the activation of PPARα.

Materials:

  • 96-well plate coated with a DNA sequence containing a PPRE

  • Nuclear extraction buffer

  • Primary antibody specific for PPARα

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

Procedure:

  • Isolate nuclear extracts from cells treated with a potential PPARα agonist.

  • Add the nuclear extracts to the PPRE-coated wells and incubate to allow PPARα to bind to the DNA.

  • Wash the wells to remove unbound proteins.

  • Add the primary antibody against PPARα and incubate.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • Wash again and add the TMB substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm. The absorbance is proportional to the amount of activated PPARα.

Conclusion

The enzymatic regulation of this compound is a highly orchestrated process central to cellular energy metabolism. Its levels are maintained through the catalytic activities of β-oxidation enzymes, which are, in turn, governed by intricate signaling networks responsive to the cell's metabolic status. This guide provides a foundational resource for researchers and drug development professionals, offering both the theoretical framework and practical methodologies to investigate this critical metabolic intermediate. A thorough understanding of these regulatory mechanisms is essential for the development of therapeutic strategies targeting metabolic disorders.

References

The Intracellular Journey of 3-Oxodecanoyl-CoA: A Technical Guide to Subcellular Localization and Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxodecanoyl-CoA is a pivotal intermediate in the beta-oxidation of decanoic acid, a medium-chain fatty acid. Its metabolic processing and subsequent transport are critical for cellular energy homeostasis. Dysregulation of these pathways has been implicated in various metabolic disorders, making the subcellular localization and transport of this compound a key area of investigation for therapeutic intervention. This technical guide provides a comprehensive overview of the subcellular compartments involved in this compound metabolism, the transport mechanisms governing its movement across organellar membranes, and detailed experimental protocols for its study.

Subcellular Localization of this compound Metabolism

The metabolism of this compound is primarily compartmentalized within two key organelles: mitochondria and peroxisomes. The distribution between these organelles is dependent on the initial chain length of the fatty acid undergoing oxidation. While very-long-chain fatty acids are initially processed in peroxisomes, medium-chain fatty acids like decanoic acid can be metabolized in both compartments.

Key Enzymes and Their Locations:

The subcellular fate of this compound is dictated by the localization of enzymes involved in the beta-oxidation pathway.

  • Acyl-CoA Synthetases (ACSs): These enzymes are responsible for the initial activation of fatty acids to their CoA thioesters. Long-chain acyl-CoA synthetases (ACSLs) are found at the plasma membrane, endoplasmic reticulum (ER), and on the outer mitochondrial membrane.[1][2][3] This initial activation is a critical step that "traps" the fatty acid within the cell and primes it for metabolic pathways.[4][5] The process of coupled transport and activation is often referred to as "vectorial acylation".

  • Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase: These subsequent enzymes in the beta-oxidation spiral are present in both mitochondria and peroxisomes.

  • 3-Oxoacyl-CoA Thiolase: This enzyme catalyzes the final step in each cycle of beta-oxidation, cleaving the 3-oxoacyl-CoA intermediate. Isoforms of this enzyme are found in both mitochondria and peroxisomes, indicating that this compound can be processed in either organelle.

Transport Mechanisms of this compound and its Precursors

The transport of fatty acids and their CoA derivatives across cellular membranes is a tightly regulated process involving a variety of protein transporters and enzymatic activities.

Plasma Membrane Transport

The entry of decanoic acid into the cell is the first step. This process is facilitated by a combination of passive diffusion and protein-mediated transport involving Fatty Acid Transport Proteins (FATPs) and Fatty Acid Binding Proteins (FABPs). FATPs are physically and functionally coupled with Acyl-CoA Synthetases (ACSLs) at the plasma membrane, a mechanism termed "vectorial acylation," which links transport with metabolic activation.

Mitochondrial Transport

Mitochondria are the primary site for the complete oxidation of fatty acids to generate ATP.

  • Outer Mitochondrial Membrane: Long-chain acyl-CoAs are synthesized by ACSLs located on the outer mitochondrial membrane.

  • Inner Mitochondrial Membrane: The inner mitochondrial membrane is impermeable to CoA and its derivatives. For long-chain fatty acids, the carnitine shuttle, involving carnitine palmitoyltransferase I (CPT1) and II (CPT2), is essential. However, medium-chain fatty acids like decanoic acid can cross the inner mitochondrial membrane as free fatty acids and are then activated to their CoA esters within the mitochondrial matrix by medium-chain acyl-CoA synthetases (ACSMs). Therefore, this compound is primarily generated in situ within the mitochondrial matrix from its precursors.

Peroxisomal Transport

Peroxisomes are involved in the beta-oxidation of very-long-chain fatty acids and branched-chain fatty acids. Medium-chain fatty acids can also be metabolized in this organelle.

  • Peroxisomal Membrane: The import of fatty acids into the peroxisome is mediated by ATP-binding cassette (ABC) transporters, specifically the ABCD family of proteins. These transporters are thought to import the acyl-CoA form of the fatty acid directly into the peroxisomal matrix. The import of the enzymes themselves, such as 3-oxoacyl-CoA thiolase, is directed by specific peroxisomal targeting signals (PTS). For 3-oxoacyl-CoA thiolase, a non-canonical N-terminal PTS2 has been identified.

Signaling Pathways and Logical Relationships

The subcellular distribution and transport of this compound are integral parts of the broader fatty acid beta-oxidation pathway. The following diagram illustrates the logical flow of decanoic acid from the extracellular space to its conversion to this compound within the mitochondria and peroxisomes.

Fatty_Acid_Metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_peroxisome Peroxisome Decanoic Acid_ext Decanoic Acid Decanoic Acid_cyt Decanoic Acid Decanoic Acid_ext->Decanoic Acid_cyt FATP/CD36 Decanoyl-CoA_cyt Decanoyl-CoA Decanoic Acid_cyt->Decanoyl-CoA_cyt ACSL Decanoic Acid_mito Decanoic Acid Decanoic Acid_cyt->Decanoic Acid_mito Diffusion 3-Oxodecanoyl-CoA_cyt This compound Decanoyl-CoA_cyt->3-Oxodecanoyl-CoA_cyt Minor pathway? Decanoyl-CoA_perox Decanoyl-CoA Decanoyl-CoA_cyt->Decanoyl-CoA_perox ABCD1 Decanoyl-CoA_mito Decanoyl-CoA Decanoic Acid_mito->Decanoyl-CoA_mito ACSM 3-Oxodecanoyl-CoA_mito This compound Decanoyl-CoA_mito->3-Oxodecanoyl-CoA_mito β-oxidation enzymes Acetyl-CoA Acetyl-CoA 3-Oxodecanoyl-CoA_mito->Acetyl-CoA Thiolase 3-Oxodecanoyl-CoA_perox This compound Decanoyl-CoA_perox->3-Oxodecanoyl-CoA_perox β-oxidation enzymes Octanoyl-CoA + Acetyl-CoA Octanoyl-CoA + Acetyl-CoA 3-Oxodecanoyl-CoA_perox->Octanoyl-CoA + Acetyl-CoA Thiolase Subcellular_Fractionation start Homogenized Tissue/Cells centrifuge1 Centrifuge at 600 x g for 10 min start->centrifuge1 pellet1 Pellet 1 (Nuclei, intact cells) centrifuge1->pellet1 discard supernatant1 Supernatant 1 centrifuge1->supernatant1 centrifuge2 Centrifuge at 10,000 x g for 20 min supernatant1->centrifuge2 pellet2 Pellet 2 (Mitochondria) centrifuge2->pellet2 collect supernatant2 Supernatant 2 centrifuge2->supernatant2 centrifuge3 Centrifuge at 25,000 x g for 20 min supernatant2->centrifuge3 pellet3 Pellet 3 (Peroxisomes, lysosomes) centrifuge3->pellet3 collect supernatant3 Supernatant 3 (Cytosol) centrifuge3->supernatant3 collect LCMS_Workflow sample Subcellular Fraction extraction Acyl-CoA Extraction (e.g., solid-phase extraction) sample->extraction lc Liquid Chromatography (Reverse Phase) extraction->lc ms1 Mass Spectrometry (Full Scan) lc->ms1 fragmentation Collision-Induced Dissociation ms1->fragmentation ms2 Tandem Mass Spectrometry (Product Ion Scan) fragmentation->ms2 data Data Analysis (Quantification) ms2->data

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. As the substrate for the terminal enzyme in each cycle of this pathway, 3-ketoacyl-CoA thiolase, its metabolism is fundamental to energy homeostasis. Dysregulation in the processing of this compound and other acyl-CoA species is increasingly implicated in the pathophysiology of various metabolic diseases, ranging from rare inherited metabolic disorders to prevalent conditions such as insulin resistance and obesity. This technical guide provides a comprehensive overview of the role of this compound in metabolism, its link to disease states, detailed experimental protocols for its analysis, and a discussion of the underlying molecular pathways.

The Metabolic Role of this compound in Beta-Oxidation

This compound is the penultimate product of the beta-oxidation spiral for a 10-carbon fatty acid (capric acid) and an intermediate in the degradation of longer fatty acids. The process of beta-oxidation involves a four-step cycle that shortens the fatty acyl-CoA chain by two carbons in each round, releasing acetyl-CoA.

The four steps are:

  • Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA.

  • Hydration by enoyl-CoA hydratase, forming an L-3-hydroxyacyl-CoA.

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, which converts the hydroxyl group to a keto group, yielding a 3-ketoacyl-CoA, such as this compound.

  • Thiolytic cleavage by 3-ketoacyl-CoA thiolase, where a molecule of Coenzyme A (CoA) attacks the keto group, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the fatty acid is completely converted into acetyl-CoA units, which can then enter the citric acid cycle for ATP production.

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix Decanoyl_CoA Decanoyl-CoA (C10) Enoyl_CoA trans-Δ²-Decenoyl-CoA Decanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxydecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Octanoyl_CoA Octanoyl-CoA (C8) Ketoacyl_CoA->Octanoyl_CoA 3-Ketoacyl-CoA Thiolase (MCKAT) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle

Figure 1: The final steps of one cycle of medium-chain fatty acid beta-oxidation.

Link to Metabolic Diseases

Medium Chain 3-Ketoacyl-CoA Thiolase (MCKAT) Deficiency

A direct and severe consequence of impaired this compound metabolism is observed in the rare autosomal recessive genetic disorder, Medium Chain 3-Ketoacyl-CoA Thiolase (MCKAT) deficiency. This condition is caused by mutations in the gene encoding the MCKAT enzyme, leading to its reduced activity. As a result, the body cannot efficiently break down medium-chain fatty acids for energy.

The clinical presentation is often severe and occurs in the neonatal period. Symptoms include vomiting, dehydration, weight loss, metabolic acidosis, liver dysfunction, and rhabdomyolysis (muscle breakdown)[1][2][3]. Due to the inability to utilize fats for energy, affected individuals can experience profound hypoglycemia, especially during periods of fasting or illness[3][4].

A case study of a neonate with MCKAT deficiency provided quantitative evidence of the metabolic defect.

ParameterPatient FibroblastsControl Fibroblasts (Mean ± SD)Unit
[1-¹⁴C]Octanoic Acid Oxidation0.591.93 ± 0.65nmol/h/mg protein
Medium Chain 3-Ketoacyl-CoA Thiolase Activity3.910.2 ± 2.3nmol/min/mg protein
Table 1: Quantitative data from a patient with MCKAT deficiency.
Insulin Resistance, Obesity, and Type 2 Diabetes

The link between this compound and more common metabolic diseases like insulin resistance is less direct but is an area of active investigation. It is generally accepted that the accumulation of intracellular lipid metabolites, including various fatty acyl-CoA species, in non-adipose tissues like skeletal muscle and liver can interfere with insulin signaling, a phenomenon known as lipotoxicity.

The accumulation of fatty acyl-CoAs can lead to the production of other signaling lipids like diacylglycerols (DAGs) and ceramides, which are known to activate protein kinase C (PKC) isoforms. Activated PKC can phosphorylate the insulin receptor and its substrates (e.g., IRS-1) on serine/threonine residues, which inhibits downstream insulin signaling and leads to reduced glucose uptake.

While a direct measurement of this compound accumulation in insulin-resistant states has not been widely reported, studies on related enzymes provide some insight. For instance, the expression of peroxisomal 3-ketoacyl-CoA thiolase in human hepatoma cells is downregulated by insulin. In obese diabetic individuals, the entire acetyl-CoA metabolic network, which includes enzymes involved in beta-oxidation, has been found to be downregulated in adipose tissue.

Interestingly, a study using the 3-ketoacyl-CoA thiolase inhibitor, trimetazidine, in obese mice found that while it did lead to an accumulation of long-chain acyl-CoAs in muscle, it did not worsen high-fat diet-induced insulin resistance. This suggests a complex relationship between the accumulation of specific acyl-CoA species and the development of insulin resistance, which requires further investigation.

Experimental Protocols

The quantification of this compound and other acyl-CoAs in biological samples is challenging due to their low abundance and instability. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Acyl-CoAs in Biological Tissues by LC-MS/MS

This protocol is a generalized procedure based on methodologies described in the literature.

1. Sample Preparation and Extraction:

  • Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity. Homogenize the frozen tissue (10-50 mg) in a cold extraction solvent (e.g., 2:1:1 acetonitrile/isopropanol/water or 10% trichloroacetic acid in water).

  • Internal Standards: Add a mixture of stable isotope-labeled acyl-CoA internal standards (e.g., ¹³C-labeled or deuterium-labeled) to the homogenization buffer to correct for extraction efficiency and matrix effects.

  • Protein Precipitation and Phase Separation: After homogenization, centrifuge the samples at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet precipitated proteins and cellular debris.

  • Solid-Phase Extraction (Optional but recommended): The supernatant can be further purified using a solid-phase extraction (SPE) cartridge to enrich for acyl-CoAs and remove interfering substances.

  • Evaporation and Reconstitution: Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).

2. LC-MS/MS Analysis:

  • Chromatography: Use a reversed-phase C18 column for separation. A gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed to resolve the different acyl-CoA species.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. For each acyl-CoA, monitor the transition from the precursor ion (the molecular ion, [M+H]⁺) to a specific product ion. A common product ion for all acyl-CoAs is generated from the fragmentation of the phosphopantetheine moiety.

LCMS_Workflow cluster_workflow Acyl-CoA Quantification Workflow Tissue Tissue Sample (e.g., Liver, Muscle) Homogenization Homogenization in Extraction Solvent + Internal Standards Tissue->Homogenization Centrifugation Centrifugation to Remove Debris Homogenization->Centrifugation SPE Solid-Phase Extraction (Optional) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation (Reversed-Phase C18) Evaporation->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Quantification Data Analysis & Quantification MS_Analysis->Quantification

Figure 2: General experimental workflow for the quantification of acyl-CoAs.

Signaling Pathways and Future Directions

Currently, there is no direct evidence to suggest that this compound itself acts as a signaling molecule in mammalian cells. Its primary role appears to be as a metabolic intermediate.

However, it is noteworthy that a structurally similar molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which is a quorum-sensing molecule produced by the bacterium Pseudomonas aeruginosa, has been shown to have signaling properties in mammalian cells. 3-oxo-C12-HSL can modulate host immune responses by attenuating lipopolysaccharide-induced inflammation and can trigger apoptosis in neutrophils through calcium signaling and mitochondrial dysfunction.

Signaling_Hypothesis cluster_signaling Potential (Hypothetical) Signaling Role Bacterial_HSL Bacterial Signal (3-oxo-C12-HSL) Mammalian_Cell Mammalian Cell Bacterial_HSL->Mammalian_Cell Interacts with Ca_Signaling Calcium Signaling Mammalian_Cell->Ca_Signaling UPR Unfolded Protein Response Mammalian_Cell->UPR Apoptosis Apoptosis Ca_Signaling->Apoptosis Inflammation Inflammatory Response UPR->Inflammation Modulates Oxodecanoyl_CoA This compound (Metabolic Intermediate) Question ? Oxodecanoyl_CoA->Question Question->Mammalian_Cell Signaling Role?

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Assay of 3-Hydroxyacyl-CoA and 2-trans-Enoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intermediates of mitochondrial fatty acid β-oxidation, 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA, are critical analytes in the study of metabolic diseases and drug development. Dysregulation in the levels of these metabolites can indicate enzymatic deficiencies or the effects of therapeutic interventions. This document provides detailed protocols for the enzymatic determination of 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA in biological samples.

The assays are based on the enzymatic activities of 3-hydroxyacyl-CoA dehydrogenase (HADH) and enoyl-CoA hydratase (ECH). The measurement of 3-hydroxyacyl-CoA relies on the HADH-catalyzed oxidation of the substrate to 3-ketoacyl-CoA, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically or fluorometrically. The quantification of 2-trans-enoyl-CoA involves its hydration to 3-hydroxyacyl-CoA by ECH, which is then measured using the HADH-based assay. A combined protocol allows for the sequential measurement of both analytes in the same sample.

Principle of the Assays

The enzymatic reactions underlying these assays are central to the fatty acid β-oxidation spiral.[1][2][3]

  • Measurement of 3-Hydroxyacyl-CoA: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) catalyzes the conversion of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the stoichiometric reduction of NAD+ to NADH.[1] The concentration of 3-hydroxyacyl-CoA is directly proportional to the amount of NADH produced, which can be measured by the increase in absorbance at 340 nm.

  • Measurement of 2-trans-Enoyl-CoA: Enoyl-CoA Hydratase (ECH) catalyzes the hydration of 2-trans-enoyl-CoA to L-3-hydroxyacyl-CoA.[4] This product is then quantified using the HADH-catalyzed reaction as described above. The amount of 2-trans-enoyl-CoA is determined by the increase in NADH formation after the addition of ECH.

A combined assay allows for the determination of both intermediates in the same sample by first measuring the basal level of 3-hydroxyacyl-CoA and then adding ECH to measure the amount of 2-trans-enoyl-CoA.

Visualization of the Assay Principle

Assay_Principle cluster_assay1 Assay for 3-Hydroxyacyl-CoA cluster_assay2 Assay for 2-trans-Enoyl-CoA (Coupled) 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyacyl_CoA->3_Ketoacyl_CoA NAD NAD+ NADH NADH + H+ NAD->NADH HADH HADH HADH->3_Hydroxyacyl_CoA HADH->NAD 2_trans_Enoyl_CoA 2-trans-Enoyl-CoA 3_Hydroxyacyl_CoA_2 3-Hydroxyacyl-CoA 2_trans_Enoyl_CoA->3_Hydroxyacyl_CoA_2 3_Hydroxyacyl_CoA_2->3_Hydroxyacyl_CoA Measured in HADH assay ECH ECH ECH->2_trans_Enoyl_CoA

Caption: Enzymatic reactions for measuring 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA.

Data Presentation

The following tables summarize typical quantitative data for these enzymatic assays.

Table 1: Spectrophotometric Assay Parameters

ParameterValueReference
Wavelength (λ)340 nm
Temperature37°C
pH7.3
Light Path1 cm
Molar Extinction Coefficient of NADH6220 M⁻¹cm⁻¹

Table 2: Typical Reagent Concentrations in Reaction Mixture

ReagentFinal Concentration
Potassium Phosphate Buffer97 mM
NAD+0.2 - 0.5 mM
S-Acetoacetyl-CoA (for HADH activity)0.09 mM
β-NADH (for HADH activity)0.1 mM
Sample (containing acyl-CoAs)Variable
3-Hydroxyacyl-CoA Dehydrogenase0.2 - 0.7 units/mL
Enoyl-CoA Hydratase~1 unit/mL

Experimental Protocols

Protocol 1: Measurement of 3-Hydroxyacyl-CoA

This protocol details the measurement of 3-hydroxyacyl-CoA using a continuous spectrophotometric rate determination method.

Materials:

  • Potassium Phosphate Buffer (100 mM, pH 7.3 at 37°C)

  • NAD+ solution (10 mM in deionized water)

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH) enzyme solution (e.g., from porcine heart)

  • Spectrophotometer capable of measuring absorbance at 340 nm and maintaining a constant temperature

  • Cuvettes (1 cm light path)

  • Sample containing 3-hydroxyacyl-CoA (e.g., tissue extract)

Procedure:

  • Prepare the reaction mixture in a cuvette by adding the following in order:

    • 2.8 mL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 0.1 mL of 10 mM NAD+ solution

    • Sample containing 3-hydroxyacyl-CoA (volume adjusted based on expected concentration)

  • Mix by inversion and equilibrate to 37°C in the spectrophotometer.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.1 mL of the HADH enzyme solution.

  • Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5-10 minutes.

  • Determine the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.

  • Calculate the concentration of 3-hydroxyacyl-CoA using the Beer-Lambert law.

Protocol 2: Combined Assay for 3-Hydroxyacyl-CoA and 2-trans-Enoyl-CoA

This protocol allows for the sequential measurement of both analytes in the same sample.

Materials:

  • All materials from Protocol 1

  • Enoyl-CoA Hydratase (ECH) enzyme solution (e.g., from bovine liver)

Procedure:

  • Follow steps 1-3 of Protocol 1 to measure the baseline absorbance.

  • Add 0.1 mL of HADH enzyme solution to the cuvette.

  • Record the increase in absorbance at 340 nm until the reaction reaches a plateau. This increase corresponds to the initial amount of 3-hydroxyacyl-CoA in the sample.

  • Once the first reaction is complete, add 0.05 mL of ECH enzyme solution to the same cuvette.

  • Record the subsequent increase in absorbance at 340 nm until a new plateau is reached. This second increase in absorbance corresponds to the amount of 2-trans-enoyl-CoA that was converted to 3-hydroxyacyl-CoA and then measured.

  • Calculate the concentrations of both analytes based on the respective changes in absorbance.

Workflow Visualization

Experimental_Workflow cluster_prep Sample and Reagent Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Sample Biological Sample (e.g., tissue homogenate) Extraction Acyl-CoA Extraction (e.g., chloroform/methanol) Sample->Extraction Reaction_Setup Set up reaction mixture (Buffer, NAD+, Sample) Extraction->Reaction_Setup Reagents Prepare Buffers and Enzyme Solutions Reagents->Reaction_Setup Baseline Equilibrate and measure baseline A340 Reaction_Setup->Baseline Add_HADH Add HADH Baseline->Add_HADH Measure_HADH Record A340 increase (measures 3-hydroxyacyl-CoA) Add_HADH->Measure_HADH Add_ECH Add ECH Measure_HADH->Add_ECH Measure_ECH Record further A340 increase (measures 2-trans-enoyl-CoA) Add_ECH->Measure_ECH Calculate_Rates Calculate ΔA340/min Measure_ECH->Calculate_Rates Calculate_Concentrations Calculate Analyte Concentrations (Beer-Lambert Law) Calculate_Rates->Calculate_Concentrations

Caption: Workflow for the combined enzymatic assay of 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA.

Metabolic Pathway Context

The measurement of 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA provides a snapshot of the flux through the mitochondrial fatty acid β-oxidation pathway.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) trans_Enoyl_CoA 2-trans-Enoyl-CoA Fatty_Acyl_CoA->trans_Enoyl_CoA FAD -> FADH2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA trans_Enoyl_CoA->Hydroxyacyl_CoA H2O Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA CoA-SH ACAD Acyl-CoA Dehydrogenase ACAD->trans_Enoyl_CoA ECH Enoyl-CoA Hydratase ECH->Hydroxyacyl_CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase HADH->Ketoacyl_CoA Thiolase β-Ketothiolase Thiolase->Shorter_Acyl_CoA Thiolase->Acetyl_CoA

Caption: The roles of 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA in fatty acid β-oxidation.

Concluding Remarks

The enzymatic assays described provide a reliable and sensitive method for the quantification of 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA. These protocols can be adapted for use with various biological samples and are valuable tools for investigating fatty acid metabolism in both basic research and clinical settings. For enhanced sensitivity, particularly for samples with low analyte concentrations, fluorometric methods involving NADH cycling can be employed. It is crucial to handle samples appropriately to minimize the degradation of acyl-CoA esters.

References

Application Notes & Protocols for Quantitative Analysis of 3-Oxodecanoyl-CoA using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Oxodecanoyl-CoA is a key intermediate in fatty acid metabolism, particularly in the β-oxidation pathway. Its accurate quantification is crucial for understanding metabolic fluxes, diagnosing certain metabolic disorders, and for the development of therapeutic agents targeting fatty acid metabolism. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Section 1: Signaling Pathway and Biological Relevance

This compound is an integral component of the fatty acid β-oxidation spiral, a catabolic process that breaks down fatty acids to produce acetyl-CoA, FADH₂, and NADH. These products subsequently enter the citric acid cycle and the electron transport chain to generate ATP. The pathway is essential for energy homeostasis, particularly during periods of fasting or prolonged exercise. Dysregulation of this pathway is associated with various metabolic diseases.

Fatty_Acid_Beta_Oxidation Fatty Acid (C10) Fatty Acid (C10) Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid (C10)->Acyl-CoA Synthetase ATP -> AMP + PPi Decanoyl-CoA Decanoyl-CoA Acyl-CoA Synthetase->Decanoyl-CoA Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Decanoyl-CoA->Acyl-CoA Dehydrogenase FAD -> FADH2 trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase->trans-Δ2-Enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase trans-Δ2-Enoyl-CoA->Enoyl-CoA Hydratase H2O 3-Hydroxydecanoyl-CoA 3-Hydroxydecanoyl-CoA Enoyl-CoA Hydratase->3-Hydroxydecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxydecanoyl-CoA->3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH + H+ This compound This compound 3-Hydroxyacyl-CoA Dehydrogenase->this compound Thiolase Thiolase This compound->Thiolase CoA-SH Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Octanoyl-CoA Octanoyl-CoA Thiolase->Octanoyl-CoA To next cycle Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle

Caption: Fatty Acid β-Oxidation Pathway Highlighting this compound.

Section 2: Experimental Workflow for Quantitative Analysis

The overall workflow for the quantitative analysis of this compound involves sample preparation, LC-MS/MS analysis, and data processing. A robust internal standard is crucial for accurate quantification to account for sample loss during preparation and variations in instrument response.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (e.g., cells, tissue) Homogenization Homogenization & Lysis Biological_Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Homogenization->Protein_Precipitation + Internal Standard Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase) Evaporation_Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Data_Reporting Data Reporting Peak_Integration->Data_Reporting

Caption: Workflow for this compound Quantitative Analysis.

Section 3: Detailed Experimental Protocols

Sample Preparation Protocol

This protocol is a general guideline and may require optimization based on the specific biological matrix.

Materials:

  • Biological sample (e.g., ~1x10⁶ cultured cells or ~20-50 mg of tissue)

  • Internal Standard (IS): [¹³C₄]-3-Oxodecanoyl-CoA (or other suitable stable isotope-labeled standard)

  • Acetonitrile (ACN), ice-cold

  • Phosphate Buffered Saline (PBS), ice-cold

  • Water, LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Centrifuge capable of 4°C

  • Homogenizer (for tissue samples)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Aspirate culture medium and wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold ACN containing the internal standard.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Tissue Homogenization:

    • Weigh the frozen tissue sample (~20-50 mg).

    • Add 1 mL of ice-cold ACN containing the internal standard.

    • Homogenize the tissue on ice until a uniform lysate is obtained.

  • Protein Precipitation and Extraction:

    • Vortex the cell lysate or tissue homogenate vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of 50% Methanol in water.

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Protocol

Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Gradient Elution:

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
15.05

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety (507 Da).[1] Another common fragment corresponds to the adenosine 3',5'-diphosphate ion (m/z 428.0365).[2] For 3-oxoacyl-CoAs, a fragment corresponding to deprotonated CoA (m/z 766) can also be observed.[3]

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound922.3415.3 (M - 507 + H)⁺35100
This compound922.3428.130100
[¹³C₄]-3-Oxodecanoyl-CoA (IS)926.3419.3 (M - 507 + H)⁺35100

Note: Collision energies should be optimized for the specific instrument used.

Section 4: Data Presentation and Quantitative Analysis

Data is acquired in MRM mode, and the peak areas of the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards. The concentration of this compound in the biological samples is then determined from this calibration curve.

Table 1: Example Calibration Curve Data for this compound

Standard Concentration (nM)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11,520150,1000.0101
57,850152,3000.0515
1015,900151,5000.1050
5080,100150,8000.5312
100162,300151,2001.0734
500815,400150,5005.4180

Linear Regression: y = 0.0108x + 0.0005 (R² = 0.9998)

Table 2: Quantitative Results for Biological Samples

Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Concentration (nM)
Control 125,600149,8000.170915.78
Control 228,900151,1000.191317.67
Treated 155,400150,5000.368134.04
Treated 261,200149,9000.408337.76

Section 5: Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of this compound in biological samples.[4][5] This methodology is a valuable tool for researchers in the fields of metabolism, drug discovery, and clinical diagnostics, enabling a deeper understanding of the roles of fatty acid metabolism in health and disease. Careful sample preparation and the use of a stable isotope-labeled internal standard are critical for achieving accurate and reproducible results.

References

Application Note: LC-MS/MS Methods for the Detection of Short-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Coenzyme A (CoA) and its thioester derivatives, acyl-CoAs, are central intermediates in numerous metabolic pathways, including the Krebs cycle and the synthesis and oxidation of fatty acids.[1][2][3] Short-chain acyl-CoAs (typically with acyl chains of fewer than six carbons) act as crucial acyl group carriers and are involved in energy metabolism and post-translational protein modifications.[2][3] The accurate quantification of these molecules is essential for understanding metabolic regulation and disease states. However, their analysis is challenging due to their low abundance, inherent instability, and varying physicochemical properties.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of short-chain acyl-CoAs in biological samples. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.

Principle of the Method

The analysis of short-chain acyl-CoAs by LC-MS/MS involves three main stages:

  • Extraction: Acyl-CoAs are extracted from the biological matrix (cells, tissues) while preserving their integrity. Methods often employ protein precipitation with acids like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA), or organic solvents.

  • Chromatographic Separation: The extracted acyl-CoAs are separated using liquid chromatography, typically reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC), to resolve individual species and separate them from matrix components.

  • Mass Spectrometric Detection: The separated acyl-CoAs are ionized, most commonly by electrospray ionization (ESI) in positive mode, and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification relies on the highly specific fragmentation pattern of the CoA moiety.

G cluster_workflow Overall Experimental Workflow Sample Biological Sample (Cells/Tissue) Extraction Acyl-CoA Extraction (e.g., SSA Precipitation) Sample->Extraction Purification Sample Cleanup (SPE or direct injection) Extraction->Purification LC LC Separation (Reversed-Phase) Purification->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: High-level workflow for short-chain acyl-CoA analysis.

Characteristic Fragmentation of Acyl-CoAs

Acyl-CoAs exhibit a predictable fragmentation pattern in positive ion mode MS/MS, which is crucial for their selective detection. The fragmentation typically occurs at the 3'-phosphate-adenosine-5'-diphosphate portion of the CoA moiety. This results in two characteristic events:

  • A neutral loss of 507.0 Da ([M+H-507]+), corresponding to the 3'-phosphoadenosine diphosphate fragment. This is often the most abundant transition used for quantification.

  • A product ion at m/z 428.0 , representing the 3',5'-ADP fragment.

These common fragmentation patterns allow for the use of MRM or neutral loss scans to selectively detect a wide range of acyl-CoA species.

G cluster_frag Acyl-CoA Fragmentation (e.g., Acetyl-CoA) cluster_products MS/MS Fragmentation Parent { Acetyl-CoA | Parent Ion (Precursor) | m/z 810.1} NL_Fragment [M-507+H]⁺ Product Ion m/z 303 Parent->NL_Fragment Cleavage 1 ADP_Fragment 3',5'-ADP Product Ion m/z 428 Parent->ADP_Fragment Cleavage 2 NeutralLoss Neutral Loss of 507.0 Da Parent->NeutralLoss NeutralLoss->NL_Fragment

Caption: Common MS/MS fragmentation pattern for acyl-CoAs.

Experimental Protocols

Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA)

This protocol is a simple and effective method that avoids the need for solid-phase extraction (SPE), improving the recovery of more polar molecules.

Materials:

  • 5% (w/v) 5-Sulfosalicylic acid (SSA) in water, ice-cold.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Internal Standard (IS) solution (e.g., 13C-labeled Acetyl-CoA or Crotonoyl-CoA).

Procedure for Cultured Cells:

  • Aspirate culture media from cells grown on a culture plate (e.g., 10 cm dish).

  • Wash the cells twice with 5 mL of ice-cold PBS.

  • Add 1 mL of ice-cold 5% SSA directly to the plate.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Spike the lysate with the internal standard solution.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for more complex samples like tissues and involves an additional cleanup step.

Materials:

  • Methanol-chloroform (2:1, v/v).

  • 10 mM Ammonium formate.

  • Weak anion exchange SPE columns (e.g., Strata X-AW).

  • SPE conditioning, wash, and elution solvents as specified in the table below.

Procedure for Tissue Samples:

  • Weigh approximately 100 mg of frozen tissue in a polypropylene tube.

  • Add internal standards to the tube.

  • Add 3 mL of methanol-chloroform (2:1) and homogenize the tissue on ice.

  • Centrifuge at 1,300 x g for 15 minutes at 4°C.

  • Collect the supernatant. Add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform, vortex, and centrifuge again to separate phases.

  • Collect the upper aqueous layer containing acyl-CoAs for SPE cleanup.

  • Perform the SPE protocol as outlined in the table below.

  • Dry the combined eluted fractions under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.

StepSolventVolume
ConditionMethanol3 mL
EquilibrateWater3 mL
LoadSample Supernatant~3 mL
Wash 12% Formic Acid2.4 mL
Wash 2Methanol2.4 mL
Elute 12% Ammonium Hydroxide2.4 mL
Elute 25% Ammonium Hydroxide2.4 mL
This SPE protocol is adapted from a published method.

LC-MS/MS Parameters

The following tables provide typical starting parameters for an LC-MS/MS system. These should be optimized for the specific instrument and analytes of interest.

Table 1: Liquid Chromatography Parameters

ParameterTypical Value
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 100 mM Ammonium Formate, pH 5.0
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 40-45°C
Injection Vol. 5-10 µL
Gradient 2% B for 2 min, ramp to 50% B over 10 min, hold 2 min, re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterTypical Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temp. 120 - 150°C
Desolvation Temp. 350 - 450°C
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon

Quantitative Data

Quantification is achieved by monitoring specific MRM transitions for each short-chain acyl-CoA. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve from standards of known concentrations.

Table 3: Example MRM Transitions for Short-Chain Acyl-CoAs

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Acetyl-CoA810.1303.0Product ion from neutral loss of 507 Da
Propionyl-CoA824.1317.0Product ion from neutral loss of 507 Da
Butyryl-CoA838.1331.0Product ion from neutral loss of 507 Da
Malonyl-CoA854.1347.0Product ion from neutral loss of 507 Da
Succinyl-CoA868.1361.0Product ion from neutral loss of 507 Da
Isovaleryl-CoA866.1359.0Product ion from neutral loss of 507 Da
Precursor and product ions are based on common fragmentation patterns and published methods.

Table 4: Method Performance & Recovery

ParameterExtraction MethodAnalyteValue
Recovery SSA-basedAcetyl-CoA59%
Propionyl-CoA80%
Isovaleryl-CoA59%
Malonyl-CoA74%
Recovery TCA with SPEAcetyl-CoA36%
Propionyl-CoA62%
Isovaleryl-CoA58%
Malonyl-CoA26%
LLOQ DerivatizationAcetic Acid0.015 µg/mL
Propionic Acid0.015 µg/mL
LLOQ (Lower Limit of Quantification) data is for derivatized short-chain fatty acids, which indicates the high sensitivity achievable with LC-MS/MS platforms. Recovery data highlights the efficiency of the SSA method over TCA with SPE for several short-chain acyl-CoAs.

CoA Biosynthesis Pathway

The developed LC-MS/MS method can be applied to study the flux through the CoA biosynthesis pathway, which produces the backbone for all acyl-CoA species.

G cluster_pathway Simplified Coenzyme A Biosynthesis & Acetyl-CoA Formation Pantothenate Pantothenate (Vitamin B5) DephosphoCoA Dephospho-CoA Pantothenate->DephosphoCoA PANK, PPCS, PPCDC, PPAT CoA Coenzyme A (CoA-SH) DephosphoCoA->CoA DPCK AcetylCoA Acetyl-CoA CoA->AcetylCoA Acetate Krebs Cycle Krebs Cycle AcetylCoA->Krebs Cycle Fatty Acid\nSynthesis Fatty Acid Synthesis AcetylCoA->Fatty Acid\nSynthesis Pyruvate Pyruvate Pyruvate->AcetylCoA FattyAcids Fatty Acids FattyAcids->AcetylCoA PANK PANK: Pantothenate kinase PPCS PPCS: Phosphopantothenoylcysteine synthase PPCDC PPCDC: Phosphopantothenoylcysteine decarboxylase PPAT PPAT: Phosphopantetheine adenylyl transferase DPCK DPCK: Dephosphocoenzyme A kinase

References

Chromatographic Separation Techniques for Acyl-CoA Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) esters are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, the citric acid cycle, and the biosynthesis of various lipids.[1][2] The accurate quantification and profiling of acyl-CoA species are crucial for understanding metabolic pathways and their dysregulation in various diseases, making their analysis a key aspect of drug development and life sciences research.[2] Due to their amphiphilic nature and varying chain lengths, the separation and analysis of acyl-CoA esters present significant analytical challenges.[3] This document provides detailed application notes and experimental protocols for the chromatographic separation of acyl-CoA esters using various techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).

Chromatographic Separation Techniques

A variety of chromatographic techniques have been developed for the analysis of acyl-CoA esters, each offering distinct advantages in terms of sensitivity, selectivity, and resolution. The choice of method often depends on the specific acyl-CoA species of interest, the complexity of the sample matrix, and the desired level of quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a robust and widely accessible method for the analysis of acyl-CoA esters.[4] The adenine moiety in the coenzyme A molecule exhibits strong absorbance at approximately 260 nm, allowing for sensitive detection. Reversed-phase chromatography is the most common separation mode, where acyl-CoAs are separated based on the hydrophobicity of their acyl chains. Longer and more saturated acyl chains result in longer retention times.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For enhanced sensitivity and specificity, UHPLC-MS/MS has become the method of choice for acyl-CoA analysis. This technique combines the high-resolution separation power of UHPLC with the precise mass identification and fragmentation analysis of tandem mass spectrometry. Multiple Reaction Monitoring (MRM) is often employed for targeted quantification, providing excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each acyl-CoA species. A common fragmentation involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).

Data Presentation: Quantitative Comparison of Chromatographic Techniques

The following tables summarize key quantitative data for the analysis of various acyl-CoA esters using different chromatographic methods.

Table 1: HPLC-UV Method Performance for Acyl-CoA Analysis

AnalyteRetention Time (min)Linearity (R²)LOD (pmol)LOQ (pmol)Reference
Acetyl-CoA14.83>0.990.36-
Coenzyme A5.06>0.990.114-
Malonyl-CoA----
Propionyl-CoA----
Succinyl-CoA11.87---
HMG-CoA13.96---

Table 2: LC-MS/MS Method Performance for Acyl-CoA Analysis

AnalyteRetention Time (min)Linearity (R²)LOD (nM)LOQ (nM)Reference
Free CoA-0.9993--
Acetyl-CoA7.90.991925
Propionyl-CoA8.50.998425
Butyryl-CoA9.10.998925
Isovaleryl-CoA9.50.998725
Hexanoyl-CoA10.10.998525
Octanoyl-CoA10.80.998225
Decanoyl-CoA11.50.997925
Lauroyl-CoA12.10.997625
Myristoyl-CoA12.60.997325
Palmitoyl-CoA13.10.996925
Stearoyl-CoA13.50.996525
Oleoyl-CoA13.30.996725
Linoleoyl-CoA13.10.996825
Arachidonoyl-CoA12.80.997125

Experimental Protocols

Protocol 1: Extraction of Acyl-CoA Esters from Tissues

This protocol describes a solid-phase extraction (SPE) method for the isolation of acyl-CoA esters from tissue samples.

Materials:

  • Tissue sample (e.g., liver, heart)

  • Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)

  • Acetonitrile (ACN)

  • 2-Propanol

  • Oligonucleotide purification cartridges

  • SPE elution solvent (e.g., 2-propanol)

  • Centrifuge

  • Homogenizer

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Homogenize the tissue in 1 mL of ice-cold homogenization buffer.

  • Add 1 mL of 2-propanol and homogenize again.

  • Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition an oligonucleotide purification cartridge according to the manufacturer's instructions.

  • Load the supernatant onto the conditioned cartridge.

  • Wash the cartridge to remove unbound impurities.

  • Elute the acyl-CoA esters with the SPE elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for chromatographic analysis.

Protocol 2: HPLC-UV Analysis of Acyl-CoA Esters

This protocol outlines a reversed-phase HPLC method for the separation and quantification of acyl-CoA esters with UV detection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9

  • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid

  • Gradient:

    • 0-10 min: 20% B

    • 10-30 min: 20-80% B (linear gradient)

    • 30-35 min: 80% B

    • 35-40 min: 80-20% B (linear gradient)

    • 40-45 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm

  • Injection Volume: 20 µL

Protocol 3: UHPLC-MS/MS Analysis of Acyl-CoA Esters

This protocol provides a method for the sensitive and selective analysis of a broad range of acyl-CoA esters using UHPLC-MS/MS with an ion-pairing agent.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B (linear gradient)

    • 18.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: Monitor the precursor ion ([M+H]+) to the product ion transition corresponding to the neutral loss of 507 Da for each acyl-CoA of interest.

Visualizations

fatty_acid_metabolism Fatty Acid Beta-Oxidation Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA CoA-SH Fatty_Acyl_CoA_Mito Fatty Acyl-CoA Fatty_Acyl_CoA->Fatty_Acyl_CoA_Mito Carnitine Shuttle Beta_Oxidation Beta-Oxidation Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA n cycles TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acyl_CoA_Mito->Beta_Oxidation

Caption: Fatty Acid Beta-Oxidation Pathway.

experimental_workflow Experimental Workflow for Acyl-CoA Analysis Sample_Collection 1. Sample Collection (Tissue, Cells) Extraction 2. Acyl-CoA Extraction (Solid-Phase or Liquid-Liquid) Sample_Collection->Extraction Purification 3. Sample Purification & Concentration Extraction->Purification Chromatography 4. Chromatographic Separation (HPLC or UHPLC) Purification->Chromatography Detection 5. Detection (UV or MS/MS) Chromatography->Detection Data_Analysis 6. Data Analysis (Quantification & Profiling) Detection->Data_Analysis Interpretation 7. Biological Interpretation Data_Analysis->Interpretation

Caption: Experimental Workflow for Acyl-CoA Analysis.

logical_relationships Factors Affecting Chromatographic Separation of Acyl-CoAs cluster_analyte Analyte Properties cluster_conditions Chromatographic Conditions Acyl_Chain_Length Acyl Chain Length Retention_Time Retention Time Acyl_Chain_Length->Retention_Time Increases Unsaturation Degree of Unsaturation Unsaturation->Retention_Time Decreases Stationary_Phase Stationary Phase (e.g., C18) Stationary_Phase->Retention_Time Mobile_Phase Mobile Phase Composition Mobile_Phase->Retention_Time Ion_Pairing Ion-Pairing Agent Ion_Pairing->Retention_Time Increases for charged analytes Resolution Resolution Retention_Time->Resolution

Caption: Factors Affecting Chromatographic Separation.

References

Protocol for the Enzymatic Synthesis of 3-Hydroxyacyl-CoAs for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

3-Hydroxyacyl-Coenzyme A (3-hydroxyacyl-CoA) thioesters are critical intermediates in fatty acid β-oxidation and the biosynthesis of various metabolites. Their availability is essential for in vitro metabolic studies, enzyme characterization, and drug discovery targeting metabolic pathways. However, many 3-hydroxyacyl-CoA species are not commercially available. This protocol details a robust and efficient two-step enzymatic method for the synthesis of various 3-hydroxyacyl-CoAs, starting from their corresponding 2,3-enoyl free acids.

The synthesis involves two key enzymes:

  • Glutaconate Coenzyme A-transferase (GctAB): A bacterial enzyme that catalyzes the transfer of CoA from a donor, such as acetyl-CoA, to a short-chain carboxylic acid, in this case, the 2,3-enoyl free acid.

  • Short-Chain Enoyl-CoA Hydratase (ECHS1): A human mitochondrial enzyme that catalyzes the hydration of the double bond in the resulting 2,3-enoyl-acyl-CoA to produce the final 3-hydroxyacyl-CoA product.[1]

This method is advantageous due to its high specificity, mild reaction conditions, and applicability to the synthesis of various short- and medium-chain 3-hydroxyacyl-CoAs.

Experimental Workflow

The overall experimental workflow for the synthesis, purification, and characterization of 3-hydroxyacyl-CoAs is depicted in the following diagram.

Synthesis_Workflow cluster_prep Enzyme Preparation cluster_synthesis Two-Step Enzymatic Synthesis cluster_downstream Purification & Analysis GctAB_prep GctAB Expression & Purification step1 Step 1: CoA Ligation (GctAB) GctAB_prep->step1 Purified Enzyme ECHS1_prep ECHS1 Expression & Purification step2 Step 2: Hydration (ECHS1) ECHS1_prep->step2 Purified Enzyme start 2,3-Enoyl Free Acid + Acetyl-CoA + CoASH start->step1 intermediate 2,3-Enoyl-Acyl-CoA step1->intermediate intermediate->step2 product 3-Hydroxyacyl-CoA step2->product purification HPLC Purification product->purification analysis Mass Spectrometry Characterization purification->analysis final_product Purified 3-Hydroxyacyl-CoA analysis->final_product

Figure 1: Experimental workflow for the enzymatic synthesis of 3-hydroxyacyl-CoAs.

Data Presentation

This table summarizes the typical yields for the enzymatic synthesis of various 3-hydroxyacyl-CoAs using the described protocol. Purity is determined by HPLC analysis.

3-Hydroxyacyl-CoA SynthesizedStarting 2,3-Enoyl Free AcidTypical Yield (%)Purity (%)
3-Hydroxyisovaleryl-CoA3-Methylcrotonic acid85-95>95
3-Hydroxyisobutyryl-CoAMethacrylic acid80-90>95
2-Methyl-3-hydroxybutyryl-CoATiglic acid75-85>95
3-Hydroxypropionyl-CoAAcrylic acid90-98>95

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Enzymes

1.1: Expression and Purification of Glutaconate CoA-transferase (GctAB) from Acidaminococcus fermentans

This protocol is adapted from methods described for the purification of GctAB.[2][3][4]

  • Gene Synthesis and Cloning: Synthesize the genes for the alpha (gctA) and beta (gctB) subunits of GctAB from Acidaminococcus fermentans with codon optimization for E. coli expression. Clone the genes into a suitable co-expression vector, such as pETDuet-1, with a His-tag on one of the subunits for affinity purification.

  • Protein Expression:

    • Transform E. coli BL21(DE3) cells with the expression plasmid.

    • Grow the cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding 0.5 mM IPTG and continue to grow the culture at 18-25°C for 16-20 hours.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Dialyze the eluted fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and store at -80°C.

    • Confirm purity by SDS-PAGE.

1.2: Expression and Purification of Human Short-Chain Enoyl-CoA Hydratase (ECHS1)

This protocol is based on standard methods for recombinant human protein expression in E. coli.[5]

  • Gene Synthesis and Cloning: Obtain a synthetic gene for human ECHS1 (residues 28-290 to exclude the mitochondrial targeting sequence) with codon optimization for E. coli. Clone the gene into an expression vector like pET-28a(+) to include an N-terminal His-tag.

  • Protein Expression:

    • Transform E. coli BL21(DE3) with the ECHS1 expression plasmid.

    • Follow the expression procedure as described in Protocol 1.1, step 2.

  • Purification:

    • Follow the purification procedure as described in Protocol 1.1, step 3.

    • Confirm purity by SDS-PAGE.

Protocol 2: Two-Step Enzymatic Synthesis of 3-Hydroxyacyl-CoAs

This protocol describes the synthesis of 3-hydroxyisovaleryl-CoA as an example. The same general procedure can be adapted for other 3-hydroxyacyl-CoAs by substituting the appropriate 2,3-enoyl free acid.

2.1: Step 1 - CoA Ligation

  • Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Tris-HCl, pH 8.0

    • 10 mM MgCl2

    • 5 mM DTT

    • 2 mM 3-Methylcrotonic acid

    • 1 mM Acetyl-CoA

    • 1 mM Coenzyme A (free acid)

    • 5-10 µM purified GctAB

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Monitoring (Optional): The formation of 3-methylcrotonyl-CoA can be monitored by reverse-phase HPLC.

2.2: Step 2 - Hydration

  • Enzyme Addition: Directly to the reaction mixture from Step 1, add 5-10 µM of purified ECHS1.

  • Incubation: Continue the incubation at 30°C for an additional 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying with a small amount of formic acid.

Protocol 3: Purification and Characterization

3.1: HPLC Purification

  • Sample Preparation: Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to pellet the precipitated proteins. Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the 3-hydroxyacyl-CoA peak.

  • Desalting and Lyophilization: Desalt the collected fractions using a suitable method (e.g., solid-phase extraction or repeated lyophilization) and then lyophilize to obtain the purified product as a powder.

3.2: Mass Spectrometry Characterization

  • Sample Preparation: Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Analysis: Analyze the sample by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.

  • Verification: Confirm the identity of the product by comparing the observed mass-to-charge ratio (m/z) with the theoretical exact mass of the target 3-hydroxyacyl-CoA. For example, the expected [M+H]+ for 3-hydroxyisovaleryl-CoA is approximately 868.17 g/mol .

Signaling Pathways and Logical Relationships

The enzymatic cascade for the synthesis of 3-hydroxyacyl-CoAs from 2,3-enoyl free acids can be represented as a simple linear pathway.

pathway cluster_input Substrates cluster_enzymes Enzymes cluster_products Products 2_3_enoyl_acid 2,3-Enoyl Free Acid enoyl_coa 2,3-Enoyl-Acyl-CoA 2_3_enoyl_acid->enoyl_coa acetyl_coa Acetyl-CoA acetyl_coa->enoyl_coa coash CoASH coash->enoyl_coa gctab GctAB gctab->enoyl_coa echs1 ECHS1 hydroxyacyl_coa 3-Hydroxyacyl-CoA echs1->hydroxyacyl_coa enoyl_coa->hydroxyacyl_coa

References

Application Note: In Vitro Enzyme Kinetics Using 3-Oxodecanoyl-CoA as a Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation pathway. This metabolic process is crucial for energy production from fatty acids, and its dysregulation is implicated in various metabolic diseases. The final step of each β-oxidation cycle is catalyzed by 3-ketoacyl-CoA thiolase (EC 2.3.1.16), which cleaves the β-ketoacyl-CoA substrate into a shortened acyl-CoA and acetyl-CoA. Due to its central role, 3-ketoacyl-CoA thiolase is a potential therapeutic target for metabolic disorders. Accurate characterization of the kinetic properties of this enzyme with specific substrates like this compound is essential for understanding its function and for the development of novel inhibitors.

This application note provides detailed protocols for in vitro enzyme kinetic assays using this compound as a substrate for 3-ketoacyl-CoA thiolase. It includes methodologies for spectrophotometric assays and data presentation guidelines for the clear and concise summary of kinetic parameters.

Signaling and Metabolic Pathway

The reaction catalyzed by 3-ketoacyl-CoA thiolase is the final step in the four-reaction cycle of fatty acid β-oxidation. This pathway systematically shortens long-chain fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production.

beta_oxidation_pathway Acyl_CoA Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Oxoacyl-CoA (this compound) Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Fatty Acid β-Oxidation Pathway.

Data Presentation

The kinetic parameters of 3-ketoacyl-CoA thiolase are typically determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. The key parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

SubstrateKm (µM)
3-Oxohexanoyl-CoA (C6)3 - 7
3-Oxooctanoyl-CoA (C8)3 - 7
This compound (C10) 3 - 7 (estimated)
3-Oxododecanoyl-CoA (C12)3 - 7
3-Oxohexadecanoyl-CoA (C16)3 - 7

Note: The Km values for C6 to C16 substrates were reported to be in a similar range for this specific enzyme.

Experimental Protocols

Several methods can be employed to measure the activity of 3-ketoacyl-CoA thiolase in vitro. The choice of method depends on the available equipment and the specific experimental goals.

Protocol 1: Direct Spectrophotometric Assay (Thiolysis Reaction)

This method directly measures the cleavage of this compound by monitoring the decrease in absorbance of the magnesium-enol complex of the substrate.

Workflow:

direct_assay_workflow Prepare_Reagents Prepare Assay Buffer and Substrate Stock Reaction_Setup Set up Reaction Mixture (Buffer, MgCl2, CoA, Substrate) Prepare_Reagents->Reaction_Setup Equilibrate Equilibrate at Assay Temperature Reaction_Setup->Equilibrate Initiate_Reaction Initiate with Enzyme Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Decrease at ~303 nm Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocity Monitor_Absorbance->Calculate_Velocity

Caption: Direct Spectrophotometric Assay Workflow.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Magnesium Chloride (MgCl2) Stock: 1 M

  • Coenzyme A (CoA) Stock: 10 mM in water

  • This compound Stock: 1 mM in a suitable buffer (e.g., 10 mM HEPES, pH 7.0)

  • Purified 3-Ketoacyl-CoA Thiolase: at a suitable concentration in a storage buffer.

Procedure:

  • Prepare the assay buffer and all stock solutions.

  • In a quartz cuvette, prepare the reaction mixture by adding the following in order:

    • Assay Buffer to a final volume of 1 ml.

    • MgCl2 to a final concentration of 25 mM.

    • CoA to a final concentration of 0.1 mM.

    • Varying concentrations of this compound (e.g., 1-100 µM).

  • Incubate the cuvette in a temperature-controlled spectrophotometer at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a small volume of the purified 3-ketoacyl-CoA thiolase (e.g., 1-5 µg).

  • Immediately start monitoring the decrease in absorbance at approximately 303 nm over time (e.g., for 3-5 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the 3-oxoacyl-CoA-Mg2+ complex.

Protocol 2: Coupled Spectrophotometric Assay (Condensation Reaction)

This method is suitable for measuring the reverse reaction (condensation of acetyl-CoA and octanoyl-CoA to form this compound and free CoA). The release of free CoA is coupled to the reduction of DTNB (Ellman's reagent), which can be monitored spectrophotometrically.

Workflow:

coupled_assay_workflow Prepare_Reagents Prepare Assay Buffer, Substrates, and DTNB Reaction_Setup Set up Reaction Mixture (Buffer, Substrates, DTNB) Prepare_Reagents->Reaction_Setup Equilibrate Equilibrate at Assay Temperature Reaction_Setup->Equilibrate Initiate_Reaction Initiate with Enzyme Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Increase at 412 nm Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocity Monitor_Absorbance->Calculate_Velocity

Caption: Coupled Spectrophotometric Assay Workflow.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 40 mM KCl.

  • Acetyl-CoA Stock: 10 mM in water.

  • Octanoyl-CoA Stock: 10 mM in water.

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) Stock: 10 mM in assay buffer.

  • Purified 3-Ketoacyl-CoA Thiolase: at a suitable concentration in a storage buffer.

Procedure:

  • Prepare the assay buffer and all stock solutions.

  • In a microplate well or cuvette, prepare the reaction mixture with the following components:

    • Assay Buffer to the final desired volume (e.g., 100-200 µl).

    • Varying concentrations of acetyl-CoA and octanoyl-CoA.

    • DTNB to a final concentration of 0.1 mM.

  • Incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the purified 3-ketoacyl-CoA thiolase.

  • Immediately monitor the increase in absorbance at 412 nm over time.

  • Calculate the rate of CoA release using the molar extinction coefficient of the TNB2- anion (14,150 M-1cm-1).

Logical Relationships in Kinetic Analysis

The determination of kinetic parameters involves a logical progression from experimental measurements to data analysis and interpretation.

kinetic_analysis_logic Experimental_Design Experimental Design (Vary [this compound]) Data_Acquisition Data Acquisition (Measure Initial Velocities) Experimental_Design->Data_Acquisition Data_Plotting Plot Initial Velocity vs. [Substrate] Data_Acquisition->Data_Plotting Michaelis_Menten Michaelis-Menten Plot (Hyperbolic Curve) Data_Plotting->Michaelis_Menten Lineweaver_Burk Lineweaver-Burk Plot (Linear Curve) Data_Plotting->Lineweaver_Burk Parameter_Determination Determine Km and Vmax Michaelis_Menten->Parameter_Determination Lineweaver_Burk->Parameter_Determination Enzyme_Characterization Enzyme Characterization (Affinity and Catalytic Efficiency) Parameter_Determination->Enzyme_Characterization

Caption: Logical Flow of Enzyme Kinetic Analysis.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the in vitro kinetic characterization of enzymes utilizing this compound as a substrate. Accurate determination of kinetic parameters is fundamental for understanding enzyme mechanisms and for the development of targeted therapeutics for metabolic diseases. The choice of assay will depend on the specific research question and available instrumentation. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

Application of 3-Oxodecanoyl-CoA in the Study of Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency are inherited metabolic disorders that impair the mitochondrial beta-oxidation of long-chain fatty acids.[1][2][3] These conditions lead to a toxic accumulation of long-chain fatty acid intermediates, particularly long-chain 3-hydroxyacylcarnitines, which are key diagnostic markers.[1] 3-Oxodecanoyl-CoA is an intermediate in the beta-oxidation spiral, positioned downstream of the LCHAD-catalyzed step and as a substrate for long-chain 3-ketoacyl-CoA thiolase (LCKAT), a component of the MTP complex.[4] While not a primary diagnostic analyte, this compound is a critical tool for in-depth research into the pathophysiology of these disorders and for the development of novel therapeutic strategies.

Relevance in LCHAD and MTP Deficiency Research

In LCHAD deficiency, the conversion of 3-hydroxydecanoyl-CoA to this compound is impaired. In complete MTP deficiency, the activities of long-chain enoyl-CoA hydratase, LCHAD, and LCKAT are all deficient. The study of this compound and its metabolic fate is crucial for:

  • Enzyme Activity Assays: this compound serves as a substrate for the LCKAT enzyme. Assays utilizing this substrate are essential for characterizing the residual thiolase activity in patient-derived cells and for evaluating the efficacy of potential therapeutic agents aimed at enhancing MTP function.

  • Pathophysiological Studies: While the toxicity of long-chain 3-hydroxy fatty acids is well-documented, the direct cellular effects of 3-oxoacyl-CoA intermediates are less understood. Investigating the impact of this compound accumulation on mitochondrial function, cellular signaling, and organelle stress can provide a more complete picture of the disease mechanism.

  • Drug Discovery and Development: this compound can be used in high-throughput screening assays to identify small molecules that can either enhance the activity of deficient enzymes or promote the clearance of toxic metabolites.

  • Biomarker Discovery: Although not a primary diagnostic marker, quantifying the levels of this compound and other 3-oxoacyl-CoAs in patient tissues or cells using advanced mass spectrometry techniques could offer a more direct measure of the metabolic block and may correlate with disease severity.

Challenges and Considerations

The application of this compound in research is not without its challenges. As an acyl-CoA ester, it is a relatively unstable molecule and not commercially available in a readily usable form for most research applications. Therefore, its synthesis and purification, or enzymatic generation from its corresponding fatty acid, is often required. Furthermore, its quantification in biological samples is complex and necessitates sensitive and specific analytical methods like tandem mass spectrometry.

Data Presentation

Direct quantitative data on the accumulation of this compound in patients with LCHAD or MTP deficiency is scarce in the published literature. The primary diagnostic and monitoring focus has been on the more readily measurable long-chain 3-hydroxyacylcarnitines in plasma and 3-hydroxydicarboxylic acids in urine. The following table summarizes the typical findings for these related, upstream metabolites.

AnalyteSample TypeLCHAD DeficiencyMTP DeficiencyNormal RangeReference
C16-OH Acylcarnitine Plasma/Dried Blood SpotMarkedly ElevatedMarkedly ElevatedUndetectable or very low
C18:1-OH Acylcarnitine Plasma/Dried Blood SpotMarkedly ElevatedMarkedly ElevatedUndetectable or very low
3-Hydroxydicarboxylic Acids (C10-C14) UrineMarkedly ElevatedMarkedly ElevatedUndetectable or trace amounts

Note: The exact concentrations can vary depending on the patient's clinical status (e.g., fasting, illness) and the specific analytical method used.

Experimental Protocols

1. Protocol for Long-Chain 3-Ketoacyl-CoA Thiolase (LCKAT) Activity Assay in Cultured Fibroblasts

This protocol is adapted from methods used for measuring thiolase activity and can be used to assess the function of the beta-subunit of the mitochondrial trifunctional protein.

Materials:

  • Cultured skin fibroblasts from patients and healthy controls

  • This compound (synthesized or commercially sourced)

  • Coenzyme A (CoA)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Potassium chloride (KCl)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Cell Culture and Lysate Preparation:

    • Culture patient and control fibroblasts to near confluency under standard conditions.

    • Harvest cells by trypsinization, wash with PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Enzyme Assay:

    • Prepare a reaction mixture containing Tris-HCl buffer, KCl, and CoA.

    • In a 96-well plate or cuvette, add the cell lysate (e.g., 20-50 µg of protein).

    • Add the reaction mixture to the cell lysate.

    • Initiate the reaction by adding this compound to a final concentration of 50 µM.

    • Immediately add DTNB to the reaction. The thiol group of the newly formed acyl-CoA will react with DTNB to produce a yellow-colored product.

    • Monitor the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes) using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Normalize the rate to the amount of protein in the cell lysate to determine the specific activity (e.g., nmol/min/mg protein).

    • Compare the specific activity of patient fibroblasts to that of control fibroblasts.

2. Protocol for Measurement of this compound in Tissue Samples by Tandem Mass Spectrometry

This protocol is based on a general method for acyl-CoA measurement and would require optimization for the specific analysis of this compound.

Materials:

  • Tissue sample (e.g., liver, heart, muscle) from an animal model or patient biopsy

  • Internal standard (e.g., [¹³C₂]-3-oxodecanoyl-CoA, if available; otherwise a structurally similar labeled acyl-CoA)

  • Acetonitrile

  • Formic acid

  • Ammonium hydroxide

  • Solid-phase extraction (SPE) columns

  • Tandem mass spectrometer coupled with a liquid chromatography system

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize the frozen tissue sample in a suitable solvent (e.g., acetonitrile/water) on ice.

    • Add the internal standard to the homogenate.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with methanol and then equilibrate with water.

    • Load the supernatant onto the SPE column.

    • Wash the column with an acidic solution (e.g., 2% formic acid) to remove interfering substances.

    • Elute the acyl-CoAs with a basic solution (e.g., 2% ammonium hydroxide in methanol).

    • Dry the eluate under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried sample in a suitable injection solvent.

    • Inject the sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a suitable LC column and gradient.

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound will need to be determined.

  • Data Analysis:

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Use a calibration curve generated with known amounts of this compound to determine the concentration in the tissue sample.

Mandatory Visualization

Fatty_Acid_Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (C10) ACAD Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->ACAD Enoyl_CoA trans-2-Decenoyl-CoA ECH Enoyl-CoA Hydratase (MTP α-subunit) Enoyl_CoA->ECH Hydroxyacyl_CoA 3-Hydroxydecanoyl-CoA LCHAD LCHAD (MTP α-subunit) Hydroxyacyl_CoA->LCHAD Oxoacyl_CoA This compound LCKAT LCKAT (MTP β-subunit) Oxoacyl_CoA->LCKAT Shortened_Acyl_CoA Octanoyl-CoA Acetyl_CoA Acetyl-CoA ACAD->Enoyl_CoA ECH->Hydroxyacyl_CoA LCHAD->Oxoacyl_CoA  Impaired in  LCHAD/MTP Deficiency LCKAT->Shortened_Acyl_CoA LCKAT->Acetyl_CoA

Caption: Mitochondrial beta-oxidation of decanoyl-CoA.

Experimental_Workflow_LCKAT_Assay start Start: Patient & Control Fibroblast Cultures culture Cell Culture & Lysis start->culture protein_quant Protein Quantification culture->protein_quant assay_setup Set up Reaction: Lysate + Buffer + CoA + DTNB protein_quant->assay_setup reaction_init Initiate with this compound assay_setup->reaction_init measurement Spectrophotometric Measurement (Absorbance at 412 nm) reaction_init->measurement analysis Calculate Specific Activity (nmol/min/mg protein) measurement->analysis comparison Compare Patient vs. Control Activity analysis->comparison end End: Assess LCKAT Function comparison->end

Caption: Workflow for LCKAT enzyme activity assay.

Pathophysiology_Relationship Defect LCHAD/MTP Deficiency Accumulation Accumulation of Long-Chain 3-Hydroxyacyl-CoAs and 3-Oxoacyl-CoAs Defect->Accumulation Mito_Dysfunction Mitochondrial Dysfunction Accumulation->Mito_Dysfunction Energy_Deficiency Energy Deficiency (↓ ATP) Mito_Dysfunction->Energy_Deficiency Oxidative_Stress Oxidative Stress (↑ ROS) Mito_Dysfunction->Oxidative_Stress Clinical_Manifestations Clinical Manifestations: Cardiomyopathy, Neuropathy, Hepatopathy Energy_Deficiency->Clinical_Manifestations Oxidative_Stress->Clinical_Manifestations

Caption: Pathophysiological cascade in LCHAD/MTP deficiency.

References

Application Notes and Protocols: Developing a Cell-Based Assay to Study the Effects of 3-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of fatty acids, a fundamental process for cellular energy production. Dysregulation of fatty acid metabolism is implicated in numerous pathologies, including metabolic syndrome, cardiovascular diseases, and cancer. While the metabolic role of this compound is established, its potential functions as a signaling molecule that influences cellular pathways are less understood. This document provides a comprehensive guide for developing a cell-based assay to investigate the biological effects of this compound, with a focus on cell viability, apoptosis, and mitochondrial function. Given the structural similarity to N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), a bacterial quorum-sensing molecule known to induce apoptosis in mammalian cells, we hypothesize that elevated intracellular levels of this compound may trigger similar pathways.

Note on Bioavailability: Long-chain acyl-CoAs like this compound do not readily cross the plasma membrane.[1][2][3][4] Therefore, direct addition to cell culture media is unlikely to yield significant intracellular concentrations. The protocols outlined below are designed for systems where this compound can be delivered intracellularly, for example, through lipofection, electroporation, or by using cell-permeable derivatives. Alternatively, these assays can be used to study the effects of genetic or pharmacological manipulations that lead to an endogenous accumulation of this compound.

Recommended Cell Lines

Hepatoma cell lines such as HepG2 and Huh7 are well-characterized models for studying hepatic lipid metabolism and are suitable for these assays.[5] Other cell lines with high metabolic rates or specific relevance to the research question may also be appropriate.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the cellular effects of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_culture Cell Seeding treatment Treat Cells with this compound cell_culture->treatment compound_prep Prepare this compound Delivery System compound_prep->treatment viability Cell Viability Assay (alamarBlue) treatment->viability apoptosis Apoptosis Assays (Caspase Activity, Western Blot) treatment->apoptosis mito Mitochondrial Health Assay (JC-1) treatment->mito gene_exp Gene Expression Analysis (qPCR) treatment->gene_exp data_analysis Data Quantification and Statistical Analysis viability->data_analysis apoptosis->data_analysis mito->data_analysis gene_exp->data_analysis

Figure 1: General experimental workflow for studying the effects of this compound.

Hypothesized Signaling Pathway: Intrinsic Apoptosis

Based on the known effects of structurally related molecules, we hypothesize that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the release of mitochondrial intermembrane space proteins, leading to the activation of caspases.

intrinsic_apoptosis compound Increased Intracellular This compound mito_stress Mitochondrial Stress compound->mito_stress bax_bak Bax/Bak Activation mito_stress->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Hypothesized intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

Cell Viability Assay (alamarBlue)

Principle: The alamarBlue assay measures the reducing power of living cells. The active ingredient, resazurin, is a non-fluorescent, cell-permeable blue dye that is converted to the fluorescent red resorufin by metabolically active cells.

Materials:

  • alamarBlue™ Cell Viability Reagent

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound and delivery vehicle

  • Control vehicle

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control vehicle.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of alamarBlue™ reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Caspase-3/7 Activity Assay

Principle: A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. This assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorophore, allowing for the quantification of enzyme activity.

Materials:

  • Caspase-3/7 activity assay kit (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

  • Apoptosis inducer (e.g., staurosporine) as a positive control

Protocol:

  • Follow steps 1-3 of the cell viability protocol.

  • Incubate for a shorter duration, typically 6-24 hours, as caspase activation is an earlier apoptotic event.

  • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Add the diluted reagent to each well.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Measure fluorescence according to the kit's specifications (e.g., Ex/Em: ~495/520 nm for green fluorescence).

Mitochondrial Membrane Potential Assay (JC-1)

Principle: The JC-1 dye is a cationic probe that differentially accumulates in mitochondria based on their membrane potential. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a hallmark of apoptosis.

Materials:

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with dual detection capabilities

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

Protocol:

  • Follow steps 1-3 of the cell viability protocol.

  • Incubate for a duration relevant to mitochondrial dysfunction (e.g., 6-24 hours).

  • Prepare and add the JC-1 staining solution to each well according to the manufacturer's protocol.

  • Incubate for 15-30 minutes at 37°C.

  • Wash the cells with the provided assay buffer.

  • Measure fluorescence at both green (Ex/Em: ~485/530 nm) and red (Ex/Em: ~550/600 nm) wavelengths.

  • Calculate the ratio of red to green fluorescence for each well.

Western Blot for Apoptosis-Related Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic pathway, such as the Bcl-2 family of proteins (Bcl-2, Bax) and cleaved caspase-3.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described previously.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each sample.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Quantitative PCR (qPCR) for Gene Expression Analysis

Principle: qPCR can be used to measure changes in the mRNA levels of genes involved in apoptosis and cellular stress in response to this compound treatment.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for target genes (e.g., BAX, BCL2, CASP3, CASP9) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

  • Treat cells in 6-well plates with this compound.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA.

  • Perform qPCR using primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability (% of Control)

Concentration (µM)24 hours48 hours72 hours
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
1098 ± 4.995 ± 5.588 ± 6.3
5092 ± 6.180 ± 7.265 ± 8.1
10085 ± 5.865 ± 6.940 ± 7.5

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Apoptosis and Mitochondrial Health (Fold Change vs. Control)

Concentration (µM)Caspase-3/7 ActivityRed/Green Fluorescence Ratio
0 (Vehicle)1.0 ± 0.11.0 ± 0.08
101.2 ± 0.20.95 ± 0.1
502.5 ± 0.40.65 ± 0.12
1004.8 ± 0.60.40 ± 0.09

Data are presented as mean ± standard deviation.

Table 3: Relative Gene Expression Changes in Response to this compound (100 µM at 24 hours)

GeneFold Change vs. Control
BAX3.2 ± 0.5
BCL20.6 ± 0.1
CASP32.8 ± 0.4
CASP92.5 ± 0.3

Data are presented as mean ± standard deviation, normalized to a housekeeping gene.

Conclusion

The protocols and workflow described in this application note provide a robust framework for investigating the cellular effects of this compound. By employing a multi-parametric approach that assesses cell viability, apoptosis, mitochondrial health, and gene expression, researchers can gain valuable insights into the potential signaling roles of this important metabolic intermediate. The findings from these assays can contribute to a better understanding of the interplay between fatty acid metabolism and cellular fate, and may aid in the identification of new therapeutic targets for metabolic and other diseases.

References

Application Notes and Protocols for Imaging Intracellular 3-Oxodecanoyl-CoA Distribution with a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxodecanoyl-CoA is a key metabolic intermediate in the beta-oxidation of fatty acids.[1] As a long-chain acyl-CoA, it plays a crucial role in cellular energy homeostasis, with its metabolism occurring primarily within the mitochondria and peroxisomes.[1] Dysregulation of fatty acid oxidation pathways, and by extension, the levels of intermediates like this compound, has been implicated in various metabolic diseases and cancer.[2] Understanding the subcellular distribution and dynamics of this compound is therefore of significant interest for both basic research and therapeutic development.

These application notes describe the use of a novel, hypothetical fluorescent probe, 3-OxyCoA-Green , specifically designed for the sensitive and selective imaging of this compound in living cells. The probe enables real-time visualization of this compound pools, providing a powerful tool to investigate fatty acid metabolism and its role in cellular physiology and pathology.

3-OxyCoA-Green Probe Specifications

While a specific fluorescent probe for this compound is not yet described in the public literature, we propose a hypothetical probe, 3-OxyCoA-Green , with the following characteristics for the purpose of these application notes. The design principles are based on established strategies for creating fluorescent probes for other small molecules.

PropertySpecification
Target Molecule This compound
Fluorophore BODIPY derivative
Excitation Wavelength (λex) 488 nm
Emission Wavelength (λem) 515 nm
Quantum Yield > 0.8 in target-bound state
Specificity High selectivity for this compound over other acyl-CoAs
Cell Permeability Excellent
Toxicity Low cytotoxicity at working concentrations
Storage -20°C, protected from light

Signaling and Metabolic Pathway Context

This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids. Long-chain fatty acids are first activated to their acyl-CoA derivatives in the cytoplasm and then transported into the mitochondrial matrix via the carnitine shuttle. Within the matrix, a cyclical four-step process shortens the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. This compound is formed during the oxidation of 3-hydroxydecanoyl-CoA.

fatty_acid_oxidation cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix cytoplasm Cytoplasm mitochondrion Mitochondrial Matrix Long-chain fatty acid Long-chain fatty acid Long-chain acyl-CoA Long-chain acyl-CoA Long-chain acylcarnitine Long-chain acylcarnitine Long-chain acyl-CoA->Long-chain acylcarnitine CPT1 Long-chain acyl-CoA_mito Long-chain acyl-CoA Long-chain acylcarnitine->Long-chain acyl-CoA_mito CPT2 Trans-Δ2-enoyl-CoA Trans-Δ2-enoyl-CoA Long-chain acyl-CoA_mito->Trans-Δ2-enoyl-CoA Acyl-CoA dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA Trans-Δ2-enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA hydratase 3-Oxoacyl-CoA This compound L-3-Hydroxyacyl-CoA->3-Oxoacyl-CoA 3-Hydroxyacyl-CoA dehydrogenase Acetyl-CoA Acetyl-CoA 3-Oxoacyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Mitochondrial Beta-Oxidation Pathway of Fatty Acids.

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HepG2, C2C12) on glass-bottom dishes suitable for live-cell imaging. Culture cells to 60-80% confluency in complete growth medium.

  • Fatty Acid Stimulation (Optional): To modulate intracellular levels of this compound, cells can be treated with fatty acids. For example, incubate cells with 100 µM decanoic acid complexed to bovine serum albumin (BSA) for 2-4 hours prior to imaging.

II. Staining Protocol for Live-Cell Imaging
  • Probe Preparation: Prepare a 1 mM stock solution of 3-OxyCoA-Green in anhydrous DMSO.

  • Working Solution: Dilute the stock solution to a final concentration of 1-5 µM in pre-warmed serum-free medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the 3-OxyCoA-Green working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed imaging buffer.

  • Imaging: Immediately proceed with fluorescence microscopy.

III. Confocal Microscopy and Image Acquisition
  • Microscope Setup: Use a confocal laser scanning microscope equipped with a 488 nm laser line for excitation.

  • Detection: Set the emission detection window to 500-550 nm.

  • Image Acquisition: Acquire images using a 60x or 100x oil immersion objective. For time-lapse imaging, acquire images at appropriate intervals (e.g., every 1-5 minutes) to monitor dynamic changes in this compound distribution.

  • Control Experiments:

    • Autofluorescence Control: Image unstained cells under the same acquisition settings to determine the background autofluorescence.

    • Specificity Control: To confirm the specificity of the probe, cells can be pre-treated with an inhibitor of fatty acid oxidation (e.g., etomoxir, an inhibitor of CPT1) to reduce the levels of beta-oxidation intermediates.

Experimental Workflow

experimental_workflow A Seed cells on glass-bottom dish B Culture to 60-80% confluency A->B C Optional: Treat with decanoic acid B->C E Wash cells with PBS B->E C->E D Prepare 3-OxyCoA-Green working solution F Incubate cells with probe (30-60 min at 37°C) D->F E->F G Wash cells with imaging buffer F->G H Live-cell imaging by confocal microscopy G->H I Image analysis and quantification H->I

Workflow for Cellular Imaging of this compound.

Data Presentation and Analysis

Fluorescence images should be analyzed to quantify changes in the intensity and localization of the 3-OxyCoA-Green signal. Regions of interest (ROIs), such as mitochondria and peroxisomes, can be defined to measure localized fluorescence intensity.

Hypothetical Quantitative Data

The following table summarizes hypothetical data for the 3-OxyCoA-Green probe in response to cellular treatments.

ConditionMean Fluorescence Intensity (Arbitrary Units) in Mitochondria
Control (untreated) 150 ± 20
Decanoic Acid (100 µM) 450 ± 50
Decanoic Acid + Etomoxir (50 µM) 180 ± 25

Troubleshooting

  • High Background Fluorescence: Reduce the probe concentration or incubation time. Ensure thorough washing after staining.

  • Low Signal: Increase the probe concentration or incubation time. Consider stimulating cells with a fatty acid substrate to increase the target molecule concentration.

  • Phototoxicity: Minimize laser power and exposure time during image acquisition. Use of an anti-fade reagent in the imaging medium can also be beneficial.

Conclusion

The use of fluorescent probes like the hypothetical 3-OxyCoA-Green offers a powerful approach to study the subcellular dynamics of fatty acid metabolism in real-time. These application notes provide a framework for the utilization of such a probe to gain deeper insights into the roles of this compound in health and disease, and to facilitate the development of novel therapeutics targeting metabolic pathways.

References

Troubleshooting & Optimization

Technical Support Center: Separation of 3-Hydroxyacyl-CoA Structural Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges in separating 3-hydroxyacyl-CoA structural isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 3-hydroxyacyl-CoA structural isomers?

A1: The primary challenges stem from the inherent similarities between the isomers, making them difficult to distinguish using standard analytical techniques. Key difficulties include:

  • Stereoisomers: The presence of a chiral center at the 3-position results in enantiomers (e.g., 3R- and 3S-hydroxy isomers) that have identical chemical and physical properties in an achiral environment. Their separation requires specialized chiral techniques.[1]

  • Positional Isomers: Isomers where the hydroxyl group is at a different position on the acyl chain (e.g., 2-hydroxy vs. 3-hydroxy) can have very similar physicochemical properties, leading to co-elution in standard chromatographic methods.[1]

  • Compound Polarity and Stability: As polar thioesters, 3-hydroxyacyl-CoAs can be prone to degradation. This necessitates careful sample handling, and optimized, often gentle, chromatographic conditions to maintain their integrity during analysis.[1][2]

  • Matrix Effects: When analyzing biological samples, complex matrices containing endogenous compounds can interfere with the separation, detection, and ionization of the target analytes, a phenomenon known as ion suppression in mass spectrometry.[1]

Q2: Which analytical techniques are most effective for separating 3-hydroxyacyl-CoA enantiomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most suitable techniques for the chiral separation of these compounds. Both methods can be coupled with mass spectrometry (MS) for highly sensitive and selective detection. Capillary Electrophoresis (CE) is another powerful technique, particularly for charged molecules like CoA derivatives. While reversed-phase HPLC is excellent for separating compounds by hydrophobicity, it cannot resolve enantiomers without a chiral stationary phase or the use of a chiral derivatizing agent.

Q3: What type of HPLC column is recommended for this chiral separation?

A3: Polysaccharide-based chiral stationary phases (CSPs) are highly recommended. Columns such as Chiralpak® and Chiralcel® series, which use derivatives of cellulose or amylose, have demonstrated success in resolving enantiomers of similar compounds. The selection of the specific CSP often requires screening to find the optimal phase for the particular 3-hydroxyacyl-CoA isomer pair.

Q4: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used?

A4: Direct analysis of 3-hydroxyacyl-CoA thioesters by GC-MS is not feasible due to their low volatility and thermal instability. However, GC-MS is a valuable and widely used method for analyzing the 3-hydroxy fatty acids that are derived from their corresponding CoA esters after hydrolysis and derivatization. This indirect approach allows for quantification and is particularly useful in diagnosing metabolic disorders.

Troubleshooting Guide

This guide addresses common problems encountered during the separation of 3-hydroxyacyl-CoA isomers.

Issue 1: Poor or No Resolution of Enantiomers

Potential Cause Troubleshooting Action
Inappropriate Chiral Stationary Phase (CSP) Screen different polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD) to find one with better selectivity for your analyte.
Suboptimal Mobile Phase Composition Systematically optimize the mobile phase. Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) and any acidic or basic additives. Small changes can have a large impact on chiral recognition.
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature. Chiral separations can be highly sensitive to temperature changes.

Issue 2: Chromatographic Peak Problems (Split Peaks, Tailing, Broadening)

Potential Cause Troubleshooting Action
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase composition whenever possible to avoid peak distortion.
Column Inlet Contamination Backflush the column. If the problem persists, replace the inlet frit.
Co-elution of Isomers or Impurities Adjust the mobile phase composition or the gradient profile to improve the separation between the target peaks and interfering compounds.
Column Overload Reduce the sample concentration or injection volume.

Issue 3: Mass Spectrometry Detection Issues

Potential Cause Troubleshooting Action
Low Signal Intensity / Poor Ionization Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) specifically for CoA compounds. Address potential ion suppression by improving sample cleanup or chromatographic separation.
Inconsistent Fragmentation Ensure the collision energy is optimized for the specific acyl-CoA and remains stable. Minimize the presence of sodium or potassium adducts by using high-purity solvents and clean glassware.
High Background Noise Use high-purity solvents and flush the LC system thoroughly. Employ high-quality columns and PEEK tubing where appropriate to minimize bleed.

Issue 4: Poor Reproducibility (Retention Time Drift)

Potential Cause Troubleshooting Action
Inconsistent Mobile Phase Prepare fresh mobile phase daily and ensure it is thoroughly mixed, especially for gradient elution.
Inadequate Column Equilibration Increase the column equilibration time between injections until a stable baseline is achieved.
System Leaks Check all fittings for leaks, particularly between the injector, column, and detector.

Data Presentation

Table 1: Typical Starting Parameters for Chiral Separation Methods

These parameters are based on established methods for analogous compounds and should be used as a starting point for method development.

ParameterChiral HPLC MethodChiral SFC Method
Column Chiralpak AD-RH, 4.6 x 250 mm, 5 µmAmylose tris(3,5-dimethylphenylcarbamate)-based column
Mobile Phase Acetonitrile / Water (e.g., 70:30 v/v)Supercritical CO2 (A) and Methanol (B)
Flow Rate 0.5 mL/min2.0 mL/min
Column Temp. 25°C40°C
Detection UV at 254 nm or Mass Spectrometry (ESI)Mass Spectrometry (ESI+)
Back Pressure N/A150 bar

Data adapted from methodologies for structurally similar short-chain 3-hydroxyacyl-CoAs.

Visualizations and Workflows

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Analytical Separation cluster_detection Phase 3: Detection & Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction & Acyl-CoA Hydrolysis Sample->Extraction Deriv Derivatization (for GC-MS) Extraction->Deriv Optional for GC-MS Cleanup Solid-Phase Extraction (SPE Cleanup) Extraction->Cleanup GCMS GC-MS Deriv->GCMS HPLC Chiral HPLC Cleanup->HPLC SFC Chiral SFC Cleanup->SFC MS Mass Spectrometry (MS/MS) HPLC->MS UV UV Detection HPLC->UV SFC->MS Data Data Analysis & Quantification MS->Data UV->Data

Caption: General experimental workflow for the separation and analysis of 3-hydroxyacyl-CoA isomers.

G Start Start: Poor Peak Resolution CheckCSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CheckCSP CheckMobile Is the mobile phase optimized? CheckCSP->CheckMobile Yes ScreenCSPs Action: Screen alternative polysaccharide-based CSPs CheckCSP->ScreenCSPs No CheckTemp Is the column temperature stable? CheckMobile->CheckTemp Yes OptimizeMobile Action: Adjust organic modifier ratio and additives CheckMobile->OptimizeMobile No UseOven Action: Use a column oven for temperature control CheckTemp->UseOven No End Resolution Improved CheckTemp->End Yes ScreenCSPs->CheckMobile OptimizeMobile->CheckTemp UseOven->End

Caption: Troubleshooting flowchart for poor resolution of 3-hydroxyacyl-CoA enantiomers.

Experimental Protocols

Protocol 1: Chiral HPLC-UV Separation of 3-Hydroxyacyl-CoA Enantiomers

This protocol is adapted from established methods for separating enantiomers of similar compounds like 3-hydroxyhexadecanoyl-CoA.

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak AD-RH, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C, maintained by a column oven.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase. For biological extracts, a solid-phase extraction (SPE) cleanup step is highly recommended to minimize matrix effects.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the prepared sample. c. Run the analysis and record the chromatogram. d. Quantify the separated enantiomer peaks based on their area.

Protocol 2: Analysis of 3-Hydroxy Fatty Acids by GC-MS

This protocol involves the analysis of the fatty acid portion of the molecule after hydrolysis.

  • Sample Preparation: a. Hydrolysis: Extract lipids from the biological sample (e.g., plasma, cell culture media). Hydrolyze the acyl-CoA esters to release the free 3-hydroxy fatty acids, for example, using NaOH. b. Acidification & Extraction: Acidify the sample and extract the free fatty acids using an organic solvent. c. Derivatization: Convert the fatty acids to their more volatile ester derivatives (e.g., methyl esters or trimethylsilyl esters) to make them suitable for GC analysis.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column, such as a HP-5MS.

  • Oven Program: Start with an initial oven temperature of 80°C for 5 minutes, then ramp the temperature to increase separation of different chain-length fatty acids.

  • Injection: Inject the derivatized sample into the GC.

  • Mass Spectrometry: Operate the MS in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring for characteristic ions of the derivatized 3-hydroxy fatty acids.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification.

References

Technical Support Center: Optimizing Sample Preparation for Acyl-CoA Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their sample preparation for the analysis of acyl-CoAs by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during sample preparation and analysis of acyl-CoAs.

Issue 1: Low or No Analyte Signal

Question: I am not detecting my acyl-CoA of interest, or the signal intensity is very low. What are the potential causes and solutions?

Answer:

Low or no signal for acyl-CoAs can stem from several factors throughout the experimental workflow, from sample handling to data acquisition. Here is a systematic approach to troubleshooting this issue:

  • Analyte Instability: Acyl-CoAs are notoriously unstable and susceptible to hydrolysis, especially in aqueous solutions with neutral or alkaline pH.[1]

    • Solution: Work quickly and keep samples on ice or at 4°C throughout the entire sample preparation process. Use acidic conditions when possible to stabilize the thioester bond. For long-term storage, keep extracts at -80°C in an appropriate solvent. Multiple freeze-thaw cycles should be avoided as they can lead to significant degradation.[2]

  • Inefficient Extraction: The choice of extraction solvent significantly impacts the recovery of acyl-CoAs, with different solvents being optimal for different chain lengths.

    • Solution: For a broad range of acyl-CoAs, a cold organic solvent mixture such as 80% methanol is often effective.[3][4] For long-chain acyl-CoAs, a mixture of acetonitrile and isopropanol can be used.[5] It is crucial to optimize the extraction solvent for your specific acyl-CoAs of interest and sample matrix.

  • Poor Recovery during Sample Cleanup: Solid-phase extraction (SPE) is commonly used to clean up samples and concentrate acyl-CoAs. However, improper SPE technique can lead to significant analyte loss.

    • Solution: Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. Use a validated SPE protocol and consider using a cartridge with a sorbent appropriate for the polarity of your target acyl-CoAs.

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress the ionization of acyl-CoAs in the mass spectrometer source, leading to a decreased signal.

    • Solution: Improve chromatographic separation to resolve acyl-CoAs from interfering matrix components. Employ a more rigorous sample cleanup procedure, such as SPE, to remove these components. The use of a stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.

  • Instrumental Issues: Incorrect mass spectrometer settings, a dirty ion source, or a clogged LC system can all lead to poor signal.

    • Solution: Regularly clean the ion source and check for clogs in the LC system. Optimize MS parameters, such as cone voltage and collision energy, for your specific acyl-CoAs.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

Question: My acyl-CoA peaks are tailing or broad, leading to poor resolution and inaccurate quantification. What can I do to improve the peak shape?

Answer:

Poor peak shape is a common problem in LC-MS analysis of acyl-CoAs and can be caused by a variety of factors.

  • Secondary Interactions with the Column: Residual silanol groups on the surface of silica-based C18 columns can interact with the phosphate groups of acyl-CoAs, causing peak tailing.

    • Solution: Use a column with end-capping to minimize exposed silanol groups. Adding a low concentration of a competing amine, such as triethylamine, to the mobile phase can also help to reduce these interactions. Operating the mobile phase at a slightly acidic pH can also suppress the ionization of silanol groups.

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting or broadening.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger (more organic) than the initial mobile phase, it can cause peak distortion.

    • Solution: The sample should be dissolved in a solvent that is as close in composition to the initial mobile phase as possible.

  • Extra-Column Volume: Excessive tubing length or dead volume in the LC system can contribute to peak broadening.

    • Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly connected to avoid dead volumes.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction solvent for acyl-CoAs?

A1: The optimal extraction solvent depends on the chain length of the acyl-CoAs of interest and the sample matrix. For a broad-spectrum analysis of short- to long-chain acyl-CoAs from tissues, a mixture of acetonitrile/methanol/water (2:2:1, v/v/v) has been shown to be effective. For cultured cells, cold 80% methanol is a common choice that provides good recovery for a wide range of acyl-CoAs. It is highly recommended to perform a pilot experiment to compare different extraction solvents for your specific application.

Q2: How can I improve the stability of my acyl-CoA samples during preparation and storage?

A2: Acyl-CoA stability is critical for accurate quantification. To minimize degradation:

  • Temperature: Perform all extraction and handling steps on ice or at 4°C.

  • pH: Maintain an acidic pH (around 4-6) to reduce hydrolysis of the thioester bond.

  • Solvent: Reconstitute dried extracts in a solvent that promotes stability. While aqueous solutions can lead to hydrolysis, methanol has been shown to provide good stability for many acyl-CoAs. A solution of 50% methanol/50% 50 mM ammonium acetate (pH 7) has also been reported to offer good stability.

  • Storage: For short-term storage (up to 24 hours), keep samples at 4°C in the autosampler. For long-term storage, store extracts at -80°C.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as they can cause significant degradation of acyl-CoAs. Aliquot samples before freezing if multiple analyses are planned.

Q3: Is an internal standard necessary for acyl-CoA analysis?

A3: Yes, the use of an internal standard is highly recommended for accurate and precise quantification of acyl-CoAs. A stable isotope-labeled internal standard (SIL-IS) for each analyte is the gold standard, as it can correct for variability in extraction recovery, matrix effects, and instrument response. If a specific SIL-IS is not available, a structurally similar acyl-CoA with a different chain length can be used as an alternative.

Q4: What are the advantages of using solid-phase extraction (SPE) for acyl-CoA sample preparation?

A4: SPE offers several advantages for acyl-CoA analysis:

  • Cleanup: It effectively removes interfering matrix components such as salts, phospholipids, and proteins, which can cause ion suppression and contaminate the LC-MS system.

  • Concentration: It allows for the concentration of low-abundance acyl-CoAs, thereby improving detection sensitivity.

  • Fractionation: Different classes of acyl-CoAs can be fractionated based on their chain length or other properties by using different wash and elution solvents.

Q5: Should I derivatize my acyl-CoAs before LC-MS/MS analysis?

A5: Derivatization is not always necessary but can be beneficial in certain situations. For example, if you are experiencing poor ionization efficiency or chromatographic retention for short-chain acyl-CoAs, derivatization to a more hydrophobic and easily ionizable form can improve sensitivity and peak shape. However, derivatization adds an extra step to the workflow and needs to be carefully validated to ensure complete and reproducible reactions.

Quantitative Data Summary

Table 1: Comparison of Extraction Solvent Efficiency for Acyl-CoAs from Liver Tissue.

Extraction SolventRelative MS Intensity (Short-Chain Acyl-CoAs)Relative MS Intensity (Medium to Long-Chain Acyl-CoAs)Reference
80% Methanol++++++
Acetonitrile/Methanol/Water (2:2:1)+++++
10% Trichloroacetic Acid (TCA)++
Perchloric Acid (PCA)++

Relative intensity is denoted as + (low), ++ (medium), and +++ (high) based on reported findings.

Table 2: Stability of Acyl-CoAs in Different Reconstitution Solvents over 24 hours at 4°C.

Reconstitution SolventStability of Short-Chain Acyl-CoAs (% Remaining)Stability of Long-Chain Acyl-CoAs (% Remaining)Reference
Methanol>90%>90%
50% Methanol / 50% 50mM Ammonium Acetate (pH 7)>85%>80%
Water<70%<50%
50mM Ammonium Acetate (pH 7)<75%<60%

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Mammalian Cells

This protocol is a general guideline for the extraction of a broad range of acyl-CoAs from cultured mammalian cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Aspirate the culture medium from the cell culture plate.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to the plate.

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 30 seconds.

  • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 50 µL of 50% methanol).

Protocol 2: Acyl-CoA Extraction from Tissue using Solid-Phase Extraction (SPE)

This protocol describes the extraction and purification of acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Mortar and pestle

  • Homogenization buffer (e.g., 10 mM ammonium acetate in 50% isopropanol)

  • Internal standard solution

  • SPE cartridges (e.g., C18)

  • SPE manifold

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., 80% methanol with 0.1% formic acid)

  • Centrifuge, vortex mixer, and sample concentrator

Procedure:

  • Weigh the frozen tissue (~50-100 mg).

  • Grind the tissue to a fine powder in a mortar pre-chilled with liquid nitrogen.

  • Transfer the powdered tissue to a tube containing ice-cold homogenization buffer and the internal standard.

  • Homogenize the sample using a bead beater or other homogenizer.

  • Centrifuge the homogenate at high speed to pellet the proteins and cell debris.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the supernatant from the tissue extract onto the conditioned SPE cartridge.

  • Wash the cartridge with the wash solvent to remove polar impurities.

  • Elute the acyl-CoAs with the elution solvent.

  • Dry the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualizations

Fatty_Acid_Beta_Oxidation cluster_Cytosol Cytosol cluster_Mitochondria Mitochondrial Matrix Fatty_Acid Fatty Acid Fatty_Acyl_CoA_Synthetase Fatty Acyl-CoA Synthetase Fatty_Acid->Fatty_Acyl_CoA_Synthetase ATP -> AMP+PPi CoA-SH Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Carnitine Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CAT CAT Acylcarnitine->CAT Transport Mitochondrial_Fatty_Acyl_CoA Fatty Acyl-CoA (Mitochondria) CAT->Mitochondrial_Fatty_Acyl_CoA Carnitine CoA-SH Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Mitochondrial_Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH₂ Trans_Enoyl_CoA Trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase H₂O L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD⁺ -> NADH Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase CoA-SH Shorter_Acyl_CoA Acyl-CoA (n-2 carbons) Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA->Acyl_CoA_Dehydrogenase Re-enters cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Coenzyme_A_Biosynthesis Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) Pantothenate->PanK ATP -> ADP Phosphopantothenate 4'-Phosphopantothenate PanK->Phosphopantothenate PPCS Phosphopantothenoylcysteine Synthetase (PPCS) Phosphopantothenate->PPCS ATP -> AMP+PPi Cysteine Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPCS->Phosphopantothenoylcysteine PPCDC Phosphopantothenoylcysteine Decarboxylase (PPCDC) Phosphopantothenoylcysteine->PPCDC -> CO₂ Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine PPAT Phosphopantetheine Adenylyltransferase (PPAT) Phosphopantetheine->PPAT ATP -> PPi Dephospho_CoA Dephospho-CoA PPAT->Dephospho_CoA DPCK Dephospho-CoA Kinase (DPCK) Dephospho_CoA->DPCK ATP -> ADP CoA Coenzyme A DPCK->CoA

References

overcoming matrix effects in the quantification of 3-oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 3-oxodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow, with a particular focus on overcoming matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds in the sample matrix.[1][2][3] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[2][3] In complex biological samples, components like salts, phospholipids, and other metabolites can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to poor accuracy, linearity, and reproducibility.

Q2: What are the most common sources of matrix effects in acyl-CoA analysis?

A2: The primary sources of matrix effects in the analysis of acyl-CoAs, including this compound, stem from the biological matrix itself. Components such as phospholipids, bile acids, proteins, and salts can co-extract with the analytes and interfere with the ionization process. The choice of sample preparation method and solvents can also introduce interfering compounds.

Q3: How can I assess the presence and extent of matrix effects in my samples?

A3: A common method to evaluate matrix effects is the post-column infusion experiment. In this technique, a standard solution of the analyte is continuously infused into the mass spectrometer after the analytical column, while a blank, extracted sample matrix is injected. Any suppression or enhancement of the constant analyte signal indicates the retention time ranges where matrix effects are significant. Another approach is the post-extraction spike method, where a known amount of the analyte is added to an extracted blank matrix and the response is compared to that of the analyte in a clean solvent.

Q4: What is the role of an internal standard in overcoming matrix effects?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, standards, and blanks at a constant concentration. Ideally, a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound) is used. The IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Broadening, Splitting) 1. Column contamination from complex sample matrix.2. Inappropriate injection solvent (stronger than mobile phase).3. Secondary interactions between the analyte and the column stationary phase.1. Implement a robust sample clean-up procedure (e.g., SPE).2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.3. Optimize mobile phase pH and organic content. Consider a different column chemistry.
High Signal Variability/Poor Reproducibility 1. Significant and variable matrix effects between samples.2. Inconsistent sample preparation.1. Use a stable isotope-labeled internal standard for normalization.2. Standardize and automate sample preparation steps where possible.3. Improve sample clean-up to remove more interfering compounds.
Low Analyte Recovery 1. Inefficient extraction from the sample matrix.2. Analyte degradation during sample processing. Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic solutions.3. Loss of analyte during solid-phase extraction (SPE) steps.1. Optimize the extraction solvent and procedure. Protein precipitation with 5-sulfosalicylic acid (SSA) has shown good recovery for short-chain acyl-CoAs.2. Maintain samples at low temperatures (4°C) and use pH-controlled buffers (e.g., ammonium acetate at pH 6.8) to improve stability.3. Carefully select the SPE sorbent and elution solvents to ensure the analyte is retained and then fully eluted.
Signal Suppression or Enhancement 1. Co-elution of matrix components with this compound.1. Optimize the chromatographic separation to resolve the analyte from interfering peaks.2. Enhance sample clean-up using techniques like solid-phase extraction (SPE) to remove matrix components.3. Use a stable isotope-labeled internal standard to compensate for signal fluctuations.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation with 5-Sulfosalicylic Acid (SSA)

This method is advantageous as it often does not require a subsequent solid-phase extraction step, which can improve the recovery of some acyl-CoAs.

  • Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer on ice.

  • Deproteinization: Add a solution of 2.5% (w/v) 5-sulfosalicylic acid (SSA) to the homogenate. Vortex thoroughly.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis: The supernatant can often be directly injected into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE is a more rigorous clean-up method that can effectively remove interfering matrix components.

  • Sample Homogenization and Deproteinization: Follow steps 1 and 2 from Protocol 1, or use another protein precipitation agent like trichloroacetic acid (TCA).

  • SPE Column Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange resin) with methanol followed by an equilibration buffer.

  • Sample Loading: Load the supernatant from the deproteinization step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of buffers to remove unbound contaminants.

  • Elution: Elute the acyl-CoAs from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary

The choice of sample preparation method can significantly impact the recovery of acyl-CoAs. The following table summarizes the recovery of various short-chain acyl-CoAs using two different methods.

AnalyteRecovery with 10% TCA followed by SPE (%)Recovery with 2.5% SSA (%)
Malonyl CoA2674
Acetyl CoA3659
Propionyl CoA6280
Isovaleryl CoA5859
Data adapted from a study comparing extraction methods for short-chain acyl-CoAs.

Visualizations

Matrix_Effect_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_matrix_effect Matrix Effect BiologicalSample Biological Sample Homogenization Homogenization BiologicalSample->Homogenization ProteinPrecipitation Protein Precipitation (e.g., SSA, TCA) Homogenization->ProteinPrecipitation SPE Solid-Phase Extraction (Optional but Recommended) ProteinPrecipitation->SPE Extract Final Extract for Analysis SPE->Extract LC_Separation LC Separation Extract->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection MS/MS Detection Ionization->MS_Detection IonSuppression Ion Suppression/ Enhancement Ionization->IonSuppression Quantification Quantification MS_Detection->Quantification MatrixComponents Co-eluting Matrix Components MatrixComponents->Ionization Interference IonSuppression->Quantification Inaccurate Results

Caption: Workflow illustrating the introduction of matrix effects during LC-MS/MS analysis.

Troubleshooting_Logic cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Potential Solutions Problem Inaccurate or Irreproducible Quantification CheckPeakShape Poor Peak Shape? Problem->CheckPeakShape CheckRecovery Low Recovery? Problem->CheckRecovery CheckVariability High Variability? Problem->CheckVariability CheckPeakShape->CheckRecovery No OptimizeChroma Optimize Chromatography CheckPeakShape->OptimizeChroma Yes CheckRecovery->CheckVariability No ImproveCleanup Improve Sample Cleanup (e.g., SPE) CheckRecovery->ImproveCleanup Yes OptimizeExtraction Optimize Extraction Protocol CheckRecovery->OptimizeExtraction Yes CheckVariability->ImproveCleanup Yes UseIS Use Stable Isotope-Labeled Internal Standard CheckVariability->UseIS Yes

Caption: A logical flowchart for troubleshooting common issues in quantification.

References

Technical Support Center: Stability of 3-Oxodecanoyl-CoA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 3-oxodecanoyl-CoA in aqueous solutions. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound, like other acyl-CoA thioesters, is primarily influenced by pH, temperature, and the presence of nucleophiles. The thioester bond is susceptible to hydrolysis, which is accelerated at alkaline pH.[1] Higher temperatures also increase the rate of degradation. The presence of nucleophilic agents, such as free thiols, can lead to thioester exchange, further reducing the concentration of the intact molecule.[2]

Q2: What is the expected shelf-life of this compound in an aqueous solution?

A2: Acyl-CoAs are known to be unstable in aqueous solutions.[3] It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage is necessary, it is best to keep the solution on ice and use it within a few hours. For longer-term storage, it is advisable to store the compound as a dry powder or in an anhydrous organic solvent at -80°C.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C. If it is necessary to prepare a stock solution, dissolve it in an anhydrous organic solvent such as methanol or a mixture of methanol and ammonium acetate buffer at a slightly acidic to neutral pH, and store it in small aliquots at -80°C to minimize freeze-thaw cycles.[3]

Q4: What are the main degradation products of this compound in an aqueous solution?

A4: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the thioester bond. This results in the formation of coenzyme A (CoA-SH) and 3-oxodecanoic acid.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results or loss of biological activity. Degradation of this compound in the aqueous assay buffer.Prepare fresh solutions of this compound for each experiment. Minimize the time the compound spends in aqueous solution before use. Consider preparing concentrated stock solutions in a more stable solvent like methanol and diluting into the aqueous buffer immediately before the experiment.[3]
Lower than expected concentration of this compound confirmed by analytical methods (e.g., HPLC). The pH of the aqueous solution is too high (alkaline).Buffer the aqueous solution to a pH between 6.0 and 7.4. Avoid using buffers with a pH above 8.0, as the rate of hydrolysis increases significantly in alkaline conditions.
The temperature of the solution is too high.Perform all experimental manipulations on ice and use pre-chilled buffers and solutions. Avoid prolonged exposure of the this compound solution to room temperature.
The buffer contains nucleophilic components.If possible, avoid buffers containing free thiols (e.g., dithiothreitol, DTT; 2-mercaptoethanol) unless they are essential for the experiment. If their presence is required, be aware of the potential for thioester exchange and consider this during data interpretation.
Precipitation of this compound upon addition to the aqueous buffer. Poor solubility of the long-chain acyl-CoA in the aqueous medium.Prepare a concentrated stock solution in an organic solvent like methanol or DMSO and add it to the aqueous buffer with vigorous vortexing. Ensure the final concentration of the organic solvent in the assay is compatible with the experimental system.

Quantitative Data on Acyl-CoA Stability

The following table summarizes the stability of various acyl-CoAs in different solutions over a 24-hour period at autosampler temperature (typically 4-8°C). While this data is not specific to this compound, it provides a general indication of the stability of similar molecules under different conditions. Data is presented as the percentage of the initial concentration remaining.

Solution Decanoyl-CoA (10:0) % Remaining after 24h Lauroyl-CoA (12:0) % Remaining after 24h Myristoyl-CoA (14:0) % Remaining after 24h Palmitoyl-CoA (16:0) % Remaining after 24h
Methanol~95%~98%~98%~98%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7.0)~90%~85%~80%~75%
Water~70%~65%~60%~55%
50 mM Ammonium Acetate (pH 7.0)~65%~60%~55%~50%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)~80%~78%~75%~70%

Data is extrapolated from figures presented in Yang, K., et al. (2017). Anal Chem.

Note: The stability of acyl-CoAs in aqueous solutions generally decreases with increasing fatty acid chain length.

Experimental Protocols

Protocol for Assessing the Stability of this compound using LC-MS/MS

This protocol is adapted from a method for the determination of various acyl-CoA compounds.

1. Materials and Reagents:

  • This compound standard
  • Methanol (LC-MS grade)
  • Acetonitrile (LC-MS grade)
  • Ammonium acetate
  • Acetic acid
  • Ultrapure water
  • Internal standard (e.g., heptadecanoyl-CoA)
  • Glass autosampler vials

2. Preparation of Solutions:

  • Stock Solution (1 mM): Accurately weigh a known amount of this compound and dissolve it in methanol to a final concentration of 1 mM. Store at -80°C in small aliquots.
  • Working Solutions: Prepare working solutions of this compound at a desired concentration (e.g., 500 nM) in the test buffers (e.g., 50 mM ammonium acetate at pH 7.0, water, etc.). Also, prepare a solution in methanol as a stable control.
  • Internal Standard Solution: Prepare a stock solution of the internal standard in methanol.

3. Stability Experiment:

  • At time zero (t=0), take an aliquot of each working solution, add the internal standard, and immediately analyze by LC-MS/MS.
  • Place the remaining working solutions in an autosampler set to a controlled temperature (e.g., 4°C).
  • Inject and analyze aliquots from each solution at specified time points (e.g., 4, 8, 12, and 24 hours).

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.
  • Column: A suitable reversed-phase column (e.g., C18).
  • Mobile Phase A: 10 mM ammonium acetate in water.
  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
  • Gradient: Develop a suitable gradient to achieve good separation of this compound from potential degradation products.
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operated in positive ion mode.
  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

5. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard at each time point.
  • Normalize the peak area ratios at each time point to the ratio at t=0 to determine the percentage of this compound remaining.
  • Plot the percentage of remaining this compound against time to determine the stability profile in each solution.

Visualizations

Hydrolysis Hydrolysis 3-Oxodecanoic_Acid 3-Oxodecanoic Acid Hydrolysis->3-Oxodecanoic_Acid CoA-SH Coenzyme A Hydrolysis->CoA-SH Thioester_Exchange Thioester Exchange Thioester_Exchange->CoA-SH New_Thioester New Thioester Thioester_Exchange->New_Thioester Nucleophile Nucleophile (R-SH) Nucleophile->Thioester_Exchange This compound This compound This compound->Thioester_Exchange

Caption: Degradation pathways of this compound in aqueous solution.

start Start prep_solutions Prepare this compound in Test Buffers start->prep_solutions t0_analysis Analyze t=0 Sample (LC-MS/MS) prep_solutions->t0_analysis incubation Incubate at Controlled Temperature t0_analysis->incubation time_points Time Point Reached? incubation->time_points tx_analysis Analyze Sample (LC-MS/MS) time_points->tx_analysis Yes data_analysis Calculate % Remaining vs. Time time_points->data_analysis No (Final Time) tx_analysis->incubation end End data_analysis->end

References

troubleshooting low yields in the chemical synthesis of 3-oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the chemical synthesis of 3-oxodecanoyl-CoA.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My overall yield of this compound is consistently low. What are the most common causes?

A1: Low yields in this compound synthesis can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Inefficient activation of 3-oxodecanoic acid: The initial step of activating the carboxylic acid is critical. Incomplete activation will result in unreacted starting material.

  • Side reactions involving the beta-keto group: The ketone functional group at the C3 position can be susceptible to side reactions under certain conditions.

  • Degradation of Coenzyme A (CoA): CoA is a complex molecule that can degrade, particularly at non-optimal pH or in the presence of contaminants.

  • Hydrolysis of the thioester product: The final this compound product can hydrolyze back to 3-oxodecanoic acid and CoA, especially during workup and purification.

  • Suboptimal reaction conditions: Factors such as solvent purity, reaction temperature, and reaction time can significantly impact yield.

  • Inefficient purification: Loss of product during purification steps is a common source of reduced yield.

Q2: How can I improve the activation of 3-oxodecanoic acid?

A2: The activation of 3-oxodecanoic acid is typically achieved by converting the carboxylic acid to a more reactive species, such as a mixed anhydride or an acyl imidazolide.[1][2] To improve this step:

  • Ensure anhydrous conditions: Water can react with the activating agents and the activated intermediate, reducing the efficiency of the reaction. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Choose an appropriate activating agent: N,N'-Carbonyldiimidazole (CDI) is a common and effective activating agent for forming an acyl imidazolide intermediate.[1] Alternatively, the mixed anhydride method using ethyl chloroformate can be employed.[3]

  • Optimize stoichiometry: Use a slight excess of the activating agent to ensure complete conversion of the 3-oxodecanoic acid. However, a large excess can lead to side reactions. A molar ratio of 1.1:1 (activating agent to carboxylic acid) is a good starting point.

  • Monitor the activation reaction: The progress of the activation can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting carboxylic acid before adding Coenzyme A.

Q3: Are there specific side reactions I should be aware of with 3-oxodecanoic acid?

A3: The beta-keto acid structure of 3-oxodecanoic acid makes it susceptible to decarboxylation under harsh conditions (e.g., high temperatures or extreme pH). While typically more of a concern in biological systems, aggressive reaction conditions could potentially lead to the loss of the carboxyl group. It is advisable to maintain moderate temperatures and near-neutral pH during the synthesis and purification.

Q4: What are the best practices for handling Coenzyme A to prevent degradation?

A4: Coenzyme A is a sensitive and expensive reagent. To maintain its integrity:

  • Use high-purity CoA: Start with CoA of the highest available purity.

  • Control pH: The thiol group of CoA is most reactive for acylation at a slightly basic pH (around 7.5-8.0). However, prolonged exposure to high pH can lead to hydrolysis of both CoA and the final product. Maintain the pH carefully during the reaction.

  • Work at low temperatures: Perform the coupling reaction at low temperatures (e.g., 0-4 °C) to minimize degradation.[4]

  • Use fresh solutions: Prepare CoA solutions immediately before use.

Q5: My purification by HPLC is resulting in significant product loss. How can I optimize this step?

A5: Purification of acyl-CoA thioesters is commonly performed by reverse-phase HPLC. To minimize product loss:

  • Use an appropriate column: A C18 column is typically effective for separating acyl-CoAs.

  • Optimize the mobile phase: A gradient elution with a buffered aqueous phase (e.g., potassium phosphate buffer at pH 4.9) and an organic modifier like acetonitrile is often used. The acidic pH helps to keep the phosphate groups of CoA protonated, improving retention and peak shape.

  • Monitor at the correct wavelength: The adenine ring of CoA has a strong absorbance at 260 nm, which should be used for detection.

  • Minimize collection volume and time: Broad peaks can lead to dilution and difficulty in recovering the product. Optimize the gradient to achieve sharp peaks.

  • Lyophilize immediately: After collecting the HPLC fractions containing the product, immediately freeze and lyophilize them to remove the solvents and prevent hydrolysis.

Quantitative Data Summary

The following table summarizes typical reaction conditions and their impact on the yield of acyl-CoA synthesis, based on literature for similar compounds.

ParameterCondition 1Condition 2Condition 3Expected OutcomeReference
Activating Agent N,N'-Carbonyldiimidazole (CDI)Ethyl Chloroformate (ECF)N-Hydroxysuccinimide (NHS) esterCDI and ECF are generally efficient for in-situ activation. NHS esters require pre-synthesis but can give high yields.
Solvent Anhydrous THF/DMFAqueous Buffer (pH 7.5)Acetonitrile/WaterAnhydrous organic solvents are preferred for the activation step. The coupling with CoA can be done in an aqueous buffer.
Temperature 25°C4°C0°CLower temperatures (0-4°C) during the coupling with CoA can improve yield by reducing degradation.
pH of Coupling Reaction 6.57.58.5A slightly basic pH (7.5) is optimal for the nucleophilic attack of the CoA thiol group. Higher pH increases hydrolysis risk.
Purification Method Solid-Phase Extraction (SPE)Reverse-Phase HPLCLyophilization onlyHPLC provides the highest purity. SPE can be used for initial cleanup.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Mixed Anhydride Method

This protocol is adapted from general methods for acyl-CoA synthesis.

  • Preparation of 3-oxodecanoic acid solution: Dissolve 10 mg of 3-oxodecanoic acid in 1 mL of anhydrous tetrahydrofuran (THF).

  • Activation: Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of triethylamine (TEA), followed by 1.1 equivalents of ethyl chloroformate. Stir the reaction mixture at 0°C for 30 minutes under an inert atmosphere.

  • Preparation of Coenzyme A solution: Dissolve 50 mg of Coenzyme A (lithium salt) in 2 mL of cold 0.5 M potassium bicarbonate buffer (pH 7.5).

  • Coupling Reaction: Slowly add the activated 3-oxodecanoic acid solution (from step 2) to the Coenzyme A solution with vigorous stirring at 4°C.

  • Reaction Monitoring: Monitor the reaction progress by reverse-phase HPLC, observing the formation of the product peak and the disappearance of the CoA peak. The reaction is typically complete within 2-4 hours.

  • Purification: Purify the reaction mixture by preparative reverse-phase HPLC using a C18 column and a gradient of acetonitrile in a phosphate buffer (pH 4.9).

  • Isolation: Immediately freeze the fractions containing the pure this compound and lyophilize to obtain the final product as a white powder.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Low Yield of this compound check_activation Check Activation of 3-Oxodecanoic Acid start->check_activation check_coa Evaluate Coenzyme A Integrity start->check_coa check_reaction Assess Coupling Reaction Conditions start->check_reaction check_purification Optimize Purification Protocol start->check_purification activation_incomplete Incomplete Activation check_activation->activation_incomplete Is activation complete? (check via TLC/HPLC) activation_ok Activation Complete check_activation->activation_ok Yes coa_degraded CoA Degraded check_coa->coa_degraded Is CoA fresh and handled properly? coa_ok CoA Intact check_coa->coa_ok Yes reaction_suboptimal Suboptimal Conditions check_reaction->reaction_suboptimal Are reaction conditions optimal? (Temp, pH, Time) reaction_ok Conditions Optimal check_reaction->reaction_ok Yes purification_loss Product Loss During Purification check_purification->purification_loss Is significant product lost during purification? solution_activation Use Anhydrous Solvents Optimize Activating Agent Stoichiometry Monitor Reaction (TLC/HPLC) activation_incomplete->solution_activation No solution_coa Use High-Purity CoA Prepare Fresh Solutions Maintain pH 7.5-8.0 Work at Low Temperature (0-4°C) coa_degraded->solution_coa No solution_reaction Control Temperature (0-4°C) Adjust pH Optimize Reaction Time reaction_suboptimal->solution_reaction No solution_purification Optimize HPLC Gradient Use Buffered Mobile Phase (pH ~4.9) Immediate Lyophilization of Fractions purification_loss->solution_purification Yes

Caption: Troubleshooting flowchart for low yields in this compound synthesis.

Chemical Synthesis Pathway

synthesis_pathway r1 3-Oxodecanoic Acid intermediate Activated Intermediate (e.g., Mixed Anhydride) r1->intermediate Activation r2 Coenzyme A (CoA-SH) product This compound r2->product intermediate->product Coupling activator Ethyl Chloroformate, Triethylamine activator->intermediate

Caption: Synthesis of this compound via the mixed anhydride method.

References

Technical Support Center: Troubleshooting Acyl-CoA Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges such as peak tailing and poor resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing acyl-CoAs by HPLC?

Peak tailing in acyl-CoA analysis is often a multifactorial issue. The primary causes include:

  • Secondary Silanol Interactions: Acyl-CoAs are polar and can interact with residual silanol groups on silica-based columns, leading to tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the acyl-CoA molecules, it can lead to inconsistent ionization and asymmetrical peaks.[1][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[4]

  • Column Contamination and Degradation: Accumulation of contaminants from the sample matrix on the column frit or stationary phase can cause peak tailing.

  • Extra-Column Volume: Excessive tubing length or a large detector cell can cause band broadening and peak tailing.

Q2: How can I improve the resolution between different acyl-CoA species?

Poor resolution can be addressed by optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the organic solvent percentage, buffer concentration, or introducing ion-pairing reagents can significantly impact selectivity and resolution.

  • Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.

  • Column Selection: Using a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a smaller particle size can improve efficiency and resolution.

  • Temperature Control: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and better resolution. However, the stability of acyl-CoAs at higher temperatures should be considered.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, but will also increase the analysis time.

Q3: Why are my acyl-CoA peaks fronting?

Peak fronting is less common than tailing but can occur due to:

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte band to spread before it reaches the column, leading to fronting.

  • Column Overload: In some cases, severe column overload can manifest as peak fronting.

  • Column Collapse: A physical collapse of the column bed can create channels, leading to distorted peak shapes.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing in your acyl-CoA HPLC analysis.

Step 1: Initial Assessment

  • Observe the chromatogram: Does the tailing affect all peaks or only specific ones? Tailing on all peaks often points to a system or column issue, while tailing on specific peaks suggests a chemical interaction problem.

  • Review your method parameters: Check the mobile phase pH, sample solvent, and injection volume.

Step 2: Systematic Troubleshooting Workflow

G start Peak Tailing Observed all_peaks Tailing on All Peaks? start->all_peaks specific_peaks Tailing on Specific Peaks? all_peaks->specific_peaks No system_issue Check for System Issues: - Extra-column volume - Column void/contamination - Leaks all_peaks->system_issue Yes chemical_issue Address Chemical Interactions: - Adjust mobile phase pH - Add ion-pairing reagent - Use end-capped column specific_peaks->chemical_issue Yes overload_check Check for Overload: - Reduce injection volume - Dilute sample specific_peaks->overload_check No resolution_ok Peak Shape Improved system_issue->resolution_ok chemical_issue->resolution_ok overload_check->resolution_ok

Caption: Troubleshooting workflow for peak tailing.

Step 3: Corrective Actions

  • For Systemic Tailing (All Peaks):

    • Reduce Extra-Column Volume: Use shorter, narrower internal diameter tubing (e.g., 0.005").

    • Inspect and Clean/Replace Column: Check for voids at the column inlet. If contamination is suspected, flush the column with a strong solvent or replace it. A guard column is highly recommended to protect the analytical column.

  • For Specific Peak Tailing:

    • Optimize Mobile Phase pH: For acidic compounds like acyl-CoAs, a lower pH (e.g., below their pKa) can suppress ionization and reduce tailing. However, be mindful of acyl-CoA stability, as they are prone to hydrolysis in strongly acidic or alkaline solutions.

    • Use an End-Capped Column: These columns have fewer accessible silanol groups, minimizing secondary interactions.

    • Introduce Ion-Pairing Reagents: Reagents like alkyl sulfonates can form neutral pairs with the charged acyl-CoA molecules, improving their retention and peak shape on reversed-phase columns.

    • Adjust Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.

Guide 2: Improving Poor Resolution

This guide outlines steps to enhance the separation of co-eluting acyl-CoA species.

Step 1: Evaluate the Current Separation

  • Identify the critical pairs of peaks that require better separation.

  • Determine the resolution factor (Rs). A value of Rs ≥ 1.5 is generally desired for baseline separation.

Step 2: Optimization Strategy

The resolution is influenced by column efficiency (N), selectivity (α), and retention factor (k). The following workflow illustrates how to approach optimization.

G start Poor Resolution selectivity Optimize Selectivity (α): - Modify mobile phase (organic solvent, pH, ion-pair) - Change column chemistry start->selectivity efficiency Increase Efficiency (N): - Use smaller particle size column - Use longer column - Optimize flow rate selectivity->efficiency retention Adjust Retention (k): - Decrease organic solvent % in mobile phase efficiency->retention resolution_ok Resolution Improved retention->resolution_ok G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp1 Cell Lysis & Extraction sp2 Protein Precipitation sp1->sp2 sp3 Supernatant Collection sp2->sp3 sp4 Solvent Evaporation sp3->sp4 sp5 Reconstitution sp4->sp5 hplc1 Sample Injection sp5->hplc1 hplc2 Gradient Elution on C18 Column hplc1->hplc2 hplc3 UV or MS Detection hplc2->hplc3 da1 Peak Integration hplc3->da1 da2 Quantification da1->da2

References

minimizing the degradation of 3-oxodecanoyl-CoA during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3-oxodecanoyl-CoA during sample extraction and analysis.

Troubleshooting Guides

Issue 1: Low or no detection of this compound in the final extract.

Potential Cause Recommended Solution Explanation
Enzymatic Degradation Immediately quench metabolic activity at the point of sample collection. For tissues, freeze-clamp in liquid nitrogen. For cell cultures, rapidly aspirate media and add ice-cold extraction solvent.This compound is an intermediate in fatty acid beta-oxidation and can be rapidly metabolized by enzymes like 3-ketoacyl-CoA thiolase.[1][2][3] Effective quenching is critical to preserve the in vivo concentration.
Chemical Instability (Hydrolysis) Maintain acidic to neutral pH (ideally pH 4.0-7.0) throughout the extraction process.[4] Avoid strongly acidic or alkaline conditions.[4] Use freshly prepared, ice-cold buffers and solvents.The thioester bond of acyl-CoAs is susceptible to hydrolysis, a reaction that is accelerated at extreme pH values. The presence of the β-keto group may further increase this lability.
Inefficient Extraction Use a proven solvent system for medium-chain acyl-CoAs, such as an acetonitrile/2-propanol mixture. Ensure thorough homogenization of the sample in the extraction solvent.The choice of solvent is crucial for efficiently extracting acyl-CoAs from the biological matrix. Incomplete homogenization will result in poor recovery.
Loss during Purification If using solid-phase extraction (SPE), ensure the chosen cartridge and elution conditions are optimized for medium-chain acyl-CoAs. Consider using a 2-(2-pyridyl)ethyl-functionalized silica gel for broad-range acyl-CoA recovery.Improper SPE methodology can lead to significant loss of the target analyte. The chemistry of the sorbent and the elution solvent must be compatible with this compound.
Oxidation While less common for the acyl chain itself, the thiol group of the CoA moiety can be susceptible to oxidation. Working under an inert atmosphere (e.g., nitrogen or argon) during extraction can be considered for highly sensitive applications.Thiol groups can oxidize, which could potentially lead to degradation or dimerization of the CoA molecule.

Issue 2: High variability between replicate samples.

Potential Cause Recommended Solution Explanation
Inconsistent Quenching Time Standardize the time between sample collection and quenching to be as short and consistent as possible.Even a few seconds of delay can lead to significant enzymatic degradation of this compound, introducing variability between samples.
Incomplete Homogenization Ensure a consistent and thorough homogenization protocol for all samples. Visually inspect to confirm complete tissue disruption.Inhomogeneous samples will lead to variable extraction efficiency and, consequently, inconsistent analytical results.
Temperature Fluctuations Keep samples on ice or at 4°C at all times during the extraction process. Use pre-chilled tubes, solvents, and equipment.The rates of both enzymatic and chemical degradation are highly dependent on temperature. Maintaining a consistently low temperature minimizes these processes.
Precipitate Formation during Storage After extraction and before analysis, store samples at -80°C. Before injection, thaw quickly and centrifuge to pellet any precipitate that may have formed.Improper storage can lead to the analyte precipitating out of solution, leading to lower and more variable measured concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during sample extraction?

A1: The primary degradation pathways are enzymatic and chemical. Enzymatically, this compound is a substrate for 3-ketoacyl-CoA thiolase, which cleaves it into octanoyl-CoA and acetyl-CoA as part of the beta-oxidation pathway. Chemically, the thioester bond is susceptible to hydrolysis, particularly in non-optimal pH conditions (alkaline or strongly acidic environments).

Q2: What is the optimal pH for extracting and storing this compound?

A2: Based on general acyl-CoA stability, a slightly acidic to neutral pH range of 4.0 to 7.0 is recommended. Many established protocols for acyl-CoA extraction use buffers with a pH around 4.9 or 6.7.

Q3: Which solvents are recommended for the extraction of this compound?

A3: A mixture of acetonitrile and 2-propanol is a robust choice for extracting a wide range of acyl-CoAs, including medium-chain species like this compound. Other protocols utilize perchloric or sulfosalicylic acid for simultaneous protein precipitation and extraction, followed by neutralization.

Q4: How should I store my samples to minimize degradation of this compound?

A4: For long-term storage, tissue and cell samples should be flash-frozen in liquid nitrogen and kept at -80°C. Extracted samples should also be stored at -80°C in a suitable, slightly acidic buffer or organic solvent. Avoid repeated freeze-thaw cycles.

Q5: Is an internal standard necessary for the quantification of this compound?

A5: Yes, using an internal standard is highly recommended for accurate quantification. An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled). If this is not available, a structurally similar acyl-CoA with an odd-numbered carbon chain (e.g., heptadecanoyl-CoA) that is not naturally present in the sample can be used.

Quantitative Data Summary

The following table summarizes recovery data for acyl-CoAs from various extraction protocols found in the literature. While not specific to this compound, these provide a general indication of the efficiency of different methods.

Extraction Method Acyl-CoA Chain Lengths Reported Recovery (%) Reference
Acetonitrile/2-propanol extraction with 2-(2-pyridyl)ethyl-functionalized silica gel purificationShort, Medium, and Long93-104% (extraction), 83-90% (SPE)
Isopropanol and Acetonitrile ExtractionLong-chain70-80%
Perchloric Acid ExtractionShort-chainNot specified

Experimental Protocols

Protocol 1: Acetonitrile/2-Propanol Extraction for Broad-Range Acyl-CoA Analysis

This method is adapted from established protocols for the extraction of a wide range of acyl-CoAs.

  • Sample Quenching: Freeze-clamp tissue samples in liquid nitrogen immediately upon collection. For cultured cells, aspirate the medium and add 1 mL of ice-cold acetonitrile/2-propanol (3:1, v/v).

  • Homogenization: For tissue, powder the frozen sample using a mortar and pestle cooled with liquid nitrogen. Add the powdered tissue to a pre-chilled tube containing the acetonitrile/2-propanol solvent mixture and an appropriate internal standard. Homogenize thoroughly using a tissue disruptor, keeping the sample on ice.

  • Extraction: After homogenization, add 0.1M potassium phosphate buffer (pH 6.7). Vortex vigorously for 5 minutes at 4°C.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Purification (Optional but Recommended): The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) with a 2-(2-pyridyl)ethyl-functionalized silica gel column to remove interfering substances.

  • Drying and Reconstitution: Evaporate the solvent from the purified extract under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 7).

  • Analysis: Proceed with analysis, typically by LC-MS/MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis sample Tissue or Cell Sample quench Rapid Quenching (Liquid N2 / Cold Solvent) sample->quench homogenize Homogenization (Ice-cold Acetonitrile/ Isopropanol + Internal Std) quench->homogenize extract Extraction (Potassium Phosphate Buffer) homogenize->extract centrifuge Centrifugation (3000 x g, 4°C) extract->centrifuge spe Solid-Phase Extraction (Optional) centrifuge->spe dry Evaporation (Nitrogen Stream) spe->dry reconstitute Reconstitution (LC-MS/MS Buffer) dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for minimizing this compound degradation.

degradation_pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation main_mol This compound thiolase 3-Ketoacyl-CoA Thiolase main_mol->thiolase hydrolysis Hydrolysis (H2O, Non-optimal pH) main_mol->hydrolysis products Octanoyl-CoA + Acetyl-CoA thiolase->products Beta-Oxidation hydrolysis_prod 3-Oxodecanoic Acid + Coenzyme A hydrolysis->hydrolysis_prod

Caption: Potential degradation pathways of this compound.

References

selecting the appropriate internal standard for 3-oxodecanoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: November 2025

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Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the accurate quantification of 3-oxodecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard (IS) essential for quantifying this compound by LC-MS/MS?

A1: An internal standard is crucial for accurate and reliable quantification in LC-MS/MS analysis. It is a compound added at a known concentration to all samples, calibrators, and quality controls.[1][2] The IS helps to correct for variability that can occur during sample preparation, injection, and analysis.[1][2] Specifically, it compensates for:

  • Analyte Loss During Sample Preparation: Acyl-CoAs can be lost during extraction, dilution, or reconstitution steps.[2]

  • Variability in Injection Volume: Inconsistencies in the amount of sample injected into the LC-MS/MS system.

  • Matrix Effects: Components within the biological sample (e.g., salts, lipids, proteins) can either suppress or enhance the ionization of the target analyte (this compound), leading to inaccurate measurements.

  • Instrumental Drift: Fluctuations in the mass spectrometer's performance over the course of an analytical run.

By comparing the signal of the analyte to the signal of the co-analyzed internal standard, these variations can be normalized, significantly improving the accuracy and precision of the final concentration measurement.

Q2: What are the ideal characteristics of an internal standard for this compound analysis?

A2: The ideal internal standard should mimic the chemical and physical properties of this compound as closely as possible. The gold standard is a stable isotope-labeled (SIL) internal standard , such as 13C- or 15N-labeled this compound.

Key characteristics include:

  • Similar Physicochemical Properties: It should have similar extraction recovery, solubility, and chromatographic retention time to the analyte.

  • Co-elution: The IS should elute very close to the analyte without causing isobaric interference.

  • Similar Ionization Efficiency: It should respond to ionization in the mass spectrometer in a similar way to the analyte.

  • Mass Difference: It must have a different mass-to-charge ratio (m/z) to be distinguishable from the analyte by the mass spectrometer.

  • Absence in Samples: The IS should not be naturally present in the biological samples being analyzed.

Q3: A stable isotope-labeled internal standard for this compound is not commercially available. What are my options?

A3: This is a common challenge. When a specific SIL-IS is unavailable, researchers can consider two main alternatives:

  • Custom Synthesis: The synthesis of 13C-labeled fatty acids, a precursor for the corresponding acyl-CoA, has been described in the literature. This approach provides the best possible IS but can be costly and time-consuming.

  • Structural Analogue (or "Pseudo") Internal Standard: This involves using a closely related, but non-identical, acyl-CoA. For this compound (a C10-oxo acyl-CoA), suitable analogues could include:

    • An odd-chain acyl-CoA like pentadecanoyl-CoA (C15:0-CoA).

    • Another medium-chain acyl-CoA with a slightly different chain length.

    • Crotonoyl-CoA has been used as an IS for other short-chain acyl-CoAs.

It is critical to thoroughly validate the performance of any structural analogue to ensure it adequately corrects for variability.

Troubleshooting Guide

This guide addresses common issues encountered during the selection and use of an internal standard for this compound quantification.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in IS Peak Area Across Samples 1. Inconsistent addition of IS to samples. 2. Poor mixing of IS with the sample matrix. 3. Degradation of the IS during sample processing or storage. 4. Severe and inconsistent matrix effects.1. Use a calibrated pipette and add the IS as early as possible in the sample preparation workflow. 2. Ensure thorough vortexing after adding the IS. 3. Acyl-CoAs are unstable; keep samples on ice or at -80°C and minimize freeze-thaw cycles. Use glass vials to reduce signal loss. 4. Evaluate the extraction method; consider solid-phase extraction (SPE) to clean up the sample. Check IS response in post-extraction spiked samples to diagnose the issue.
Poor Analyte Recovery 1. Inefficient extraction solvent. 2. Analyte degradation due to improper pH or temperature. 3. Adsorption to plasticware.1. Test different extraction solvents. Methanol or acetonitrile/isopropanol mixtures are commonly used for acyl-CoAs. 2.5% sulfosalicylic acid (SSA) has been shown to be effective and avoids the need for SPE. 2. Perform extractions at low temperatures (e.g., -80°C or on ice). Ensure the pH of the final extract is suitable for acyl-CoA stability. 3. Use low-binding tubes and glass autosampler vials to minimize loss.
IS Signal is Detected in Blank (Control) Samples 1. Cross-contamination between samples. 2. The IS or a compound with the same mass transition is naturally present in the matrix. 3. Cross-interference from the analyte signal (if using a SIL-IS).1. Implement a rigorous cleaning procedure for lab equipment. Run solvent blanks between samples. 2. Screen multiple sources of the biological matrix to confirm. If present, a different IS must be chosen. 3. Ensure the isotopic purity of the SIL-IS is high. Check for analyte-to-IS contributions; this should be ≤5% of the IS response.
Ratio of Analyte/IS is Not Consistent 1. The chosen analogue IS does not behave similarly to the analyte under the experimental conditions. 2. The IS and analyte are experiencing different degrees of ion suppression or enhancement.1. The analogue IS may have different extraction efficiency or chromatographic behavior. It is crucial to select an analogue that closely matches the structure and physicochemical properties of this compound. 2. Improve chromatographic separation to move the analyte and IS away from interfering matrix components. Adjust the gradient or change the column.

Experimental Protocols & Methodologies

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from methods described for the extraction of short- and medium-chain acyl-CoAs.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC-grade, chilled to -80°C

  • Internal Standard (IS) stock solution (e.g., 10 µM Pentadecanoyl-CoA in methanol)

  • Low-binding microcentrifuge tubes

  • Cell scraper

Procedure:

  • Aspirate the culture medium from the cell plate (e.g., 6-well plate).

  • Wash the cells twice with 1 mL of ice-cold PBS.

  • Add 1 mL of chilled (-80°C) methanol to the cells.

  • Immediately add a precise volume of the IS stock solution (e.g., 15 µL of 10 µM C15:0-CoA).

  • Incubate the plate at -80°C for 15 minutes to precipitate proteins and extract metabolites.

  • Scrape the cells and transfer the methanol extract containing the cell lysate to a pre-chilled low-binding microcentrifuge tube.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 2.5% sulfosalicylic acid) for LC-MS/MS analysis.

Visualizations and Decision Tools

Workflow for Internal Standard Selection and Method Validation

The following diagram outlines the logical steps for selecting and validating an internal standard for this compound quantification.

start Start: Need to Quantify This compound check_sil Is a Stable Isotope-Labeled (SIL) This compound available? start->check_sil use_sil Use SIL-IS. This is the optimal choice. check_sil->use_sil Yes consider_alt Evaluate Alternatives check_sil->consider_alt No validate Perform Method Validation use_sil->validate custom_synth Custom Synthesis of SIL-IS consider_alt->custom_synth High Budget/ Time analogue_is Select Structural Analogue IS (e.g., C15:0-CoA, C9:0-CoA) consider_alt->analogue_is Lower Budget/ Time custom_synth->validate analogue_is->validate linearity Linearity & Range validate->linearity accuracy Accuracy & Precision validate->accuracy recovery Extraction Recovery validate->recovery matrix Matrix Effect validate->matrix stability Stability (Freeze-Thaw, etc.) validate->stability pass Validation Passed? Proceed with Analysis linearity->pass accuracy->pass recovery->pass matrix->pass stability->pass fail Troubleshoot or Select New Internal Standard pass->fail No fail->consider_alt

Caption: Decision workflow for selecting an appropriate internal standard.

Principle of Internal Standardization

This diagram illustrates how an internal standard corrects for variations during analysis.

cluster_0 Sample A (Low Recovery/Suppression) cluster_1 Sample B (High Recovery/Enhancement) A_analyte Analyte Signal (Low) A_ratio Ratio (Analyte/IS) = Corrected Value B_analyte Analyte Signal (High) A_analyte->B_analyte A_is IS Signal (Low) B_is IS Signal (High) A_is->B_is B_ratio Ratio (Analyte/IS) = Corrected Value A_ratio->B_ratio

Caption: How an internal standard corrects for analytical variability.

References

Technical Support Center: Optimizing Collision Energy for 3-Oxodecanoyl-CoA Fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice, frequently asked questions, and detailed protocols for optimizing the collision energy for the fragmentation of 3-oxodecanoyl-CoA in tandem mass spectrometry (MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in positive and negative ion modes?

A1: In positive ion mode, the most common precursor ion is the protonated molecule, [M+H]⁺. For this compound (molecular weight: 921.25 g/mol ), this corresponds to an m/z of 922.26. In negative ion mode, the deprotonated molecule, [M-H]⁻, is typically observed at an m/z of 920.24.

Q2: What are the characteristic fragment ions of this compound?

A2: Acyl-CoAs exhibit very predictable fragmentation patterns. In positive ion mode, a characteristic neutral loss of 507.1 Da is observed, corresponding to the 3'-phosphoadenosine diphosphate moiety.[1][2][3][4][5] Another common fragment is the adenosine 3',5'-diphosphate ion at m/z 428.0. In negative ion mode, for 3-oxoacyl-CoAs, characteristic fragments include m/z 766 (deprotonated Coenzyme A), m/z 408 (deprotonated 3'-phospho-AMP with water loss), and m/z 79 (PO₃⁻).

Q3: Why is optimizing collision energy important for this compound analysis?

A3: Optimizing collision energy is crucial for achieving sensitive and specific detection of this compound. If the collision energy is too low, the precursor ion will not fragment efficiently, leading to a weak signal for your fragment ions. If the energy is too high, the precursor ion can be over-fragmented into small, non-specific ions, also resulting in a loss of sensitivity and structural information. The optimal collision energy maximizes the intensity of the most structurally informative fragment ions.

Q4: What is a good starting point for collision energy for this compound?

A4: A good starting point for collision energy can often be predicted based on the mass and charge state of the precursor ion. For peptide analysis, linear equations are often used to predict the optimal collision energy. For acyl-CoAs, it is recommended to perform a collision energy ramping experiment, starting from a low energy (e.g., 10 eV) and gradually increasing it to a higher energy (e.g., 50-60 eV) to observe the fragmentation pattern. Predicted MS/MS spectra for similar molecules, such as 3-oxododecanoyl-CoA, are available at various collision energies (10V, 20V, 40V) in databases like the Human Metabolome Database (HMDB), which can provide a preliminary idea of the energy range to explore.

Troubleshooting Guide

Q5: I am not observing the characteristic neutral loss of 507 Da in positive ion mode. What could be the issue?

A5:

  • Suboptimal Collision Energy: The most likely reason is that the collision energy is too low. The energy supplied is insufficient to break the bond leading to this neutral loss. You should perform a collision energy ramping experiment to find the energy that promotes this fragmentation.

  • Instrument Tuning: Ensure your mass spectrometer is properly tuned and calibrated. Poor tuning can affect fragmentation efficiency.

  • Source Conditions: In-source fragmentation can sometimes occur, leading to a lower abundance of the intact precursor ion available for MS/MS. Check your ion source parameters (e.g., capillary voltage, source temperature) to minimize in-source fragmentation.

Q6: My MS/MS spectrum is dominated by the precursor ion with very little fragmentation. What should I do?

A6: This is a clear indication that the collision energy is too low. Increase the collision energy in a stepwise manner (e.g., in increments of 5-10 eV) and monitor the intensity of the precursor and fragment ions. The goal is to find a balance where the precursor ion intensity decreases significantly, and the intensity of your target fragment ions is maximized.

Q7: I am seeing many small, unidentifiable fragment ions and the overall signal intensity is low. What is happening?

A7: This suggests that the collision energy is too high, leading to over-fragmentation of your precursor ion. Reduce the collision energy to a lower range and observe the fragmentation pattern. Using a stepped normalized collision energy (SNCE) approach, where multiple collision energies are applied to a precursor, can sometimes improve fragmentation efficiency for a wider range of fragment ions.

Q8: I am having trouble identifying the fragment containing the acyl chain. How can I improve its signal?

A8: The fragment containing the acyl chain is crucial for confirming the identity of the specific acyl-CoA.

  • Optimize Collision Energy: This fragment may require a different optimal collision energy than the fragments originating from the CoA moiety. A collision energy ramping experiment is essential to find the sweet spot for this specific fragment.

  • Ionization Mode: While positive mode is common for acyl-CoAs, consider analyzing in negative ion mode as well. The fragmentation pattern will be different and may provide a more intense signal for the acyl portion of the molecule.

  • Adduct Selection: If you are observing different adducts of your precursor ion (e.g., [M+Na]⁺), be aware that they may have different fragmentation efficiencies and optimal collision energies compared to the protonated molecule.

Quantitative Data Presentation

Table 1: Predicted Fragment Ions of this compound
Ionization ModePrecursor Ion (m/z)Fragment IonPredicted m/zDescription
Positive 922.26 ([M+H]⁺)[M+H - 507]⁺415.26Neutral loss of 3'-phosphoadenosine diphosphate
[C₁₀H₁₅N₅O₁₀P₂]⁺428.04Adenosine 3',5'-diphosphate
Acyl chain fragmentVariesFragment containing the 3-oxodecanoyl moiety
Negative 920.24 ([M-H]⁻)[C₁₀H₁₄N₅O₁₃P₃S - H]⁻766.00Deprotonated Coenzyme A
[C₁₀H₁₁N₅O₆P]⁻408.03Deprotonated 3'-phospho-AMP - H₂O
[PO₃]⁻78.96Phosphate group
Table 2: Conceptual Effect of Collision Energy on Fragmentation Pattern
Collision EnergyPrecursor Ion AbundanceKey Fragment Ion Abundance (e.g., [M+H - 507]⁺)Small Fragment Ion AbundanceGeneral Observation
Low (e.g., 10-20 eV) HighLowVery LowInsufficient fragmentation.
Medium (e.g., 25-40 eV) Moderate to LowHighModerateOptimal range for generating key structural fragments.
High (e.g., >45 eV) Very Low to AbsentLow to ModerateHighOver-fragmentation, loss of structural information.

Experimental Protocols

Protocol 1: Collision Energy Optimization of this compound by Direct Infusion

Objective: To determine the optimal collision energy for the fragmentation of this compound to maximize the signal of the desired product ions.

Materials:

  • This compound standard

  • Solvent compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode)

  • Syringe pump

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the infusion solvent at a concentration that gives a stable and reasonably intense signal (e.g., 1-10 µM).

  • Instrument Setup:

    • Set up the mass spectrometer for direct infusion via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Tune the instrument in MS1 mode to locate the precursor ion of this compound ([M+H]⁺ at m/z 922.26 or [M-H]⁻ at m/z 920.24).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the precursor ion signal.

  • Collision Energy Ramping Experiment:

    • Set up an MS/MS experiment where the precursor ion is isolated in the first mass analyzer.

    • Create a method that ramps the collision energy over a defined range. A good starting range is 10 to 60 eV with a step size of 2-5 eV.

    • For each collision energy step, acquire the product ion spectrum for a sufficient duration to obtain a stable signal.

  • Data Analysis:

    • Plot the intensity of the precursor ion and the key fragment ions as a function of the collision energy.

    • The optimal collision energy is the value that produces the maximum intensity for your target fragment ion(s). If you are monitoring multiple fragments, you may need to choose a compromise energy or use a stepped collision energy approach if your instrument supports it.

    • The optimal collision energy can then be used in your LC-MS/MS method for the analysis of this compound in complex samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion & MS1 Optimization cluster_msms MS/MS Experiment cluster_analysis Data Analysis prep Prepare this compound Standard Solution infuse Infuse sample via syringe pump prep->infuse ms1_opt Optimize MS1 signal for precursor ion infuse->ms1_opt ce_ramp Perform Collision Energy Ramping Experiment (e.g., 10-60 eV) ms1_opt->ce_ramp plot Plot Ion Intensities vs. Collision Energy ce_ramp->plot determine_opt Determine Optimal Collision Energy plot->determine_opt

Caption: Experimental workflow for collision energy optimization.

fragmentation_pathway cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode precursor_pos Precursor Ion [M+H]⁺ m/z 922.26 frag1_pos Fragment Ion [M+H - 507]⁺ m/z 415.26 precursor_pos->frag1_pos Neutral Loss of 507.1 Da frag2_pos Fragment Ion [C₁₀H₁₅N₅O₁₀P₂]⁺ m/z 428.04 precursor_pos->frag2_pos Fragmentation precursor_neg Precursor Ion [M-H]⁻ m/z 920.24 frag1_neg Fragment Ion [CoA - H]⁻ m/z 766.00 precursor_neg->frag1_neg Cleavage of acyl group frag2_neg Fragment Ion [3P-AMP - H₂O - H]⁻ m/z 408.03 precursor_neg->frag2_neg Fragmentation

Caption: Fragmentation pathway of this compound in MS/MS.

References

Validation & Comparative

Comparative Analysis of 3-Oxododecanoyl-CoA Synthetic Analogues as Immune Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3-oxododecanoyl-CoA synthetic analogues as potential immunomodulators. Due to the limited direct research on 3-oxododecanoyl-CoA analogues, this guide draws upon experimental data from the closely related and well-studied N-(3-oxododecanoyl)-L-homoserine lactone (3O, C12-HSL) and other medium-chain fatty acyl-CoAs to infer potential activities and mechanisms.

Introduction

3-Oxododecanoyl-CoA is a key metabolic intermediate in fatty acid metabolism. Its structural similarity to known immunomodulatory molecules, such as the bacterial quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O, C12-HSL), suggests that synthetic analogues of 3-oxododecanoyl-CoA could represent a novel class of immune-modulating agents. These analogues offer the potential for therapeutic intervention in a range of inflammatory and autoimmune diseases by targeting key signaling pathways in immune cells. This guide outlines the synthesis, potential immunomodulatory activities, and mechanisms of action of these putative compounds, supported by experimental protocols and comparative data from related molecules.

Data Presentation: Comparative Immunomodulatory Activities

The following tables summarize the immunomodulatory effects observed for 3O, C12-HSL and its analogues, which can be used as a predictive framework for the screening and evaluation of novel 3-oxododecanoyl-CoA analogues.

Table 1: Effect of 3O, C12-HSL Analogues on Cytokine Production in LPS-Stimulated Macrophages

CompoundConcentrationTarget Cell LineEffect on TNF-αEffect on IL-6Effect on IL-10Citation
3O, C12-HSL50 µMRAW 264.7InhibitionInhibitionUpregulation[1]
Analogue 1 (modified acyl chain)10-50 µMTHP-1VariableVariableVariable
Analogue 2 (modified CoA moiety)10-50 µMPrimary MacrophagesVariableVariableVariable

Note: Data for "Analogue 1" and "Analogue 2" are hypothetical and represent the type of data to be collected for novel 3-oxododecanoyl-CoA analogues.

Table 2: Activity of 3O, C12-HSL Analogues on Key Signaling Pathways

CompoundTarget PathwayAssayResult (IC50/EC50)Citation
3O, C12-HSLNF-κBLuciferase ReporterInhibition (IC50 ~25 µM)
3O, C12-HSLPPARγTransactivation AssayActivation (EC50 ~10 µM)
Analogue 1NF-κBLuciferase ReporterTo be determined
Analogue 2PPARγTransactivation AssayTo be determined

Note: IC50/EC50 values for 3O, C12-HSL are representative and may vary between studies.

Experimental Protocols

Detailed methodologies for the synthesis of 3-oxododecanoyl-CoA analogues and their subsequent immunological evaluation are provided below.

Protocol 1: Chemoenzymatic Synthesis of 3-Oxododecanoyl-CoA Analogues

This protocol describes a general chemoenzymatic method for the synthesis of acyl-CoA esters, which can be adapted for 3-oxododecanoyl-CoA and its analogues.[2][3]

Materials:

  • 3-oxododecanoic acid or its synthetic analogue

  • Coenzyme A (CoA) trilithium salt

  • ATP

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

  • HPLC system for purification and analysis

Procedure:

  • Dissolve the 3-oxododecanoic acid analogue in an appropriate solvent.

  • In a reaction vessel, combine the reaction buffer, CoA, ATP, and the dissolved carboxylic acid analogue.

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate the reaction mixture at 37°C for 2-4 hours, monitoring the reaction progress by HPLC.

  • Upon completion, purify the 3-oxododecanoyl-CoA analogue using preparative HPLC with a C18 column.

  • Lyophilize the purified product and store at -80°C.

  • Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: Macrophage Cytokine Secretion Assay

This protocol details the procedure for evaluating the effect of 3-oxododecanoyl-CoA analogues on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[4][5]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS from E. coli

  • 3-oxododecanoyl-CoA analogue stock solutions

  • ELISA kits for TNF-α, IL-6, and IL-10

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the 3-oxododecanoyl-CoA analogue for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 6-24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Perform a cell viability assay (e.g., MTT) to ensure that the observed effects are not due to cytotoxicity.

Protocol 3: NF-κB Activation Luciferase Reporter Assay

This protocol describes how to measure the effect of the synthetic analogues on the NF-κB signaling pathway using a luciferase reporter assay.

Materials:

  • HEK293T cells stably expressing an NF-κB-driven luciferase reporter construct

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • TNF-α (as a positive control for NF-κB activation)

  • 3-oxododecanoyl-CoA analogue stock solutions

  • Luciferase assay reagent

  • 96-well opaque plates

Procedure:

  • Seed the HEK293T NF-κB reporter cells in a 96-well opaque plate and incubate overnight.

  • Pre-treat the cells with the 3-oxododecanoyl-CoA analogues for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a plate reader.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Protocol 4: PPARγ Transactivation Assay

This protocol outlines a cell-based assay to determine if the synthetic analogues can activate the peroxisome proliferator-activated receptor gamma (PPARγ).

Materials:

  • A suitable cell line (e.g., HEK293T or HepG2)

  • Expression vectors for human PPARγ and its partner RXRα

  • A luciferase reporter plasmid containing PPAR response elements (PPREs)

  • Rosiglitazone (as a positive control)

  • 3-oxododecanoyl-CoA analogue stock solutions

  • Transfection reagent

  • Luciferase assay system

Procedure:

  • Co-transfect the cells with the PPARγ, RXRα, and PPRE-luciferase plasmids.

  • After 24 hours, treat the transfected cells with the 3-oxododecanoyl-CoA analogues or rosiglitazone for another 24 hours.

  • Lyse the cells and measure luciferase activity as described in Protocol 3.

  • An increase in luciferase activity indicates activation of PPARγ.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the immunomodulatory actions of 3-oxododecanoyl-CoA analogues.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Immunomodulatory Screening cluster_mechanism Mechanism of Action s1 Synthesis of Analogues s2 Purification (HPLC) s1->s2 s3 Characterization (MS, NMR) s2->s3 c1 Macrophage Cytokine Assay s3->c1 c2 Cell Viability Assay c1->c2 m1 NF-κB Reporter Assay c1->m1 m2 PPARγ Transactivation Assay c1->m2

Figure 1. Experimental workflow for the synthesis and evaluation of 3-oxododecanoyl-CoA analogues.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Genes activates Analogue 3-Oxododecanoyl-CoA Analogue Analogue->IKK inhibits? Analogue->NFkB inhibits? IkB_NFkB IκB-NF-κB (inactive) IkB_NFkB->NFkB IκB degradation

Figure 2. Postulated inhibitory effect of 3-oxododecanoyl-CoA analogues on the NF-κB signaling pathway.

ppar_pathway Analogue 3-Oxododecanoyl-CoA Analogue PPARg PPARγ Analogue->PPARg binds & activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE binds Genes Anti-inflammatory Gene Expression PPRE->Genes regulates

Figure 3. Proposed activation of the PPARγ signaling pathway by 3-oxododecanoyl-CoA analogues.

Conclusion

While direct experimental evidence for the immunomodulatory properties of 3-oxododecanoyl-CoA synthetic analogues is currently scarce, the data from structurally similar molecules strongly suggest their potential as a novel class of immune modulators. The experimental framework provided in this guide offers a robust starting point for the synthesis, screening, and mechanistic evaluation of these compounds. Further research is warranted to explore their therapeutic potential in inflammatory and autoimmune diseases.

References

Validating the Biological Activity of Synthetic 3-Oxodecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of synthetic 3-oxodecanoyl-CoA. By leveraging established enzymatic and cell-based assays, researchers can effectively compare the performance of the synthetic molecule to its expected biological function as an intermediate in fatty acid beta-oxidation. This document outlines detailed experimental protocols, presents data in a clear, comparative format, and includes visualizations of the relevant biological pathways and experimental workflows.

Principle of Validation

This compound is a key intermediate in the mitochondrial beta-oxidation of fatty acids. Its primary biological role is to serve as a substrate for two sequential enzymatic reactions catalyzed by 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase. Therefore, the validation of synthetic this compound's biological activity hinges on its ability to be recognized and processed by these enzymes, leading to the production of downstream metabolites and ultimately, cellular energy.

This guide details methodologies to:

  • Confirm its role as a substrate for the key enzymes in the beta-oxidation pathway.

  • Assess its impact on the overall fatty acid oxidation rate in a cellular context.

  • Compare its activity profile with known substrates of the beta-oxidation pathway.

Comparative Analysis of Biological Activity

To validate the biological activity of synthetic this compound, its performance in key enzymatic and cellular assays should be quantified and compared against expected outcomes and alternative substrates. The following table provides a template for summarizing such comparative data. For the purpose of this guide, hypothetical experimental data for "Synthetic this compound" is presented alongside published data for a similar, naturally occurring medium-chain acyl-CoA. As a commercial alternative for comparison, 3-Oxododecanoyl-CoA (a C12 analogue) can be considered.

Parameter Expected Outcome for a Biologically Active C10 Acyl-CoA Hypothetical Data for Synthetic this compound Alternative: 3-Oxododecanoyl-CoA (C12) Reference/Method
3-Hydroxyacyl-CoA Dehydrogenase Activity (Vmax, µmol/min/mg) High turnover rate, comparable to other medium-chain 3-hydroxyacyl-CoAs.145~130Spectrophotometric Assay
3-Hydroxyacyl-CoA Dehydrogenase (Km, µM) Low micromolar range, indicating high affinity.[1]45~50Spectrophotometric Assay
3-Ketoacyl-CoA Thiolase Activity (Vmax, µmol/min/mg) Efficient cleavage into Acetyl-CoA and Octanoyl-CoA.1.8~1.5Spectrophotometric Assay
3-Ketoacyl-CoA Thiolase (Km, µM) Micromolar affinity.25~30Spectrophotometric Assay
Cellular Fatty Acid Oxidation Rate (% of control) Significant increase in oxygen consumption rate in the presence of the substrate.150%140%Cell-Based Respirometry Assay

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the conversion of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored.

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase (commercially available).

  • Synthetic this compound.

  • Tris-HCl buffer (100 mM, pH 7.5).

  • NAD+ (10 mM).

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and NAD+.

  • Add the synthetic this compound to the reaction mixture to a final concentration range of 10-200 µM.

  • Initiate the reaction by adding a known concentration of 3-hydroxyacyl-CoA dehydrogenase.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

  • Repeat the assay with varying concentrations of the synthetic substrate to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Enzymatic Assay for 3-Ketoacyl-CoA Thiolase Activity

This assay measures the thiolytic cleavage of 3-ketoacyl-CoA by Coenzyme A (CoA) to yield acetyl-CoA and a shortened acyl-CoA. The decrease in the concentration of the 3-ketoacyl-CoA substrate can be monitored.

Materials:

  • Purified 3-ketoacyl-CoA thiolase (commercially available).

  • Synthetic this compound.

  • Potassium phosphate buffer (50 mM, pH 8.0).

  • Coenzyme A (CoA) (1 mM).

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for a colorimetric assay.

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and CoA.

  • Add the synthetic this compound to the reaction mixture.

  • Initiate the reaction by adding 3-ketoacyl-CoA thiolase.

  • At various time points, stop the reaction (e.g., by adding acid).

  • Measure the remaining free CoA using DTNB, which reacts with the thiol group of CoA to produce a colored product that absorbs at 412 nm.

  • Alternatively, the formation of acetyl-CoA can be coupled to other enzymatic reactions that produce a detectable signal.

  • Calculate the rate of substrate consumption to determine the enzyme's activity.

Cell-Based Fatty Acid Oxidation Assay

This assay measures the overall rate of fatty acid beta-oxidation in live cells by monitoring their oxygen consumption rate (OCR). An increase in OCR upon addition of the synthetic this compound indicates its utilization as a fuel source.

Materials:

  • Cultured cells with active fatty acid metabolism (e.g., HepG2, C2C12 myotubes).

  • Seahorse XF Analyzer or similar instrument for measuring OCR.

  • Cell culture medium low in glucose and other metabolic substrates.

  • Synthetic this compound.

  • Control compounds (e.g., etomoxir, an inhibitor of fatty acid oxidation).

Procedure:

  • Seed cells in a Seahorse XF microplate and allow them to adhere.

  • On the day of the assay, replace the culture medium with a low-substrate medium.

  • Measure the basal oxygen consumption rate.

  • Inject the synthetic this compound into the wells and monitor the change in OCR.

  • As a negative control, inject etomoxir to confirm that the observed increase in OCR is due to fatty acid oxidation.

  • Analyze the data to determine the extent to which the synthetic compound stimulates cellular respiration.

Visualizations

Signaling Pathway: Mitochondrial Beta-Oxidation

Beta_Oxidation_Pathway cluster_matrix Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA (this compound) Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The mitochondrial beta-oxidation pathway, highlighting the position of this compound.

Experimental Workflow for Validation

Experimental_Workflow cluster_workflow Validation Workflow for Synthetic this compound Start Synthetic This compound Enzymatic_Assays Enzymatic Assays (3-Hydroxyacyl-CoA Dehydrogenase & 3-Ketoacyl-CoA Thiolase) Start->Enzymatic_Assays Cell_Based_Assay Cell-Based Fatty Acid Oxidation Assay (OCR) Start->Cell_Based_Assay Kinetic_Analysis Determine Kinetic Parameters (Km, Vmax) Enzymatic_Assays->Kinetic_Analysis Data_Comparison Compare Data with Expected Values & Alternatives Kinetic_Analysis->Data_Comparison Cell_Based_Assay->Data_Comparison Validation Biological Activity Validated Data_Comparison->Validation

Caption: A logical workflow for the validation of synthetic this compound's biological activity.

References

A Comparative Guide to the Substrate Specificity of Acyl-CoA Dehydrogenases with a Focus on Decanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of various acyl-CoA dehydrogenases (ACADs), a class of enzymes critical to mitochondrial fatty acid β-oxidation. While the initial query focused on 3-oxodecanoyl-CoA, it is important to clarify that ACADs catalyze the initial dehydrogenation of saturated acyl-CoA substrates. The subsequent intermediate, 3-oxoacyl-CoA, is the substrate for a different enzyme, 3-ketoacyl-CoA thiolase. Therefore, to provide a relevant and data-supported comparison of ACAD substrate specificity, this guide will focus on the activity of different ACADs with decanoyl-CoA, a ten-carbon saturated fatty acyl-CoA that falls within the substrate range of several ACADs.

Introduction to Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases are a family of mitochondrial flavoenzymes that catalyze the first and often rate-limiting step in the β-oxidation of fatty acids.[1] These enzymes introduce a double bond between the α and β carbons of a fatty acyl-CoA molecule, transferring electrons to the electron transfer flavoprotein (ETF).[1] There are four main types of ACADs involved in the oxidation of straight-chain fatty acids, each with a characteristic substrate chain-length specificity:

  • Short-Chain Acyl-CoA Dehydrogenase (SCAD): Preferentially acts on short-chain acyl-CoAs (C4-C6).

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Most active with medium-chain acyl-CoAs (C6-C12).

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD): Has a preference for long-chain acyl-CoAs (C12-C18), though its expression in human tissues like skeletal muscle can be low.[2][3]

  • Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD): Acts on very long-chain acyl-CoAs (C14-C20).[2]

The overlapping substrate specificities of these enzymes provide a degree of metabolic flexibility and compensation. Understanding the specific activity of each enzyme with various chain-length substrates is crucial for research into metabolic disorders and for the development of targeted therapeutics.

Comparative Analysis of Acyl-CoA Dehydrogenase Activity with Decanoyl-CoA

Decanoyl-CoA (C10-CoA) is an ideal substrate for comparing the activity of SCAD, MCAD, and LCAD due to its intermediate chain length. The following table summarizes the relative activities of these enzymes with decanoyl-CoA, based on available literature. It is important to note that specific activity values can vary depending on the experimental conditions, such as the assay method and the source of the enzyme.

EnzymeOptimal Substrate Chain LengthRelative Activity with Decanoyl-CoA
SCAD C4-C6Low
MCAD C6-C12High
LCAD C12-C18Moderate
VLCAD C14-C20Very Low to Negligible

This table is a qualitative summary based on the known substrate specificities of the enzymes. Specific kinetic parameters (Km and kcat) would require dedicated experimental determination under standardized conditions.

Experimental Protocols

Accurate measurement of ACAD activity is fundamental to studying their substrate specificity. Two widely used methods are the Electron Transfer Flavoprotein (ETF) fluorescence reduction assay and the ferricenium-based spectrophotometric assay.

ETF Fluorescence Reduction Assay

This is considered the gold standard for measuring ACAD activity as it utilizes the physiological electron acceptor, ETF. The assay measures the decrease in ETF fluorescence as it is reduced by the ACAD.

Principle: ACAD transfers electrons from the acyl-CoA substrate to FAD, reducing it to FADH2. The electrons are then transferred to ETF, causing a decrease in its intrinsic fluorescence, which can be monitored over time.

Materials:

  • Purified recombinant ACAD enzyme (SCAD, MCAD, LCAD, or VLCAD)

  • Purified recombinant or native ETF

  • Acyl-CoA substrate (e.g., decanoyl-CoA)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.6, containing 100 mM KCl and 0.5 mM EDTA)

  • For anaerobic conditions: Glucose, glucose oxidase, and catalase

  • Fluorometer capable of excitation at ~340 nm and emission at ~490 nm

Procedure:

  • Prepare the assay buffer and equilibrate to the desired temperature (e.g., 32°C).

  • To make the reaction anaerobic (to prevent re-oxidation of reduced ETF by oxygen), add glucose, glucose oxidase, and catalase to the buffer.

  • In a quartz cuvette or a 96-well microplate, add the assay buffer, ETF, and the ACAD enzyme.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately begin monitoring the decrease in fluorescence at the appropriate wavelengths.

  • The rate of fluorescence decrease is proportional to the ACAD activity.

Ferricenium-Based Spectrophotometric Assay

This method provides a convenient alternative to the ETF assay and can be performed aerobically. It uses an artificial electron acceptor, ferricenium hexafluorophosphate.

Principle: The ACAD enzyme is first reduced by the acyl-CoA substrate. The reduced enzyme is then re-oxidized by the ferricenium ion, which is itself reduced to the ferrocinium ion. The reduction of the ferricenium ion leads to a decrease in absorbance at a specific wavelength (e.g., 300 nm), which can be measured spectrophotometrically.

Materials:

  • Purified recombinant ACAD enzyme

  • Acyl-CoA substrate (e.g., decanoyl-CoA)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.6)

  • Ferricenium hexafluorophosphate solution

  • Spectrophotometer

Procedure:

  • Prepare the assay buffer and equilibrate to the desired temperature.

  • In a cuvette, add the assay buffer, ferricenium hexafluorophosphate, and the ACAD enzyme.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in absorbance at the appropriate wavelength (e.g., 300 nm) over time.

  • The rate of absorbance decrease is proportional to the ACAD activity.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the substrate specificity of different acyl-CoA dehydrogenases.

experimental_workflow cluster_prep Preparation cluster_assay Activity Assay cluster_analysis Data Analysis enzyme_prep Purify Recombinant ACADs (SCAD, MCAD, LCAD, VLCAD) & ETF etf_assay ETF Fluorescence Reduction Assay enzyme_prep->etf_assay ferricenium_assay Ferricenium Spectrophotometric Assay enzyme_prep->ferricenium_assay substrate_prep Prepare Acyl-CoA Substrates (e.g., Decanoyl-CoA) substrate_prep->etf_assay substrate_prep->ferricenium_assay buffer_prep Prepare Assay Buffers buffer_prep->etf_assay buffer_prep->ferricenium_assay rate_calc Calculate Initial Reaction Rates etf_assay->rate_calc ferricenium_assay->rate_calc kinetic_params Determine Kinetic Parameters (Km, kcat) rate_calc->kinetic_params comparison Compare Substrate Specificity kinetic_params->comparison

Caption: Experimental workflow for assessing acyl-CoA dehydrogenase substrate specificity.

Signaling Pathways and Logical Relationships

The following diagram illustrates the initial steps of fatty acid β-oxidation and the role of different acyl-CoA dehydrogenases based on substrate chain length.

fatty_acid_oxidation cluster_chain_length Fatty Acyl-CoA Substrates cluster_enzymes Acyl-CoA Dehydrogenases cluster_products Products sc_acyl_coa Short-Chain Acyl-CoA (C4-C6) scad SCAD sc_acyl_coa->scad mc_acyl_coa Medium-Chain Acyl-CoA (C6-C12) mcad MCAD mc_acyl_coa->mcad lc_acyl_coa Long-Chain Acyl-CoA (C12-C18) lcad LCAD lc_acyl_coa->lcad vlc_acyl_coa Very Long-Chain Acyl-CoA (C14-C20) vlcad VLCAD vlc_acyl_coa->vlcad enoyl_coa trans-2-Enoyl-CoA scad->enoyl_coa etf_h2 ETF(H2) scad->etf_h2 mcad->enoyl_coa mcad->etf_h2 lcad->enoyl_coa lcad->etf_h2 vlcad->enoyl_coa vlcad->etf_h2

Caption: Role of ACADs in the first step of β-oxidation based on substrate chain length.

References

Cross-Validation of 3-Oxodecanoyl-CoA Measurements by Different Analytical Platforms: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-oxodecanoyl-CoA, a key intermediate in fatty acid metabolism, is crucial for advancing research in metabolic diseases and for the development of novel therapeutics. This guide provides an objective comparison of two primary analytical platforms for the measurement of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a specialized Enzymatic Assay. The information presented herein is based on established methodologies for similar long-chain acyl-CoAs and serves as a practical guide for selecting the most appropriate analytical technique.

Quantitative Performance Comparison

The selection of an analytical platform is often dictated by the specific requirements of the study, such as the need for high sensitivity, throughput, or absolute quantification. The table below summarizes the typical performance characteristics of LC-MS/MS and a hypothetical, optimized enzymatic assay for the quantification of this compound.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic Assay
Limit of Detection (LOD) 2 - 20 nM[1]100 - 500 nM
Limit of Quantification (LOQ) 5 - 50 nM[1]300 nM - 1 µM
**Linearity (R²) **> 0.99[2]> 0.98
Accuracy (% Recovery) 80 - 114%[1]85 - 115%
Inter-Assay Precision (%CV) 2.6 - 12.2%[3]< 15%
Intra-Assay Precision (%CV) 1.2 - 4.4%< 10%
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate to High (dependent on enzyme specificity)
Throughput Moderate (5-10 min per sample)High (plate-based format)
Multiplexing Capability Yes (can measure multiple acyl-CoAs simultaneously)No (typically specific to one analyte)
Instrumentation Cost HighLow to Moderate
Reagent/Consumable Cost ModerateLow

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and accurate measurements. Below are representative methodologies for the quantification of this compound using LC-MS/MS and an enzymatic assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers high sensitivity and specificity, making it the gold standard for the quantification of low-abundance lipids.

a) Sample Preparation (from cell culture)

  • Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water to the cell plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₀-3-oxodecanoyl-CoA).

  • Protein Precipitation: Vortex the samples and centrifuge at 17,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant from the previous step onto the cartridge. Wash the cartridge with water to remove salts and other polar impurities. Elute the acyl-CoAs with methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in an appropriate volume of the initial mobile phase (e.g., 98% Mobile Phase A).

b) LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium acetate.

    • Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.

    • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [M+H]⁺ for this compound.

    • Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of the phosphoadenosine diphosphate moiety.

    • Collision Energy and other MS parameters: Optimize by direct infusion of a this compound standard.

c) Data Analysis:

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.

Enzymatic Assay Protocol (Hypothetical)

This method is based on the specific enzymatic conversion of this compound, coupled to a detectable signal. It is suitable for higher-throughput screening applications. This protocol is adapted from assays for 3-ketoacyl-CoA thiolase.

a) Principle:

3-ketoacyl-CoA thiolase catalyzes the cleavage of this compound in the presence of Coenzyme A (CoA-SH) to yield octanoyl-CoA and acetyl-CoA. The consumption of CoA-SH can be monitored by reacting the remaining free thiol groups with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a colored product measured at 412 nm.

b) Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.

  • 3-ketoacyl-CoA thiolase: Purified recombinant enzyme.

  • Coenzyme A (CoA-SH) solution: 10 mM in water.

  • DTNB solution: 10 mM in assay buffer.

  • This compound standards: Prepare a dilution series in water.

c) Assay Procedure (96-well plate format):

  • Sample/Standard Addition: Add 20 µL of sample or this compound standard to each well.

  • Reaction Initiation: Prepare a master mix containing assay buffer, CoA-SH, and 3-ketoacyl-CoA thiolase. Add 180 µL of the master mix to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Color Development: Add 20 µL of DTNB solution to each well and incubate for 5 minutes at room temperature.

  • Measurement: Read the absorbance at 412 nm using a microplate reader.

d) Data Analysis:

Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve. The decrease in absorbance is proportional to the amount of this compound present in the sample.

Visualizing the Workflow and Pathway

To better illustrate the processes involved, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Platform cluster_enzymatic Enzymatic Assay Platform cluster_data Data Analysis CellCulture Cell Culture/ Tissue Homogenate Lysis Lysis & Extraction CellCulture->Lysis Spiking Internal Standard Spiking (LC-MS/MS) Lysis->Spiking ProteinPrecipitation Protein Precipitation (Enzymatic Assay) Lysis->ProteinPrecipitation SPE Solid Phase Extraction (LC-MS/MS) Spiking->SPE LC Liquid Chromatography Separation SPE->LC Reaction Enzymatic Reaction ProteinPrecipitation->Reaction MS Tandem Mass Spectrometry Detection LC->MS Quantification Quantification MS->Quantification Detection Colorimetric Detection Reaction->Detection Detection->Quantification fatty_acid_beta_oxidation FattyAcylCoA Long-Chain Fatty Acyl-CoA EnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase OxoacylCoA 3-Oxoacyl-CoA (e.g., this compound) HydroxyacylCoA->OxoacylCoA L-β-Hydroxyacyl-CoA Dehydrogenase ShorterAcylCoA Shorter-Chain Acyl-CoA (e.g., Octanoyl-CoA) OxoacylCoA->ShorterAcylCoA β-Ketothiolase AcetylCoA Acetyl-CoA OxoacylCoA->AcetylCoA β-Ketothiolase TCA TCA Cycle AcetylCoA->TCA

References

A Comparative Analysis of the Immunomodulatory Effects of N-(3-oxododecanoyl)-L-homoserine lactone and N-(3-oxodecanoyl)-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth examination of two key bacterial quorum-sensing molecules and their differential impacts on host immune responses, providing researchers, scientists, and drug development professionals with a comprehensive guide to their activities and underlying mechanisms.

This guide provides a detailed comparison of the immunomodulatory properties of two prominent acyl-homoserine lactones (AHLs), N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL). These bacterial signaling molecules, crucial for quorum sensing in Gram-negative bacteria like Pseudomonas aeruginosa, have been shown to significantly influence the host immune system. Understanding their distinct effects is critical for developing novel therapeutic strategies for infectious and inflammatory diseases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro studies, highlighting the differential effects of 3-oxo-C12-HSL and 3-oxo-C10-HSL on immune cells.

Table 1: Effects on Cytokine Production
CytokineCell TypeMoleculeConcentrationEffectReference
TNF-αLPS-stimulated murine macrophages (RAW264.7)3-oxo-C12-HSL50 µM~40% reduction in secretion[1]
TNF-αLPS-stimulated murine macrophages (RAW264.7)3-oxo-C10-HSLDose-dependentDecrease in mRNA and protein levels[2][3]
IL-12LPS-stimulated murine macrophages3-oxo-C12-HSLNot specifiedPotent downregulation[4]
IL-10LPS-stimulated murine macrophages (RAW264.7)3-oxo-C12-HSL50 µM~3.2-fold increase in production[1]
IL-6LPS-stimulated murine macrophages (RAW264.7)3-oxo-C10-HSLDose-dependentDecrease in mRNA and protein levels
IL-1βLPS-stimulated murine macrophages (RAW264.7)3-oxo-C10-HSLDose-dependentDecrease in mRNA levels
MCP-1LPS-stimulated murine macrophages (RAW264.7)3-oxo-C10-HSLDose-dependentDecrease in mRNA levels
IL-8Human lung fibroblasts and epithelial cells3-oxo-C12-HSLNot specifiedInduction of production
Table 2: Effects on Immune Cell Functions
FunctionCell TypeMoleculeConcentrationEffectReference
Lymphocyte ProliferationMurine and human leukocytes3-oxo-C12-HSLNot specifiedInhibition
Antibody ProductionKeyhole limpet hemocyanin-stimulated spleen cells3-oxo-C12-HSL<7 x 10-5 MStimulation (increased IgG1)
Antibody ProductionKeyhole limpet hemocyanin-stimulated spleen cells3-oxo-C12-HSL>7 x 10-5 MInhibition
ApoptosisMurine bone marrow-derived macrophages and neutrophils3-oxo-C12-HSL12-50 µMInduction
PhagocytosisHuman polymorphonuclear neutrophils (PMN)3-oxo-C12-HSLNot specifiedEnhancement
Dendritic Cell MaturationHuman monocyte-derived dendritic cells3-oxo-C12-HSL5-100 µmol/LPrevention

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the immunomodulatory effects of the two AHLs.

Cytokine Production Assays
  • Cell Culture and Stimulation: Murine macrophage cell line RAW264.7 was cultured in appropriate media. For stimulation, cells were treated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • AHL Treatment: Cells were co-treated with LPS and varying concentrations of either 3-oxo-C12-HSL or 3-oxo-C10-HSL, or pre-treated with the AHL before LPS stimulation.

  • Cytokine Measurement:

    • ELISA: Supernatants from cell cultures were collected, and the concentrations of secreted cytokines (e.g., TNF-α, IL-6, IL-10) were quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.

    • RT-qPCR: To measure cytokine gene expression, total RNA was extracted from the cells, reverse-transcribed into cDNA, and then subjected to real-time quantitative polymerase chain reaction (RT-qPCR) using primers specific for the target cytokine genes (e.g., Tnf, Il6, Il1b, Ccl2).

Apoptosis Assays
  • Cell Treatment: Bone marrow-derived macrophages or neutrophils were incubated with different concentrations of 3-oxo-C12-HSL for various time points.

  • Apoptosis Detection: Apoptosis was assessed using multiple methods:

    • Morphological Analysis: Changes in cell morphology indicative of apoptosis were observed using microscopy.

    • Caspase Activity Assays: The activity of key apoptosis-executing enzymes, caspases 3 and 8, was measured.

    • DNA Fragmentation: Histone-associated DNA fragments in the cytoplasm were quantified as a marker of apoptosis.

    • Phosphatidylserine Exposure: The externalization of phosphatidylserine on the cell surface was detected by flow cytometry using Annexin V staining.

Signaling Pathway Analysis
  • Western Blotting: To investigate the activation of signaling pathways, cells were treated with the AHLs and/or LPS for specific durations. Cell lysates were then prepared, and proteins were separated by SDS-PAGE. Specific proteins and their phosphorylated (activated) forms (e.g., NF-κB p65, p38 MAPK) were detected using specific antibodies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by these AHLs and a typical experimental workflow for their evaluation.

immunomodulatory_pathways cluster_C12 N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) cluster_C10 N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) cluster_effects Immunomodulatory Effects C12 3-oxo-C12-HSL NFkB_C12 NF-κB Signaling C12->NFkB_C12 p38_C12 p38 MAPK C12->p38_C12 PPARg_C12 PPARγ C12->PPARg_C12 UPR_C12 Unfolded Protein Response (UPR) C12->UPR_C12 Cytokine Altered Cytokine Production NFkB_C12->Cytokine Proliferation Inhibition of Lymphocyte Proliferation NFkB_C12->Proliferation DC_maturation Prevention of DC Maturation NFkB_C12->DC_maturation p38_C12->Cytokine Apoptosis Induction of Apoptosis UPR_C12->Apoptosis C10 3-oxo-C10-HSL NFkB_C10 NF-κB Signaling C10->NFkB_C10 NFkB_C10->Cytokine

Caption: Signaling pathways modulated by 3-oxo-C12-HSL and 3-oxo-C10-HSL.

experimental_workflow cluster_assays Downstream Assays start Immune Cell Culture (e.g., Macrophages, Lymphocytes) treatment Treatment with 3-oxo-C12-HSL or 3-oxo-C10-HSL +/- Inflammatory Stimulus (e.g., LPS) start->treatment incubation Incubation treatment->incubation elisa ELISA (Cytokine Secretion) incubation->elisa qpcr RT-qPCR (Gene Expression) incubation->qpcr flow Flow Cytometry (Apoptosis, Cell Surface Markers) incubation->flow western Western Blot (Signaling Pathways) incubation->western results Data Analysis and Comparison elisa->results qpcr->results flow->results western->results

Caption: A typical experimental workflow for evaluating AHL immunomodulatory effects.

Discussion and Conclusion

The available data strongly indicate that both 3-oxo-C12-HSL and 3-oxo-C10-HSL possess significant immunomodulatory properties, though the effects of 3-oxo-C12-HSL have been more extensively characterized.

3-oxo-C12-HSL exhibits a complex and often contradictory range of activities. It can suppress pro-inflammatory responses by inhibiting TNF-α and IL-12 production, while simultaneously promoting the anti-inflammatory cytokine IL-10. This suggests a potential role in shifting the immune response towards a more tolerant or anti-inflammatory state. Furthermore, its ability to induce apoptosis in key immune cells like macrophages and neutrophils could serve as a mechanism for bacterial evasion of the host immune system. However, it can also promote certain inflammatory responses, such as the induction of IL-8. The diverse effects of 3-oxo-C12-HSL appear to be mediated through multiple signaling pathways, including NF-κB, p38 MAPK, PPARγ, and the unfolded protein response.

3-oxo-C10-HSL , based on the current literature, appears to primarily exert anti-inflammatory effects. Studies have shown its capacity to dose-dependently decrease the production of several pro-inflammatory cytokines, including TNF-α, IL-6, IL-1β, and MCP-1, in LPS-stimulated macrophages. The primary mechanism identified for these effects is the inhibition of the NF-κB signaling pathway.

Comparison and Future Directions:

While both molecules demonstrate anti-inflammatory potential through the inhibition of pro-inflammatory cytokine production, 3-oxo-C12-HSL displays a broader and more complex immunomodulatory profile. Its ability to induce apoptosis and modulate a wider array of signaling pathways suggests a more intricate interaction with the host immune system. In contrast, 3-oxo-C10-HSL's effects, as currently understood, seem to be more specifically directed towards dampening inflammation via NF-κB inhibition.

Further research is warranted to fully elucidate the immunomodulatory effects of 3-oxo-C10-HSL and to directly compare its potency and spectrum of activity with 3-oxo-C12-HSL under identical experimental conditions. A deeper understanding of the structure-activity relationships of these AHLs and their interactions with host cell receptors will be crucial for the development of targeted immunomodulatory therapies. The findings presented in this guide provide a solid foundation for such future investigations.

References

kinetic comparison of enzymes involved in 3-oxodecanoyl-CoA metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetic properties of enzymes involved in fatty acid metabolism is crucial for developing novel therapeutics. This guide provides a comparative analysis of the kinetic parameters of three key enzymes in the metabolism of 3-oxodecanoyl-CoA: 3-ketoacyl-CoA thiolase, enoyl-CoA hydratase, and L-3-hydroxyacyl-CoA dehydrogenase. The data presented here, summarized from various studies, offers insights into the efficiency and substrate preference of these enzymes, aiding in the identification of potential drug targets.

The metabolism of this compound is a central process in the beta-oxidation of decanoic acid, a medium-chain fatty acid. This pathway is critical for energy production and is implicated in various metabolic disorders. The enzymes that catalyze the sequential steps in this pathway exhibit distinct kinetic behaviors that govern the overall flux and regulation of fatty acid breakdown.

Enzyme Kinetics at a Glance

The following table summarizes the available kinetic data for 3-ketoacyl-CoA thiolase, enoyl-CoA hydratase, and L-3-hydroxyacyl-CoA dehydrogenase with substrates relevant to this compound metabolism. It is important to note that kinetic parameters can vary depending on the specific enzyme isoform, source organism, and experimental conditions.

EnzymeOrganism & TissueSubstrateKm (µM)kcat (s-1)Vmax (µmol/min/mg)Catalytic Efficiency (kcat/Km) (M-1s-1)
3-Ketoacyl-CoA Thiolase Rat Liver (Peroxisomal)This compoundData not availableData not availableData not availableData not available
Rat Liver (Mitochondrial)3-Oxoacyl-CoAsBroad specificityData not availableData not availableData not available
Enoyl-CoA Hydratase Rat Livertrans-2-Decenoyl-CoAData not availableData not availableData not availableActivity decreases with increasing chain length
L-3-Hydroxyacyl-CoA Dehydrogenase Pig Heart3-Hydroxydecanoyl-CoAData not availableData not availableMost active with medium-chain substratesData not available

Metabolic Pathway and Experimental Workflow

To visualize the metabolic context and the general approach to studying these enzymes, the following diagrams are provided.

metabolic_pathway cluster_0 Mitochondrial Beta-Oxidation Decanoyl-CoA Decanoyl-CoA trans-2-Decenoyl-CoA trans-2-Decenoyl-CoA Decanoyl-CoA->trans-2-Decenoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxydecanoyl-CoA L-3-Hydroxydecanoyl-CoA trans-2-Decenoyl-CoA->L-3-Hydroxydecanoyl-CoA Enoyl-CoA Hydratase This compound This compound L-3-Hydroxydecanoyl-CoA->this compound L-3-Hydroxyacyl-CoA Dehydrogenase Octanoyl-CoA + Acetyl-CoA Octanoyl-CoA + Acetyl-CoA This compound->Octanoyl-CoA + Acetyl-CoA 3-Ketoacyl-CoA Thiolase

Metabolic pathway of this compound.

experimental_workflow cluster_1 Enzyme Kinetic Assay Workflow Enzyme_Purification Enzyme Purification (e.g., Chromatography) Assay_Setup Assay Setup (Buffer, Temp, pH) Enzyme_Purification->Assay_Setup Substrate_Preparation Substrate Synthesis/ Preparation Substrate_Preparation->Assay_Setup Reaction_Initiation Initiate Reaction (Add Enzyme or Substrate) Assay_Setup->Reaction_Initiation Data_Acquisition Data Acquisition (e.g., Spectrophotometry) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (Michaelis-Menten Plot) Data_Acquisition->Data_Analysis Kinetic_Parameters Determine Km, Vmax, kcat Data_Analysis->Kinetic_Parameters

General experimental workflow for enzyme kinetics.

Detailed Experimental Protocols

A comprehensive understanding of the experimental conditions is vital for interpreting and reproducing kinetic data. Below are detailed protocols for the key enzymes discussed.

3-Ketoacyl-CoA Thiolase Activity Assay

This spectrophotometric assay measures the thiolysis of a 3-ketoacyl-CoA substrate.

  • Principle: The reaction involves the cleavage of the 3-ketoacyl-CoA in the presence of Coenzyme A (CoA), which can be monitored by observing the decrease in absorbance of the enolate form of the substrate.

  • Reagents:

    • Potassium phosphate buffer (pH 8.0)

    • Coenzyme A (CoA) solution

    • This compound (or other 3-ketoacyl-CoA substrate)

    • Purified 3-ketoacyl-CoA thiolase

  • Procedure:

    • Prepare a reaction mixture containing the buffer and CoA in a cuvette.

    • Add the 3-ketoacyl-CoA substrate to the mixture.

    • Initiate the reaction by adding the purified enzyme.

    • Monitor the decrease in absorbance at a specific wavelength (e.g., 303 nm) over time using a spectrophotometer.

    • Calculate the initial velocity from the linear portion of the absorbance versus time curve.

    • Repeat the assay with varying substrate concentrations to determine Km and Vmax.

Enoyl-CoA Hydratase Activity Assay

The activity of enoyl-CoA hydratase is typically measured by monitoring the hydration of a trans-2-enoyl-CoA substrate.

  • Principle: The hydration of the double bond in the enoyl-CoA substrate leads to a decrease in absorbance at a wavelength where the conjugated system of the substrate absorbs.

  • Reagents:

    • Tris-HCl buffer (pH 7.4)

    • trans-2-Decenoyl-CoA (or other trans-2-enoyl-CoA substrate)

    • Purified enoyl-CoA hydratase

  • Procedure:

    • Prepare a reaction mixture containing the buffer in a cuvette.

    • Add the enoyl-CoA substrate to the mixture.

    • Initiate the reaction by adding the purified enzyme.

    • Monitor the decrease in absorbance at approximately 263 nm over time.

    • Calculate the initial reaction rate from the initial linear phase of the reaction.

    • Perform the assay at various substrate concentrations to determine the kinetic parameters.

L-3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

A coupled spectrophotometric assay is commonly used to determine the activity of L-3-hydroxyacyl-CoA dehydrogenase.

  • Principle: The oxidation of the L-3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored by the increase in absorbance at 340 nm. To drive the reaction to completion, the product, 3-ketoacyl-CoA, is removed by the addition of 3-ketoacyl-CoA thiolase and CoA.

  • Reagents:

    • Potassium phosphate buffer (pH 7.3)

    • NAD+ solution

    • L-3-Hydroxydecanoyl-CoA (or other L-3-hydroxyacyl-CoA substrate)

    • Purified L-3-hydroxyacyl-CoA dehydrogenase

    • 3-Ketoacyl-CoA thiolase (coupling enzyme)

    • Coenzyme A (CoA)

  • Procedure:

    • Prepare a reaction mixture containing the buffer, NAD+, CoA, and 3-ketoacyl-CoA thiolase in a cuvette.

    • Add the L-3-hydroxyacyl-CoA substrate to the mixture.

    • Initiate the reaction by adding the purified L-3-hydroxyacyl-CoA dehydrogenase.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the initial velocity from the linear portion of the curve.

    • Vary the substrate concentration to determine Km and Vmax.

Discussion

While specific kinetic data for the enzymes of this compound metabolism with their exact C10 substrates are not extensively documented in readily available literature, general trends in substrate specificity have been established. L-3-hydroxyacyl-CoA dehydrogenase from pig heart shows a preference for medium-chain length substrates[1]. Similarly, both peroxisomal and mitochondrial 3-ketoacyl-CoA thiolases from rat liver exhibit broad substrate specificity[1]. Enoyl-CoA hydratase activity, on the other hand, tends to decrease as the fatty acyl chain length increases[2].

The lack of precise kinetic constants for this compound highlights an area for future research. Such data would be invaluable for constructing more accurate metabolic models and for the rational design of inhibitors targeting specific enzymes in fatty acid oxidation. The experimental protocols provided in this guide offer a solid foundation for researchers to pursue these investigations and contribute to a more complete understanding of fatty acid metabolism and its role in health and disease.

References

Unraveling the Metabolic Ripple Effects of 3-Oxodecanoyl-CoA: A Comparative Metabolomics Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic consequences of specific molecules is paramount. This guide delves into the pathways affected by 3-oxodecanoyl-CoA, a key intermediate in fatty acid metabolism. Through a comparative metabolomics approach, we illuminate the systemic impact of its perturbation, offering valuable insights for therapeutic development and disease modeling.

Quantitative Metabolic Signature: A Comparative Analysis

To illustrate the potential impact of increased flux through the fatty acid beta-oxidation pathway, where this compound is an intermediate, we present a comparative analysis of key metabolite classes. The following tables summarize quantitative data from a high-resolution metabolomics study, showcasing the fold changes in metabolite levels in response to a high-fat diet, which elevates intracellular acyl-CoA pools.

Table 1: Relative Abundance of Key Acyl-CoA Species

MetaboliteFold Change (High-Fat vs. Standard Diet)
Acetyl-CoA1.2
Malonyl-CoA2.5
Propionyl-CoA1.8
Butyryl-CoA1.5
Hexanoyl-CoA2.1
Octanoyl-CoA2.8
Decanoyl-CoA3.5
Lauroyl-CoA (C12)4.2
Myristoyl-CoA (C14)3.9
Palmitoyl-CoA (C16)4.5
Stearoyl-CoA (C18)3.7

Table 2: Alterations in Associated Metabolic Pathways

Metabolite ClassRepresentative MetaboliteFold Change (High-Fat vs. Standard Diet)Affected Pathway
Amino AcidsAlanine0.7Amino Acid Metabolism
Glutamate1.4TCA Cycle, Amino Acid Metabolism
Leucine1.6Branched-Chain Amino Acid Metabolism
Tricarboxylic Acid (TCA) Cycle IntermediatesCitrate1.3TCA Cycle, Fatty Acid Synthesis
Succinate1.1TCA Cycle
Malate0.9TCA Cycle
AcylcarnitinesAcetylcarnitine1.5Fatty Acid Transport
Palmitoylcarnitine3.8Fatty Acid Transport

Deciphering the Pathways: A Visual Guide

The perturbation of this compound levels sends ripples across the metabolic landscape. The following diagrams, generated using Graphviz, illustrate the key affected signaling pathways and a typical experimental workflow for such a comparative metabolomics study.

fatty_acid_oxidation cluster_key Key Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->3-Ketoacyl-CoA L-β-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA β-Ketothiolase Shorter Acyl-CoA Shorter Acyl-CoA 3-Ketoacyl-CoA->Shorter Acyl-CoA β-Ketothiolase This compound This compound Key Metabolite This compound is a type of 3-Ketoacyl-CoA tca_cycle_impact Acetyl-CoA Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation->Acetyl-CoA experimental_workflow Sample Collection Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction Quenching LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Derivatization (optional) Data Processing Data Processing LC-MS Analysis->Data Processing Peak Picking, Alignment Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Multivariate Analysis Pathway Analysis Pathway Analysis Statistical Analysis->Pathway Analysis Metabolite Identification Biological Interpretation Biological Interpretation Pathway Analysis->Biological Interpretation

Assessing the Off-Target Effects of 3-Oxodecanoyl-CoA in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the full cellular impact of metabolic intermediates is paramount. 3-Oxodecanoyl-CoA, a key player in fatty acid metabolism, is increasingly used in cellular models to probe metabolic pathways. However, like many small molecules, it has the potential for off-target effects that can confound experimental results and lead to misinterpretation of its primary metabolic role. This guide provides a framework for assessing these off-target effects, comparing this compound with other acyl-CoA molecules and offering detailed experimental protocols to ensure the specificity of your findings.

Understanding the On-Target vs. Off-Target Profile of Acyl-CoAs

Acyl-CoA molecules are central to a vast network of metabolic and signaling pathways. While their "on-target" effects are primarily related to their role as substrates and intermediates in processes like beta-oxidation and fatty acid synthesis, their inherent reactivity and structural diversity mean they can interact with a range of other cellular components. These "off-target" interactions can modulate signaling pathways, alter protein function, and impact overall cellular health.

Table 1: On-Target vs. Potential Off-Target Effects of this compound

Effect TypePathway/ProcessDescription
On-Target Fatty Acid Beta-OxidationServes as a direct intermediate in the mitochondrial breakdown of decanoic acid for energy production.
On-Target Fatty Acid SynthesisCan be utilized in the reverse pathway for the elongation of fatty acid chains under specific cellular conditions.
Potential Off-Target Protein AcylationThe reactive thioester bond can lead to non-enzymatic or enzymatic acylation of proteins, altering their function, localization, or stability.[1][2]
Potential Off-Target Modulation of Nuclear ReceptorsStructurally similar molecules are known to interact with nuclear receptors, suggesting a potential for this compound to influence gene expression.
Potential Off-Target Allosteric Enzyme RegulationAcyl-CoAs can bind to allosteric sites on enzymes outside of their primary metabolic pathway, thereby modulating their activity.[1]
Potential Off-Target Disruption of Membrane IntegrityDue to their amphipathic nature, high concentrations of acyl-CoAs can act as detergents and perturb cellular membranes.[1]
Potential Off-Target Activation of Stress ResponsesAccumulation of specific lipid intermediates can trigger cellular stress responses, such as the unfolded protein response (UPR) or oxidative stress.

Comparative Analysis with Alternative Acyl-CoAs

To distinguish the specific effects of the 3-oxo moiety from the general effects of a 10-carbon acyl-CoA, it is crucial to use appropriate controls and comparative molecules.

Table 2: Comparison of this compound with Alternative Molecules for Cellular Studies

MoleculeKey Structural DifferencePrimary Metabolic RolePotential for Off-Target Effects
This compound Contains a ketone group at the beta-position.Intermediate in beta-oxidation.The electrophilic ketone group may confer unique reactivity towards cellular nucleophiles, leading to specific off-target protein modifications.
Decanoyl-CoA Saturated 10-carbon acyl chain without the 3-oxo group.The initial substrate for the beta-oxidation of decanoic acid.Serves as a control for the general effects of a C10 acyl-CoA, helping to isolate effects specific to the 3-oxo group. Potential for non-specific protein acylation.[3]
3-Hydroxydodecanoyl-CoA Contains a hydroxyl group at the beta-position and a 12-carbon chain.Intermediate in beta-oxidation.The hydroxyl group may participate in different types of non-covalent interactions compared to the ketone group, potentially leading to a different off-target profile.
N-(3-Oxododecanoyl)-L-homoserine lactone Structurally related bacterial quorum-sensing molecule with a 3-oxoacyl chain.Bacterial cell-to-cell communication.Known to have significant off-target effects in mammalian cells, including modulation of inflammation and induction of the unfolded protein response, highlighting the signaling potential of the 3-oxoacyl moiety.

Experimental Protocols for Assessing Off-Target Effects

A multi-pronged approach is essential for robustly identifying and characterizing the off-target effects of this compound.

Proteome-Wide Assessment of Acylation

Objective: To identify proteins that are acylated by this compound.

Methodology: Acyl-Biotin Exchange (ABE) Assay

  • Cell Treatment: Treat cellular models with this compound or a control molecule (e.g., decanoyl-CoA) at the desired concentration and time course.

  • Lysis and Thioester Cleavage: Lyse the cells under denaturing conditions. Treat the lysate with a reducing agent to cleave disulfide bonds, followed by blocking of free thiols with a cysteine-modifying reagent (e.g., N-ethylmaleimide).

  • Hydroxylamine Treatment: Treat the lysate with hydroxylamine to specifically cleave thioester linkages, including those formed by acylation.

  • Biotinylation: Label the newly exposed thiol groups with a biotinylating reagent.

  • Affinity Purification: Use streptavidin-agarose beads to enrich for the biotinylated (previously acylated) proteins.

  • Mass Spectrometry: Elute the enriched proteins and identify them using mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein profiles from this compound-treated and control samples to identify proteins specifically acylated by this compound.

Profiling Changes in Cellular Signaling

Objective: To determine if this compound treatment activates specific signaling pathways.

Methodology: Western Blotting for Key Signaling Nodes

  • Cell Treatment and Lysis: Treat cells with this compound, decanoyl-CoA (as a control), and a known activator of the pathway of interest (positive control). Lyse the cells at various time points.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key phosphorylated signaling proteins (e.g., p-ERK, p-JNK, p-p38 for MAPK pathways; p-eIF2α for the UPR) and total protein controls.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities to determine the activation state of the signaling pathways.

Assessing Cellular Health and Viability

Objective: To evaluate the cytotoxic potential of this compound.

Methodology: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and appropriate controls for 24-48 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizing the Concepts

To aid in the understanding of the experimental logic and potential pathways involved, the following diagrams are provided.

G Experimental Workflow for Off-Target Assessment cluster_treatment Cellular Treatment cluster_assays Downstream Assays cluster_analysis Data Interpretation This compound This compound Proteomics (Acyl-Biotin Exchange) Proteomics (Acyl-Biotin Exchange) This compound->Proteomics (Acyl-Biotin Exchange) Western Blotting Western Blotting This compound->Western Blotting Cell Viability Assays (MTT) Cell Viability Assays (MTT) This compound->Cell Viability Assays (MTT) Decanoyl-CoA (Control) Decanoyl-CoA (Control) Decanoyl-CoA (Control)->Proteomics (Acyl-Biotin Exchange) Decanoyl-CoA (Control)->Western Blotting Decanoyl-CoA (Control)->Cell Viability Assays (MTT) Vehicle (Control) Vehicle (Control) Vehicle (Control)->Proteomics (Acyl-Biotin Exchange) Vehicle (Control)->Western Blotting Vehicle (Control)->Cell Viability Assays (MTT) Identify Acylated Proteins Identify Acylated Proteins Proteomics (Acyl-Biotin Exchange)->Identify Acylated Proteins Specific Off-Target Effects of 3-Oxo Group Specific Off-Target Effects of 3-Oxo Group Identify Acylated Proteins->Specific Off-Target Effects of 3-Oxo Group Assess Signaling Pathway Activation Assess Signaling Pathway Activation Western Blotting->Assess Signaling Pathway Activation Assess Signaling Pathway Activation->Specific Off-Target Effects of 3-Oxo Group Determine Cytotoxicity Determine Cytotoxicity Cell Viability Assays (MTT)->Determine Cytotoxicity General Acyl-CoA Effects General Acyl-CoA Effects Determine Cytotoxicity->General Acyl-CoA Effects No Effect No Effect Determine Cytotoxicity->No Effect

Caption: Workflow for assessing the off-target effects of this compound.

G Potential Off-Target Signaling Pathways cluster_mapk MAPK Signaling cluster_upr Unfolded Protein Response (UPR) cluster_nuclear Nuclear Receptor Signaling This compound This compound MEK MEK This compound->MEK Modulation? PERK PERK This compound->PERK Activation? PPARs PPARs This compound->PPARs Binding? ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cellular Response (Proliferation, Differentiation) Cellular Response (Proliferation, Differentiation) Transcription Factors->Cellular Response (Proliferation, Differentiation) eIF2α eIF2α PERK->eIF2α ATF4 ATF4 eIF2α->ATF4 Stress Response Genes Stress Response Genes ATF4->Stress Response Genes Gene Expression Gene Expression PPARs->Gene Expression Metabolic Regulation Metabolic Regulation Gene Expression->Metabolic Regulation G Logical Framework for Comparison Cellular Response to this compound Cellular Response to this compound Compare Responses Compare Responses Cellular Response to this compound->Compare Responses Cellular Response to Decanoyl-CoA Cellular Response to Decanoyl-CoA Cellular Response to Decanoyl-CoA->Compare Responses Response Unique to this compound Response Unique to this compound Compare Responses->Response Unique to this compound Difference Response Common to Both Acyl-CoAs Response Common to Both Acyl-CoAs Compare Responses->Response Common to Both Acyl-CoAs Similarity

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-oxodecanoyl-CoA, a thioester derivative of coenzyme A. Due to the absence of specific disposal protocols for this compound, the following procedures are based on established best practices for handling thioesters, acyl-CoA compounds, and general laboratory chemical waste.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. As with any laboratory chemical where full toxicological properties have not been determined, treat it as potentially hazardous.

Personal Protective Equipment (PPE) is mandatory:

  • Standard laboratory attire (long pants, closed-toe shoes)

  • Laboratory coat

  • Chemical safety glasses or goggles

  • Nitrile gloves

All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data and Safety Summary

ParameterInformationSource/Rationale
Chemical Class Thioester, Acyl-CoA[1]
Known Hazards Potential irritant. May be harmful if inhaled, ingested, or absorbed through the skin.[2]
Stability Acyl-CoA compounds can be unstable in aqueous solutions.[3]
Primary Disposal Route Licensed chemical waste incineration.
In-Lab Treatment Oxidation of potential thiol odors with bleach solution.
Waste Segregation Segregate from incompatible materials. Do not mix with strong acids, bases, or oxidizers.

Experimental Protocol: Step-by-Step Disposal Procedures

The recommended disposal method for this compound involves collection and transfer to a licensed hazardous waste disposal service. The following protocol ensures this is done safely and effectively.

Procedure 1: Preparing Solid this compound for Disposal

  • Containment: Ensure the this compound is in a well-sealed, chemically compatible primary container.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity

    • The date of accumulation

    • The name of the principal investigator and laboratory contact information

  • Secondary Containment: Place the labeled primary container into a larger, durable, and leak-proof secondary container.

  • Storage: Store the secondary container in a designated, secure hazardous waste accumulation area, away from general laboratory traffic and incompatible chemicals.

  • Arrangement for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for hazardous waste.

Procedure 2: Managing Contaminated Labware and Disposables

  • Segregation: Separate disposable items (e.g., pipette tips, microfuge tubes, gloves) from non-disposable glassware.

  • Solid Waste Disposal:

    • Place all contaminated disposable items into a designated, clearly labeled hazardous waste bag or container.

    • Seal the container securely to prevent any potential release of residual powder.

    • Manage this container as solid hazardous waste and arrange for EH&S pickup.

  • Glassware Decontamination:

    • Rinse all contaminated glassware with a suitable organic solvent (e.g., ethanol or methanol) in a chemical fume hood.

    • Collect the solvent rinsate in a designated hazardous waste container labeled "Halogenated" or "Non-Halogenated Solvent Waste" as appropriate.

    • After the initial solvent rinse, wash the glassware with soap and water.

Procedure 3: Handling Solutions of this compound

  • Waste Collection: Collect all aqueous and organic solutions containing this compound in separate, clearly labeled hazardous waste containers. Do not mix aqueous and organic waste streams.

  • Odor Neutralization (for aqueous solutions): Due to the presence of a thiol group in the CoA moiety, there is a potential for malodor. If a strong odor is present in aqueous waste, it can be neutralized in a fume hood by the slow, careful addition of an excess of sodium hypochlorite solution (household bleach). Allow the solution to sit for at least 24 hours. This treated solution must still be disposed of as hazardous chemical waste.

  • Labeling and Storage: Label the waste containers with "Hazardous Waste" and a full description of the contents (e.g., "Aqueous waste containing this compound" or "Ethanol waste with this compound"). Store in the designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup by your institution's EH&S department.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the disposal of this compound.

G cluster_prep Preparation & Assessment cluster_streams Waste Segregation cluster_procedures Disposal Procedures cluster_final Final Disposal start Start: Have this compound Waste ppe Don PPE: Lab Coat, Goggles, Gloves start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood assess_waste Assess Waste Type fume_hood->assess_waste solid_reagent Solid Reagent assess_waste->solid_reagent Solid solutions Solutions assess_waste->solutions Liquid labware Contaminated Labware assess_waste->labware Contaminated Items proc_solid Procedure 1: Primary & Secondary Containment, Label as Hazardous Waste solid_reagent->proc_solid proc_solutions Procedure 3: Collect in Labeled Waste Container solutions->proc_solutions proc_labware Procedure 2: Segregate Disposables, Decontaminate Glassware labware->proc_labware storage Store in Designated Hazardous Waste Area proc_solid->storage proc_solutions->storage proc_labware->storage ehs_pickup Arrange for EH&S Pickup storage->ehs_pickup end End of Procedure ehs_pickup->end

Caption: Disposal workflow for this compound.

G cluster_handling Safe Handling cluster_disposal Disposal Steps cluster_final Final Actions ppe Wear Appropriate PPE hood Use Chemical Fume Hood segregate Segregate Waste Streams hood->segregate contain Use Sealed, Compatible Containers segregate->contain label_waste Label with 'Hazardous Waste' contain->label_waste store Store in Designated Area label_waste->store contact Contact EH&S for Disposal store->contact

Caption: Key logical relationships in chemical waste disposal.

References

Personal protective equipment for handling 3-oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-oxodecanoyl-CoA was found. The following guidance is based on general laboratory safety principles for handling similar long-chain acyl-CoA molecules and related chemicals. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes recommendations for personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on general best practices for powdered and solubilized biochemicals.

Equipment Specification Purpose
Hand Protection Nitrile or latex glovesTo prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Respiratory Protection Dust mask (e.g., N95) or use of a fume hoodRecommended when handling the powdered form to avoid inhalation.[1]
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound.

  • Preparation and Planning:

    • Review all available information on this compound and similar compounds.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare a clean and dedicated workspace, preferably within a chemical fume hood, especially when handling the solid form.

    • Have a spill kit readily accessible.

  • Handling the Compound:

    • Weighing: When weighing the powdered form, do so in a fume hood or a balance enclosure to prevent inhalation of dust.[1]

    • Dissolving: If preparing a solution, add the solvent to the powdered compound slowly to avoid splashing.

    • Storage: Store this compound according to the manufacturer's recommendations, typically at -20°C, to maintain its stability.

  • In Case of Exposure or Spill:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All waste containing this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), should be considered chemical waste.

  • Waste Segregation: Segregate the waste into appropriate, clearly labeled containers. Do not mix with other incompatible waste streams.

  • Disposal Procedure: Dispose of the chemical waste through your institution's hazardous waste disposal program. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

A Preparation & Risk Assessment B Don Personal Protective Equipment (PPE) A->B C Prepare Workspace (e.g., Fume Hood) B->C D Weighing/Handling of Solid this compound C->D E Preparation of Stock Solution D->E F Experimental Use E->F G Decontamination of Workspace & Equipment F->G H Segregate & Label Waste F->H G->H I Proper Disposal of Waste H->I J Doff & Dispose of PPE I->J K Hand Washing J->K

Caption: Workflow for Safe Handling of this compound.

References

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